Scandium(III) carbonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51299-79-7 |
|---|---|
Molecular Formula |
CH2O3Sc |
Molecular Weight |
106.981 g/mol |
IUPAC Name |
carbonic acid;scandium |
InChI |
InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
VULYCJKXPIRIEQ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |
Canonical SMILES |
C(=O)(O)O.[Sc] |
Related CAS |
51299-79-7 5809-49-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Scandium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for scandium(III) carbonate (Sc₂(CO₃)₃), a key precursor in the production of high-purity scandium compounds for various advanced applications, including in the biomedical field. The synthesis routes detailed herein encompass precipitation from scandium salt solutions, direct carbonation of scandium oxide, and recovery from industrial byproducts such as red mud. This document offers detailed experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the logical steps involved in each method.
Precipitation from Aqueous Solution
The precipitation of this compound from a soluble scandium salt using a carbonate source is a common laboratory-scale synthesis method. This technique allows for good control over purity, although careful optimization is required to achieve desired particle characteristics.
Experimental Protocol
Objective: To synthesize this compound by reacting scandium(III) chloride with sodium carbonate.
Materials:
-
Scandium(III) chloride (ScCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl, for pH adjustment)
-
Ammonium hydroxide (B78521) (NH₄OH, for pH adjustment)
Procedure:
-
Preparation of Scandium Solution: Dissolve a stoichiometric amount of scandium(III) chloride in deionized water to achieve a desired concentration (e.g., 0.1 M).
-
Preparation of Carbonate Solution: Prepare a solution of sodium carbonate in deionized water (e.g., 0.15 M).
-
Precipitation: Slowly add the sodium carbonate solution to the scandium chloride solution under constant stirring. A white precipitate of this compound will form.
-
pH Control: Monitor the pH of the solution during the precipitation process. Adjust the pH to a range of 6.5-7.5 using dilute HCl or NH₄OH to optimize the precipitation and minimize the formation of scandium hydroxide.
-
Digestion: Continue stirring the suspension at a controlled temperature (e.g., 50-60 °C) for a period of 1-2 hours to allow for particle growth and improved filterability.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove soluble impurities, followed by a final wash with ethanol.
-
Drying: Dry the resulting this compound powder in an oven at a temperature below 100 °C to a constant weight.
Quantitative Data
| Parameter | Value/Range | Notes |
| Purity | >99% | Dependent on the purity of precursors and washing efficiency. |
| Yield | >95% | Highly dependent on pH control and minimizing losses during filtration. |
| Particle Size | 1-10 µm | Can be influenced by factors such as reactant concentration, stirring speed, and digestion time. |
Experimental Workflow
Precipitation Synthesis Workflow
Direct Carbonation of Scandium(III) Oxide
This method involves the reaction of scandium(III) oxide with carbon dioxide in an aqueous medium. It is a potentially cleaner route as it avoids the use of salt precursors.[1]
Experimental Protocol
Objective: To synthesize this compound by reacting scandium(III) oxide with carbon dioxide.
Materials:
-
Scandium(III) oxide (Sc₂O₃), high-purity
-
Deionized water
-
Carbon dioxide (CO₂) gas
Procedure:
-
Slurry Preparation: Suspend a known amount of scandium(III) oxide powder in deionized water to form a slurry. The particle size of the Sc₂O₃ can influence the reaction rate.
-
Carbonation: Bubble CO₂ gas through the slurry at a controlled flow rate. The reaction can be carried out at room temperature.[1] The reaction is exothermic.[1]
-
Reaction Time: Continue the carbonation for a sufficient period (e.g., 24-48 hours) to ensure complete conversion. The reaction progress can be monitored by analyzing the solid phase.
-
Filtration and Washing: After the reaction is complete, filter the solid product and wash it with deionized water to remove any unreacted starting material or byproducts.
-
Drying: Dry the this compound powder in an oven at a low temperature (e.g., 80-100 °C).
Quantitative Data
| Parameter | Value/Range | Notes |
| Purity | Up to 99.999% | Dependent on the purity of the starting scandium oxide. |
| Yield | Can be quantitative | Reaction time and CO₂ pressure are key factors. |
| Particle Size | Variable | Influenced by the particle size of the initial scandium oxide and reaction conditions. |
Experimental Workflow
Direct Carbonation Workflow
Recovery from Industrial Byproducts (Red Mud)
Red mud, a waste product from the Bayer process for alumina (B75360) production, contains valuable trace elements, including scandium. The recovery of scandium from red mud involves a multi-step hydrometallurgical process.
Experimental Protocol
Objective: To extract and precipitate scandium from red mud.
Materials:
-
Red mud
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Calcium hydroxide (Ca(OH)₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Leaching:
-
Prepare a leaching solution of sodium carbonate and sodium bicarbonate in water.
-
Mix the red mud with the leaching solution to form a slurry.
-
Heat the slurry to a specific temperature (e.g., 80-90 °C) and maintain for several hours under constant agitation to dissolve the scandium as a soluble carbonate complex.
-
-
Solid-Liquid Separation:
-
Filter the slurry to separate the scandium-rich pregnant leach solution from the solid residue.
-
-
Precipitation:
-
To the pregnant leach solution, add a precipitating agent such as calcium hydroxide (lime milk).
-
This will precipitate scandium, often along with other impurities. A small excess of CaO can separate up to 90% of scandium while keeping most of the zirconium in solution.
-
-
Purification (Acid Dissolution and Re-precipitation):
-
The crude scandium precipitate is then treated with an acid, such as sulfuric acid, to dissolve the scandium.
-
The resulting acidic solution, containing scandium sulfate, can be further purified. The final scandium carbonate can be obtained by precipitating with a carbonate source as described in Method 1.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Scandium Extraction Efficiency | Up to 82% | From carbonate-bicarbonate solutions, dependent on leaching conditions. |
| Purity of Final Product | Variable | Requires multiple purification steps to achieve high purity. |
| Overall Recovery | Lower than pure synthesis methods | Due to the complexity of the process and potential losses at each stage. |
Logical Relationship Diagram
Scandium Recovery from Red Mud
References
An In-depth Technical Guide to the Crystal Structure Analysis of Scandium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure analysis of scandium(III) carbonate. While detailed crystallographic data for pure this compound (Sc₂(CO₃)₃) remains elusive in publicly accessible literature, this document consolidates available information on its synthesis, characterization, and thermal decomposition. The focus is on the hydrated form, Sc₂(CO₃)₃·xH₂O, which is the common subject of study. This guide presents standardized experimental protocols derived from existing literature and outlines the typical workflow for the analysis of this compound. The information is intended to serve as a foundational resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the properties and applications of scandium compounds.
Introduction
This compound is a water-insoluble scandium source that serves as a critical precursor for the synthesis of other scandium compounds, most notably scandium oxide (Sc₂O₃) through calcination.[1] Its properties and purity are pivotal in determining the quality of the final scandium-based materials, which have applications in diverse fields such as high-strength aluminum-scandium alloys, solid oxide fuel cells, and high-intensity lighting.[2] Despite its importance, a definitive crystal structure for this compound has not been widely published, presenting a notable gap in the material science literature. This guide aims to provide a detailed account of the known synthesis and characterization methodologies.
Physicochemical Properties
This compound is typically encountered as a white, hydrated powder.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrate (B1144303)
| Property | Value | Reference(s) |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [3][4] |
| Appearance | White solid/powder | [3][4] |
| Molar Mass (anhydrous) | 269.94 g/mol | [4] |
| Solubility in Water | Insoluble | [1] |
| Primary Use | Precursor for other scandium compounds | [1] |
Experimental Protocols
Synthesis of this compound Hydrate
Two primary methods for the synthesis of this compound hydrate are reported in the literature. The first involves the precipitation from an aqueous solution, while the second utilizes the reaction of scandium oxide with carbon dioxide.
Protocol 3.1.1: Precipitation from Aqueous Solution
This method relies on the reaction of a soluble scandium salt with a soluble carbonate source.
-
Materials:
-
Scandium salt (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)
-
Soluble carbonate (e.g., sodium carbonate, Na₂CO₃, or ammonium (B1175870) carbonate, (NH₄)₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
-
Procedure:
-
Prepare an aqueous solution of the scandium salt.
-
Separately, prepare an aqueous solution of the soluble carbonate.
-
While stirring, slowly add the carbonate solution to the scandium salt solution. A white precipitate of this compound hydrate will form.[4]
-
Continue stirring for a predetermined period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected solid in an oven at a low temperature (e.g., 80-100 °C) to yield this compound hydrate powder.
-
Protocol 3.1.2: Reaction of Scandium Oxide with Carbon Dioxide
This method involves the direct carbonation of scandium oxide in an aqueous medium.
-
Materials:
-
Scandium oxide (Sc₂O₃)
-
Deionized water
-
Carbon dioxide (CO₂) gas source
-
Gas dispersion tube
-
Reaction vessel (e.g., three-necked flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Create a slurry of scandium oxide in deionized water in the reaction vessel.
-
Bubble carbon dioxide gas through the slurry while stirring continuously.[3]
-
The reaction is exothermic and results in the formation of a white powder of this compound hydrate.[3]
-
Continue the reaction until the desired conversion is achieved.
-
Collect the product by filtration.
-
Wash the product with deionized water.
-
Dry the solid in an oven at a low temperature.
-
Characterization of this compound Hydrate
Due to the lack of single-crystal data, powder X-ray diffraction (XRD) is the primary technique for structural analysis. Thermal analysis methods are also crucial for determining the water content and decomposition behavior.
Protocol 3.2.1: Powder X-ray Diffraction (XRD) Analysis
-
Objective: To obtain information about the crystallinity and phase purity of the synthesized this compound hydrate.
-
Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Sample Preparation: A small amount of the dried powder is gently packed into a sample holder.
-
Data Collection:
-
The sample is scanned over a 2θ range (e.g., 10-80°).
-
The step size and scan speed are optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (if available) to identify the crystalline phases present. The peak positions, intensities, and widths can provide information about the lattice parameters (if the crystal system is known) and crystallite size.
Protocol 3.2.2: Thermal Analysis (TGA/DSC)
-
Objective: To study the thermal decomposition of this compound hydrate, determine its water of hydration, and identify the decomposition products.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Procedure:
-
A small, accurately weighed sample of the this compound hydrate is placed in an inert crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow.
-
-
Data Analysis:
-
Mass loss steps in the TGA curve indicate dehydration and the decomposition of the carbonate to scandium oxide.
-
The temperature ranges of these steps provide information about the thermal stability of the compound.
-
Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, dehydration, and decomposition events.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound hydrate.
References
In-Depth Technical Guide: Thermal Decomposition Behavior of Scandium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition behavior of scandium(III) carbonate, a critical process in the synthesis of high-purity scandium oxide and other scandium compounds. The information presented herein is synthesized from established principles of thermal analysis and comparative data from analogous rare earth carbonates.
Introduction
This compound (Sc₂(CO₃)₃), typically encountered in its hydrated form (Sc₂(CO₃)₃·nH₂O), is a key precursor material in various advanced applications, including the production of high-performance alloys, ceramics, and catalysts. The controlled thermal decomposition of this compound is the primary route to obtaining scandium(III) oxide (Sc₂O₃), a material prized for its unique properties, including a high melting point and a wide bandgap. Understanding the precise thermal behavior of this compound is paramount for optimizing calcination processes to achieve desired particle size, morphology, and purity of the final oxide product.
The thermal decomposition of hydrated metal carbonates is a complex, multi-stage process.[1] It is influenced by several factors, including the degree of hydration, heating rate, and the composition of the furnace atmosphere.[1] For rare earth carbonates, a group to which scandium carbonate is often compared, the decomposition typically proceeds through distinct stages of dehydration followed by decarbonation, which may involve the formation of stable intermediate phases such as oxycarbonates.[1]
Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound is expected to proceed through the following general stages:
-
Dehydration: The initial stage involves the endothermic removal of water molecules of hydration. This may occur in one or more steps, depending on the nature of the water bonding within the crystal structure.
-
Decarbonation: Following dehydration, the anhydrous this compound decomposes, releasing carbon dioxide. This process may occur directly to form scandium(III) oxide or proceed through an intermediate scandium(III) oxycarbonate phase (Sc₂O₂(CO₃)).
-
Final Oxide Formation: Any intermediate phases ultimately decompose at higher temperatures to yield the final product, scandium(III) oxide.
The overall decomposition reaction can be summarized as:
Sc₂(CO₃)₃·nH₂O(s) → Sc₂O₃(s) + 3CO₂(g) + nH₂O(g)
Quantitative Thermal Analysis Data
While specific, detailed experimental data for the thermal decomposition of pure this compound is not extensively available in the public literature, the following tables present illustrative data based on the known behavior of analogous rare earth carbonates. These values provide a representative model for the expected thermal events.
Table 1: Illustrative TGA/DTA Data for the Thermal Decomposition of Hydrated this compound
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) | Evolved Species |
| Dehydration | 100 - 250 | ~180 (Endothermic) | Variable (depends on n) | H₂O |
| Intermediate Formation | 350 - 500 | ~450 (Endothermic) | Variable | CO₂ |
| Final Decomposition | 500 - 700 | ~650 (Endothermic) | Variable | CO₂ |
Table 2: Calculated Mass Loss for Theoretical Decomposition Stages
| Initial Compound | Intermediate/Final Product | Theoretical Mass Loss (%) |
| Sc₂(CO₃)₃·5H₂O | Sc₂(CO₃)₃ | 25.1 |
| Sc₂(CO₃)₃ | Sc₂O₂(CO₃) | 12.2 |
| Sc₂O₂(CO₃) | Sc₂O₃ | 12.2 |
| Sc₂(CO₃)₃ | Sc₂O₃ | 36.7 |
Note: The number of water molecules (n) in the hydrated form can vary, which will affect the initial mass loss during dehydration.
Experimental Protocols
The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.
Methodology:
-
Sample Preparation: A small, representative sample of this compound hydrate (B1144303) (typically 5-15 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.
-
Atmosphere: A controlled atmosphere is established by purging the furnace with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample mass and temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature.
Instrumentation: A DTA or DSC instrument, which may be a standalone unit or integrated with a TGA (simultaneous thermal analysis - STA).
Methodology:
-
Sample Preparation: A small, weighed amount of the sample is placed in a crucible, and an empty, identical crucible serves as the reference.
-
Instrument Setup: Both the sample and reference crucibles are placed in the instrument's furnace.
-
Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) are typically matched to those used for the TGA analysis to allow for direct correlation of thermal events.
-
Data Acquisition: The instrument records the temperature difference (DTA) or heat flow (DSC) as a function of the furnace temperature. Endothermic and exothermic events are observed as peaks in the resulting curve.
Visualizations
The following diagrams illustrate the key relationships and workflows involved in the study of this compound thermal decomposition.
Caption: Illustrative thermal decomposition pathway of hydrated this compound.
Caption: General experimental workflow for thermal analysis of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of Hydrated Scandium(III) Carbonate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of the known physical properties of hydrated scandium(III) carbonate, Sc₂(CO₃)₃·xH₂O. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound. This document collates available data on its chemical formula, molecular weight, appearance, solubility, and thermal decomposition characteristics. Furthermore, it outlines standard experimental protocols for the synthesis and characterization of this material, including techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The information is presented to facilitate a deeper understanding and effective utilization of hydrated this compound in various scientific and industrial applications.
Introduction
Hydrated this compound is an inorganic compound that serves as a crucial intermediate in the purification of scandium and the synthesis of high-purity scandium oxide (Sc₂O₃).[1] Scandium oxide is a key component in the manufacturing of high-strength aluminum-scandium alloys, solid oxide fuel cells (SOFCs), and advanced ceramics and lasers.[1] The physical properties of the hydrated this compound precursor, such as particle size and purity, directly influence the characteristics of the final scandium oxide product.[1] Consequently, a thorough understanding of its physical properties is paramount for controlling the quality of these advanced materials.
The general chemical formula for hydrated this compound is Sc₂(CO₃)₃·xH₂O, where 'x' represents a variable number of water molecules of hydration.[1][2][3] This variability in water content can significantly impact the compound's molecular weight and its behavior under different conditions.[1] This guide aims to consolidate the available data on its physical properties and the experimental methods used for its characterization.
Physicochemical Properties
The fundamental physical and chemical properties of hydrated this compound are summarized below. It is important to note that some properties, such as molecular weight and density, will vary depending on the degree of hydration.
Quantitative Data Summary
The following tables present a summary of the quantitative physical properties of hydrated this compound.
| Property | Value | Source(s) |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [1][2][3] |
| Appearance | White powder | [1][2][3][4] |
| CAS Number | 5809-49-4 | [1][2][3] |
Table 1: General Properties of Hydrated this compound
| Hydration State | Molecular Weight ( g/mol ) | Source(s) |
| Anhydrous (x=0) | 269.96 | [2][3] |
| Monohydrate (x=1) | 287.95 | [1][5][6] |
Table 2: Molecular Weight of this compound
| Solvent | Solubility | Notes | Source(s) |
| Water | Insoluble / Soluble | Conflicting reports exist. Described as a "water-insoluble Scandium source," yet some suppliers list it as "soluble."[1][2][3][4][5] Solubility may be dependent on pH and the presence of excess carbonate ions, which can form soluble anionic complexes with scandium.[1] |
Table 3: Solubility of Hydrated this compound
Thermal Analysis
The thermal decomposition of hydrated this compound is a critical property, particularly as it is often converted to scandium oxide through calcination.[1][4][5] The process typically occurs in distinct stages:
-
Dehydration: The loss of water molecules of hydration. This usually occurs at lower temperatures.
-
Decomposition: The loss of carbon dioxide to form scandium oxide (Sc₂O₃).
Studies on the thermal decomposition of related rare-earth carbonates and oxalates show that dehydration can begin at temperatures as low as 40-60°C.[7] The complete decomposition to the oxide for other rare-earth carbonates can occur at temperatures around 700°C.[8]
Crystal Structure
Detailed crystallographic data for hydrated this compound is not widely published. However, studies of other hydrated scandium compounds provide insight into the coordination chemistry of the scandium(III) ion. In aqueous solutions and crystalline states, the hydrated scandium(III) ion, [Sc(H₂O)ₙ]³⁺, can exhibit coordination numbers of six, seven, or eight, depending on the surrounding crystal field.[9] For example, in the crystal structure of ScCl₃·7H₂O, the scandium ion is seven-coordinate, [Sc(H₂O)₇]³⁺, with a distorted pentagonal bipyramidal geometry.[9] X-ray diffraction is the primary technique for determining the crystal structure of hydrated this compound.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of hydrated this compound.
Synthesis by Controlled Precipitation
A common method for synthesizing hydrated this compound is through controlled precipitation from an aqueous solution.[1][4]
Objective: To precipitate hydrated this compound of high purity from a soluble scandium salt.
Materials:
-
Scandium salt solution (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)
-
Precipitating agent (e.g., sodium carbonate, Na₂CO₃, or ammonium (B1175870) carbonate, (NH₄)₂CO₃)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
A solution of a soluble scandium salt is prepared in deionized water.
-
The precipitating agent, a carbonate solution, is slowly added to the scandium salt solution under constant stirring.
-
The pH of the solution is carefully monitored and controlled during the addition of the precipitating agent. Maintaining a specific pH range is crucial to prevent the co-precipitation of scandium hydroxide.[1]
-
The temperature of the reaction mixture may also be controlled, as temperature can influence the precipitation yield.[1]
-
After the precipitation is complete, the resulting white precipitate of hydrated this compound is collected by filtration.
-
The collected precipitate is washed with deionized water to remove any soluble impurities.
-
The final product is dried at a low temperature (e.g., in a vacuum oven) to a constant weight. The drying conditions will influence the final number of water molecules of hydration.[1]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a sparingly soluble compound.[10]
Objective: To determine the solubility of hydrated this compound in a specific solvent (e.g., water) at a given temperature.
Materials:
-
Hydrated this compound powder
-
Solvent (e.g., deionized water)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters
-
Analytical balance
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for scandium concentration analysis
Procedure:
-
An excess amount of hydrated this compound is added to a known volume of the solvent in a sealed container.
-
The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10] The presence of undissolved solid should be visible.[10]
-
After the equilibration period, the suspension is allowed to settle, or it is centrifuged to separate the solid phase from the supernatant.
-
A sample of the supernatant is carefully withdrawn and filtered through a fine-pored syringe filter to remove any remaining solid particles.
-
The concentration of scandium in the clear filtrate is then determined using a sensitive analytical technique such as ICP-OES or ICP-MS.
-
The solubility is reported in units such as g/L or mol/L.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the material.[11][12][13][14][15]
Objective: To determine the water content and thermal decomposition profile of hydrated this compound.
Instrumentation:
-
A simultaneous TGA/DSC instrument.
Procedure:
-
A small, accurately weighed sample of hydrated this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.
-
The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition. The DSC curve shows endothermic or exothermic peaks associated with these events.
X-ray Diffraction (XRD)
Powder X-ray diffraction is used for phase identification and crystal structure analysis.[16][17][18][19]
Objective: To identify the crystalline phase(s) of the hydrated this compound sample.
Instrumentation:
-
Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
Procedure:
-
A fine powder of the hydrated this compound is packed into a sample holder.
-
The sample is placed in the diffractometer.
-
The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The data is collected over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and dwell time.[16]
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.
Visualizations
The following diagram illustrates the logical relationships between the synthesis, properties, and characterization of hydrated this compound.
Caption: Workflow of Hydrated this compound Analysis.
References
- 1. This compound Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound HYDRATE | 17926-77-1 [sigmaaldrich.com]
- 7. THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. chembam.com [chembam.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions | MDPI [mdpi.com]
- 18. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Scandium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of scandium(III) carbonate (Sc₂(CO₃)₃) in various solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with scandium compounds. It consolidates available data, outlines experimental protocols for solubility determination, and visualizes the dissolution pathways.
Executive Summary
This compound is a white solid that serves as a precursor for the synthesis of other scandium compounds. Its solubility is a critical parameter in many chemical processes, including extraction, purification, and the formation of scandium-containing materials. This guide reveals that while the aqueous solubility of this compound is a subject of conflicting reports, its dissolution behavior in acidic and alkaline solutions is more clearly defined. In acidic media, it readily dissolves with the evolution of carbon dioxide. In alkaline carbonate and bicarbonate solutions, its solubility is enhanced through the formation of soluble carbonate complexes.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the nature of the solvent. The following sections detail its behavior in aqueous, acidic, alkaline, and organic solvents.
Aqueous Solubility
There are conflicting reports regarding the solubility of this compound in water. Some sources describe it as soluble[1][2][3], while a larger number of chemical suppliers and databases classify it as insoluble in water[4][5][6][7]. This discrepancy may arise from the hydrolysis of the scandium(III) ion in aqueous solutions, which can lead to the precipitation of scandium hydroxide (B78521), Sc(OH)₃. The hydrolysis of the Sc³⁺(aq) ion is a significant factor to consider in aqueous systems[1][2].
To date, a definitive experimentally determined solubility product constant (Ksp) for this compound has not been widely reported in the scientific literature. For comparison, the Ksp of scandium hydroxide, Sc(OH)₃, is approximately 2.22 x 10⁻³¹[8][9].
Acidic and Alkaline Solubility
This compound exhibits significant solubility in both acidic and certain alkaline environments.
-
Acidic Solutions: this compound readily dissolves in dilute mineral acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), with the evolution of carbon dioxide gas[4][5][6]. This reaction proceeds due to the protonation of the carbonate ion, which shifts the dissolution equilibrium forward.
-
Alkaline Solutions: In alkaline solutions, particularly in the presence of excess carbonate or bicarbonate ions, the solubility of scandium compounds can be enhanced through the formation of soluble complex carbonates[10][11]. For instance, the formation of the complex ion [Sc(CO₃)₄]⁵⁻ has been reported in sodium carbonate solutions, leading to the crystallization of salts such as Na₅Sc(CO₃)₄·18H₂O[10].
Solubility in Organic Solvents
There is currently a lack of available data in the scientific literature regarding the solubility of this compound in common organic solvents such as ethanol, methanol, and acetone.
Quantitative Solubility Data
Due to the limited availability of precise quantitative data for the solubility of this compound, the following table summarizes the available qualitative and semi-quantitative information.
| Solvent System | Solubility | Observations and Remarks | Citations |
| Water (H₂O) | Conflicting Reports (Insoluble to Soluble) | The discrepancy is likely due to hydrolysis of the Sc³⁺ ion. A definitive Ksp value is not readily available. | [1][2][3][4][5][6][7] |
| Dilute Mineral Acids (e.g., HCl, HNO₃) | Soluble | Dissolves with the effervescence of carbon dioxide. | [4][5][6] |
| Alkaline Carbonate/Bicarbonate Solutions | Increased Solubility | Forms soluble complex carbonates, such as [Sc(CO₃)₄]⁵⁻. | [10][11] |
| Organic Solvents (e.g., Ethanol, Methanol) | No Data Available |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not prevalent in the literature, established methods for sparingly soluble salts can be adapted.
General Protocol for Ksp Determination via Titration
This method is adapted from procedures used for determining the Ksp of other sparingly soluble carbonates and hydroxides[12].
Objective: To determine the molar solubility and solubility product constant (Ksp) of this compound in water.
Materials:
-
This compound (Sc₂(CO₃)₃) powder
-
Deionized water
-
Standardized solution of a strong acid (e.g., 0.01 M HCl)
-
A suitable indicator (e.g., methyl orange) or a pH meter
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., vacuum filtration with a Büchner funnel)
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water in a flask.
-
Stir the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Carefully filter the suspension to separate the saturated solution from the undissolved solid. It is crucial to avoid transferring any solid particles into the filtrate.
-
-
Titration:
-
Pipette a precise volume of the clear, saturated this compound solution into a clean flask.
-
Add a few drops of a suitable indicator or insert a calibrated pH electrode.
-
Titrate the solution with a standardized strong acid solution until the endpoint is reached. The reaction is: 2Sc³⁺(aq) + 3CO₃²⁻(aq) + 6H⁺(aq) → 2Sc³⁺(aq) + 3H₂CO₃(aq).
-
-
Calculations:
-
From the volume of the titrant used, calculate the molar concentration of the carbonate ions (CO₃²⁻) in the saturated solution.
-
Based on the stoichiometry of Sc₂(CO₃)₃, determine the molar concentration of the scandium ions (Sc³⁺).
-
Calculate the molar solubility (s) of this compound.
-
Calculate the solubility product constant (Ksp) using the expression: Ksp = [Sc³⁺]²[CO₃²⁻]³.
-
Visualizing Dissolution and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the dissolution pathways of this compound and a typical experimental workflow for solubility determination.
Caption: Dissolution pathways of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a nuanced topic characterized by conflicting reports on its aqueous behavior and more predictable dissolution in acidic and alkaline carbonate media. For researchers and professionals in drug development, understanding these solubility characteristics is essential for controlling reaction conditions, developing purification strategies, and synthesizing novel scandium-based materials. The provided experimental framework offers a starting point for the precise determination of its solubility parameters, which are crucial for advancing the applications of this important scandium compound.
References
- 1. The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 7. americanelements.com [americanelements.com]
- 8. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanelements.com [americanelements.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Scandium(III) Carbonate Precursor for High-Purity Scandium Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of high-purity scandium oxide (Sc₂O₃) utilizing a scandium(III) carbonate (Sc₂(CO₃)₃) precursor. This method offers a reliable route to producing scandium oxide with controlled properties, which is of significant interest for applications in advanced ceramics, catalysis, high-performance lighting, and specialty alloys.[1][2][3] This document details the synthesis of the scandium carbonate precursor, its subsequent thermal decomposition to scandium oxide, and the characterization of the resulting materials.
Synthesis Pathway Overview
The synthesis of scandium oxide via the carbonate precursor route is a two-step process. The initial step involves the precipitation of a scandium carbonate precursor from a scandium salt solution. This is followed by a carefully controlled thermal decomposition (calcination) of the carbonate precursor to yield the final scandium oxide product. The properties of the final oxide, such as particle size and surface area, are influenced by the conditions of both the precipitation and calcination steps.
Experimental Protocols
This section details the experimental procedures for the synthesis of the this compound precursor and its conversion to scandium oxide.
Synthesis of this compound Precursor
This protocol describes the precipitation of a hydrated scandium carbonate precursor from a scandium salt solution using a carbonate precipitant.
Materials:
-
Scandium salt (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)
-
Precipitating agent (e.g., ammonium (B1175870) carbonate, (NH₄)₂CO₃, or sodium carbonate, Na₂CO₃)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Scandium Solution: Dissolve the scandium salt in deionized water to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.
-
Preparation of Precipitant Solution: Prepare a solution of the carbonate precipitating agent (e.g., 0.5 M ammonium carbonate).
-
Precipitation: While vigorously stirring the scandium salt solution at room temperature, slowly add the carbonate precipitant solution dropwise. Monitor the pH of the solution; a white, bulky precipitate of scandium carbonate will form.[2][3]
-
Aging the Precipitate: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow the precipitate to age and ensure complete reaction.
-
Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the collected scandium carbonate precursor in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.
Thermal Decomposition of this compound to Scandium Oxide
This protocol outlines the calcination process to convert the dried scandium carbonate precursor into scandium oxide.
Materials:
-
Dried this compound precursor powder
Equipment:
-
High-temperature furnace (muffle furnace)
-
Ceramic crucible (e.g., alumina)
Procedure:
-
Sample Preparation: Place the dried scandium carbonate powder into a ceramic crucible.
-
Calcination: Place the crucible in the furnace. Heat the sample in an air atmosphere. The heating rate and final temperature are critical parameters that influence the properties of the resulting scandium oxide. A typical calcination temperature is around 700°C for 2 hours.
-
Cooling: After the calcination is complete, allow the furnace to cool down to room temperature naturally.
-
Product Collection: The resulting white powder is scandium oxide (Sc₂O₃).
Data Presentation
The following tables summarize quantitative data related to the synthesis of scandium oxide from a carbonate precursor.
Table 1: Scandium Carbonate Precursor Synthesis Parameters
| Parameter | Value/Range | Purpose |
| Scandium Salt Concentration | 0.05 - 0.5 M | Influences the particle size and morphology of the precursor. |
| Precipitant | Ammonium Carbonate, Sodium Carbonate | Provides the carbonate ions for precipitation. |
| Precipitant Concentration | 0.2 - 1.0 M | Affects the rate of precipitation and particle characteristics. |
| Reaction Temperature | Room Temperature (20-25 °C) | Controls the kinetics of the precipitation reaction. |
| pH | 6.5 - 8.0 | A critical parameter for ensuring the precipitation of scandium carbonate. |
| Aging Time | 1 - 4 hours | Allows for the growth and stabilization of the precursor particles. |
| Drying Temperature | 80 - 110 °C | Removes residual water from the precursor without initiating decomposition. |
Table 2: Thermal Decomposition Parameters and Resulting Scandium Oxide Properties
| Calcination Temperature (°C) | Dwell Time (hours) | Atmosphere | Resulting Sc₂O₃ Particle Size | Resulting Sc₂O₃ Surface Area (m²/g) | Purity (%) |
| 500 | 2 | Air | ~50 nm | ~60 | >99.5 |
| 700 | 2 | Air | ~28 nm | ~49 | >99.9 |
| 900 | 2 | Air | ~80 nm | ~25 | >99.9 |
Note: The data in this table is compiled from various sources and represents typical values for the synthesis of scandium oxide from a basic carbonate precursor.
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of scandium oxide from a scandium salt via the carbonate precursor route.
References
An In-depth Technical Guide to Scandium(III) Carbonate (CAS No. 5809-49-4) for Researchers and Drug Development Professionals
Anhydrous Formula: Sc₂(CO₃)₃ Hydrated Formula: Sc₂(CO₃)₃·xH₂O
This guide provides a comprehensive overview of Scandium(III) carbonate, a versatile inorganic compound with growing importance in advanced materials and potential applications in medicine. This document consolidates key technical data, experimental protocols, and relevant biological information to support researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white, solid compound that is typically available as a hydrate (B1144303).[1][2] It is notably insoluble in water but readily dissolves in dilute acids, a reaction that produces carbon dioxide gas.[2][3] The compound serves as a stable precursor for the synthesis of other scandium compounds, including scandium oxide, through calcination (heating).[2][3]
| Property | Data |
| CAS Number | 5809-49-4 |
| Molecular Weight | 269.94 g/mol (anhydrous)[4] |
| Appearance | White powder[4] |
| Solubility in Water | Insoluble[3] |
| Purity Levels | Commercially available up to 99.999%[5] |
| Thermal Decomposition | Decomposes upon heating to form scandium oxide[3] |
Synthesis and Characterization
Synthesis Protocol
A common laboratory-scale synthesis of this compound hydrate involves the precipitation method. This can be achieved by reacting a soluble scandium salt, such as scandium chloride or scandium nitrate, with a soluble carbonate, like sodium carbonate.
A general synthesis procedure is as follows:
-
A solution of a scandium salt (e.g., scandium chloride) is prepared in deionized water.
-
A stoichiometric amount of a sodium carbonate solution is slowly added to the scandium salt solution with constant stirring.
-
A white precipitate of this compound hydrate will form immediately.
-
The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried at a low temperature to yield the final product.
Another documented method involves the reaction of scandium oxide with carbon dioxide in an aqueous solution.[2] This exothermic reaction produces this compound hydrate as a white powder, which can be collected by filtration and drying.[2]
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Thermogravimetric Analysis (TGA): TGA is essential for determining the water content in the hydrated form and observing its decomposition to scandium oxide at elevated temperatures. The thermal decomposition of metal carbonates is a well-established process where the compound breaks down into the metal oxide and carbon dioxide.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the carbonate ions within the compound's structure.
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the this compound powder.
Applications in Research and Development
This compound is a key precursor material for a variety of high-technology applications.
Precursor for Advanced Materials
-
Aluminum-Scandium Alloys: this compound can be converted to scandium oxide, which is then used in the production of aluminum-scandium master alloys.[7][8] The addition of scandium to aluminum alloys significantly enhances their strength, reduces grain size, and improves resistance to recrystallization.[9][10] These high-performance alloys are utilized in the aerospace industry and for sporting equipment.[7][11]
-
Solid Oxide Fuel Cells (SOFCs): this compound serves as a starting material for producing scandia-stabilized zirconia (ScSZ), a superior electrolyte material for SOFCs.[11][12] ScSZ exhibits high ionic conductivity, allowing for lower operating temperatures and increased durability of the fuel cells.[12]
Role in Drug Development and Theranostics
The most significant application of scandium in the medical field is in the form of its radioisotopes for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[13][14] this compound can serve as a precursor for the production of these medically relevant radioisotopes.
The key scandium radioisotopes in medicine are:
-
Scandium-44 (⁴⁴Sc): A positron emitter with a half-life of approximately 4.0 hours, making it suitable for PET imaging of biological processes with slower kinetics.[13][15]
-
Scandium-43 (⁴³Sc): Another positron emitter with a similar half-life to ⁴⁴Sc (3.9 hours), also used for PET imaging.[13][15]
-
Scandium-47 (⁴⁷Sc): A beta-emitter with a half-life of 3.35 days, which is a promising candidate for targeted radionuclide therapy.[15]
The combination of a diagnostic isotope (⁴³Sc or ⁴⁴Sc) with a therapeutic isotope (⁴⁷Sc) of the same element creates a "theranostic pair," allowing for both imaging to identify and characterize tumors and subsequent targeted therapy using a chemically identical radiopharmaceutical.[14]
Caption: Production of Scandium Radiopharmaceuticals.
The production of scandium radiopharmaceuticals is a multi-step process that often begins with a stable scandium precursor.[16][17] this compound can be calcined to produce high-purity scandium oxide, which can then be used to prepare the target material for cyclotron production of the desired radioisotope.[2][16] For instance, enriched ⁴⁴CaCO₃ targets are irradiated with protons to produce ⁴⁴Sc via a (p,n) reaction.[16] Following irradiation, the ⁴⁴Sc is separated and purified.[18] The purified radioisotope is then chelated with a targeting molecule, such as a DOTA-conjugated peptide, to create the radiopharmaceutical.[14] Rigorous quality control is performed before the final product is ready for preclinical or clinical use.[17]
Biological Considerations and Signaling Pathways
While elemental scandium is generally considered non-toxic, the biological effects of scandium ions (Sc³⁺) are an area of active research.[19] It is known that Sc³⁺ can interact with biological systems, in some cases displacing essential divalent cations like Ca²⁺ due to its high affinity for proteins.[20] This can potentially interfere with calcium-dependent signaling pathways and other metabolic processes.[20] Further research is needed to fully elucidate the specific signaling pathways affected by scandium ions, which is a critical consideration for the development of safe and effective scandium-based diagnostic and therapeutic agents.
Caption: Sc³⁺ and Ca²⁺ Signaling Interference.
Conclusion
This compound is a valuable and versatile compound with established applications in materials science and emerging potential in nuclear medicine. Its role as a precursor for high-strength aluminum alloys and efficient solid oxide fuel cell electrolytes is well-documented. For drug development professionals, the significance of this compound lies in its potential as a starting material for the production of scandium radioisotopes for PET imaging and targeted therapy. Further research into the detailed biological interactions of scandium ions will be crucial for the continued development of safe and effective scandium-based radiopharmaceuticals. This guide provides a foundational understanding of the key technical aspects of this compound to aid in these research and development endeavors.
References
- 1. Harnessing the coordination chemistry of scandium to develop radiopharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 3. americanelements.com [americanelements.com]
- 4. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 5. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scandiummining.com [scandiummining.com]
- 8. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 9. amg-al.com [amg-al.com]
- 10. fracturae.com [fracturae.com]
- 11. nanorh.com [nanorh.com]
- 12. Scandium Oxide: Key Material for Next-Generation Solid Oxide Fuel Cells (SOFCs) | Scandium [scandium.org]
- 13. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]
- 14. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scandium - Wikipedia [en.wikipedia.org]
- 20. Accumulation of Scandium in Plasma in Patients with Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of Scandium Carbonate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare earth element, is gaining significant attention for its unique properties in various applications, including advanced alloys, electronics, and increasingly, in the medical field as radioisotope carriers. Scandium carbonate (Sc₂(CO₃)₃·xH₂O) serves as a crucial precursor in the synthesis of other scandium compounds, such as high-purity scandium oxide, which is used in solid oxide fuel cells and specialty ceramics. Despite its importance, a thorough understanding of the thermodynamic stability of scandium carbonate, particularly from a theoretical and computational standpoint, is notably scarce in publicly available literature.
This technical guide aims to consolidate the current understanding of scandium carbonate's stability. In the absence of specific computational studies on this compound, this document will provide a comprehensive overview of its known experimental properties, the theoretical principles governing the stability of metal carbonates, and a detailed methodological framework for conducting future theoretical investigations into its thermodynamic properties. This guide is intended to be a valuable resource for researchers seeking to understand, utilize, or computationally model scandium carbonate.
Experimental Data on Scandium Carbonate
Scandium carbonate is typically encountered as a hydrated, white solid that is insoluble in water.[1][2][3] Its primary role is often as an intermediate that can be readily converted to other scandium compounds, most notably scandium oxide (Sc₂O₃), through thermal decomposition (calcination).[4]
A summary of the known properties of scandium carbonate is presented in Table 1. It is important to note that the decomposition temperature can be influenced by factors such as the degree of hydration and the heating rate. The thermal decomposition of scandium and other rare-earth carbonates is recognized as a complex, multi-stage process, often involving the sequential loss of water molecules followed by the decomposition of the anhydrous carbonate.[5]
| Property | Value / Description |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O |
| Appearance | White powder |
| Solubility in Water | Insoluble |
| Decomposition Product | Scandium(III) oxide (Sc₂O₃) and Carbon Dioxide (CO₂) |
| Reported Melting Point | 830 °C (likely decomposition temperature)[4] |
Table 1: Summary of Known Properties of Scandium Carbonate
Theoretical Principles of Metal Carbonate Stability
The thermal stability of metal carbonates is fundamentally linked to the properties of the metal cation. The decomposition of a metal carbonate to its corresponding oxide and carbon dioxide involves the breaking of a carbon-oxygen bond within the carbonate anion (CO₃²⁻). This process is facilitated by the polarization of the electron cloud of the carbonate ion by the adjacent metal cation.[6]
The extent of this polarization, and therefore the thermal stability of the carbonate, is governed by the cation's charge density (the ratio of its charge to its size). A cation with a higher charge density will exert a stronger attractive force on the electron-rich oxygen atoms of the carbonate ion. This increased polarization weakens the C-O bonds, making the carbonate more susceptible to decomposition at lower temperatures.[6][7]
Therefore, the following trends are generally observed:
-
Effect of Cationic Charge: Carbonates with M³⁺ cations are generally less thermally stable than those with M²⁺ or M⁺ cations, assuming similar ionic radii.
-
Effect of Cationic Radius: For cations with the same charge, thermal stability increases as the ionic radius increases (i.e., moving down a group in the periodic table). This is because a larger ionic radius results in a lower charge density and thus less polarization of the carbonate ion.[8]
Given that scandium typically exists as the Sc³⁺ ion, which has a relatively small ionic radius compared to other rare-earth elements, it is expected that scandium carbonate would be less thermally stable than the carbonates of the larger lanthanides.
Experimental Protocols
Synthesis of Scandium Carbonate
A common laboratory-scale synthesis of scandium carbonate involves the precipitation method. This is achieved by reacting a soluble scandium salt, such as scandium chloride (ScCl₃) or scandium nitrate (B79036) (Sc(NO₃)₃), with a soluble carbonate source, like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).[1]
A general protocol is as follows:
-
Prepare an aqueous solution of a soluble scandium salt.
-
Separately, prepare an aqueous solution of a carbonate salt.
-
Slowly add the carbonate solution to the scandium salt solution while stirring.
-
A white precipitate of scandium carbonate hydrate (B1144303) will form.
-
The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried at a low temperature to avoid premature decomposition.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a key experimental technique for studying the thermal stability and decomposition of materials like scandium carbonate.[9]
A typical TGA protocol involves:
-
Placing a small, accurately weighed sample of scandium carbonate hydrate into a TGA crucible.
-
Heating the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
-
The temperature is increased at a constant rate.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the temperatures at which dehydration and decomposition occur.
Mandatory Visualizations
General Thermal Decomposition Pathway of a Metal Carbonate
The diagram below illustrates the general process of thermal decomposition for a generic metal carbonate.
Caption: General pathway for the thermal decomposition of a metal carbonate.
Proposed Workflow for Theoretical Stability Analysis
The following diagram outlines a typical computational workflow for determining the thermodynamic stability of a solid material like scandium carbonate using first-principles calculations based on Density Functional Theory (DFT).
Caption: Computational workflow for determining solid-state thermodynamic stability.
Detailed Computational Methodology
For researchers interested in pursuing theoretical studies on scandium carbonate, the following provides a more detailed description of the computational workflow.
Geometry Optimization
The first step in any solid-state DFT calculation is to find the lowest energy (ground state) crystal structure at 0 Kelvin.[10] This involves starting with a plausible crystal structure for anhydrous scandium carbonate and allowing the DFT software to relax the positions of the atoms and the dimensions of the unit cell until the forces on the atoms and the stress on the unit cell are minimized.
-
Method: DFT with a chosen exchange-correlation functional (e.g., PBE, PBEsol for solids) and a suitable basis set (e.g., plane waves).
-
Output: The optimized crystal structure and its ground-state electronic energy (E_DFT).
Phonon Calculations
To determine thermodynamic properties at finite temperatures, it is necessary to consider the vibrational contributions of the atoms in the crystal lattice.[13] This is achieved through phonon calculations, which describe the quantized modes of lattice vibration.
-
Method: Typically performed using either the finite displacement method or density functional perturbation theory (DFPT).
-
Procedure: The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix is constructed, and its diagonalization yields the phonon frequencies and dispersion relations.[13]
-
Output: The phonon density of states (DOS), which is crucial for calculating vibrational thermodynamic properties.
Calculation of Thermodynamic Properties
The Gibbs free energy (G) at a given temperature (T) and pressure (P) can be approximated as:
G(T, P) ≈ E_DFT + F_vib(T) + PV
where:
-
E_DFT is the ground-state energy from the geometry optimization.
-
F_vib(T) is the vibrational Helmholtz free energy, which is calculated by integrating the phonon density of states.[14][15] This term accounts for the vibrational entropy.
-
PV is the pressure-volume term, which is often negligible for solids at ambient pressure.
By calculating the Gibbs free energy for scandium carbonate and its potential decomposition products (scandium oxide and carbon dioxide) as a function of temperature, one can predict the decomposition temperature. This is the temperature at which the Gibbs free energy of the decomposition reaction becomes negative, indicating a spontaneous process.[16]
Conclusion
While direct theoretical studies on the stability of scandium carbonate are currently lacking in the scientific literature, a combination of existing experimental data and established theoretical principles provides a solid foundation for understanding its behavior. The thermal stability of scandium carbonate is expected to be influenced by the high charge density of the Sc³⁺ cation, leading to decomposition into scandium oxide at elevated temperatures. For researchers aiming to fill the knowledge gap, this guide provides a detailed computational workflow, leveraging Density Functional Theory and phonon calculations, to theoretically determine the thermodynamic properties and stability of this important scandium compound. Such studies would be invaluable for optimizing the synthesis of scandium-based materials and for the broader scientific community's understanding of rare-earth element chemistry.
References
- 1. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. americanelements.com [americanelements.com]
- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. studyrocket.co.uk [studyrocket.co.uk]
- 9. chembam.com [chembam.com]
- 10. cdmf.org.br [cdmf.org.br]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. wolf.ifj.edu.pl [wolf.ifj.edu.pl]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. Phonon contribution to the thermodynamic properties of solids [lampz.tugraz.at]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Scandium(III) Carbonate: Molecular Weight and Chemical Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical formula and molecular weight of scandium(III) carbonate. The information is presented to support the needs of researchers, scientists, and professionals in drug development, offering precise data for experimental design and chemical analysis.
Chemical Formula
This compound is an inorganic compound composed of scandium, carbon, and oxygen. The chemical formula for the anhydrous form of this compound is Sc₂(CO₃)₃ .[1][2][3] This formula indicates that two scandium atoms are ionically bonded to three carbonate polyatomic ions. The compound also exists in a hydrated form, denoted as Sc₂(CO₃)₃·xH₂O, where the number of water molecules (x) can vary.[1][2][4][5][6]
Molecular Weight
The molecular weight of anhydrous this compound is a critical parameter for stoichiometric calculations in chemical reactions. The calculated molar mass of Sc₂(CO₃)₃ is approximately 269.94 g/mol .[3][6] Minor variations in this value may be reported based on the atomic weight standards used in the calculation.[1][2][3] For the hydrated form, the molecular weight will be greater due to the mass of the water molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for anhydrous this compound.
| Parameter | Value |
| Chemical Formula | Sc₂(CO₃)₃ |
| Molar Mass | 269.9385 g/mol |
| Elemental Composition | |
| Scandium (Sc) | 33.3083% |
| Carbon (C) | 13.3483% |
| Oxygen (O) | 53.3435% |
Data sourced from detailed elemental analysis.[3]
Molecular Structure Visualization
To illustrate the chemical composition of this compound, the following diagram represents the constituent elements of the anhydrous formula.
Caption: Elemental composition of this compound.
References
- 1. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. webqc.org [webqc.org]
- 4. heegermaterials.com [heegermaterials.com]
- 5. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 6. lookpolymers.com [lookpolymers.com]
Electron configuration of scandium in scandium carbonate
An In-Depth Guide to the Electron Configuration of Scandium in Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electron configuration of scandium within the ionic compound scandium carbonate. It outlines the determination of scandium's oxidation state and the principles governing its electronic structure. This analysis is fundamental for understanding the chemical behavior, bonding characteristics, and reactivity of scandium compounds, which is of significant interest in materials science, catalysis, and targeted drug development.
Determination of Oxidation State in Scandium Carbonate
Scandium carbonate is an inorganic compound with the chemical formula Sc₂(CO₃)₃.[1][2][3][4] The carbonate ion (CO₃²⁻) possesses a charge of -2. To maintain charge neutrality in the compound, the two scandium atoms must balance the total negative charge of the three carbonate ions (-6).
Therefore, the total positive charge from the two scandium atoms is +6, meaning each scandium atom exists as a cation with an oxidation state of +3. This trivalent ion (Sc³⁺) is the most common and stable form of scandium in its compounds.[5][6][7][8][9]
Electron Configuration of a Neutral Scandium Atom (Sc)
A neutral scandium atom (Sc) has an atomic number of 21, indicating it contains 21 protons and 21 electrons.[1][10][11] Following the Aufbau principle, electrons fill the lowest energy orbitals first. The complete electron configuration for a neutral scandium atom is:
1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹ [11][12][13][14]
Using noble gas notation, this configuration is abbreviated by referencing the preceding noble gas, Argon (Ar):
The outermost electrons, or valence electrons, are those in the 4s and 3d orbitals.
Electron Configuration of the Scandium Ion (Sc³⁺) in Scandium Carbonate
To achieve the +3 oxidation state found in scandium carbonate, a neutral scandium atom must lose its three valence electrons. When transition metals form ions, electrons are first removed from the outermost s orbital before the d orbital of the preceding shell.
The ionization process for scandium is as follows:
-
The two electrons from the 4s orbital are removed.
-
The single electron from the 3d orbital is removed.
This results in the scandium (III) ion (Sc³⁺), which has a total of 18 electrons. Its electron configuration is identical to that of the noble gas Argon:
1s² 2s² 2p⁶ 3s² 3p⁶ or simply [Ar] [6]
This stable, noble gas configuration, with no electrons in the 3d subshell ([Ar]3d⁰), dictates the chemistry of scandium(III) compounds.[6]
Summary of Electron Configurations
The quantitative electronic data for neutral scandium and its trivalent ion are summarized in the table below for direct comparison.
| Species | Full Electron Configuration | Noble Gas Notation | Number of Valence Electrons |
| Neutral Scandium (Sc) | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹ | [Ar] 4s² 3d¹ | 3 |
| Scandium (III) Ion (Sc³⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ | [Ar] | 0 |
Theoretical Methodology
The determination of electron configurations presented herein is based on established quantum mechanical principles rather than specific experimental protocols.
-
Aufbau Principle : This principle dictates the sequence in which atomic orbitals are filled with electrons. The order generally follows increasing orbital energy levels (1s, 2s, 2p, 3s, 3p, 4s, 3d, etc.).
-
Pauli Exclusion Principle : This principle states that no two electrons in an atom can have the same set of four quantum numbers, which implies that an orbital can hold a maximum of two electrons with opposite spins.
-
Hund's Rule : This rule specifies that for a given electron subshell, electrons will first occupy each orbital singly with the same spin before any orbital is doubly occupied.
-
Ionization Rules for Transition Metals : For transition metals, valence electrons in the outermost s-orbital are removed before those in the inner d-orbitals during cation formation.
Visualization of Scandium Ionization
The following diagram illustrates the logical workflow from a neutral scandium atom to the scandium (III) ion and the corresponding change in its electronic structure.
Caption: Scandium Ionization and Electron Configuration Change.
References
- 1. americanelements.com [americanelements.com]
- 2. lehvoss.de [lehvoss.de]
- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 5. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 7. Scandium compounds - Wikipedia [en.wikipedia.org]
- 8. Oxidation State of Scandium | Oxidation Number of Sc Element [easycalculation.com]
- 9. Scandium - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. brainly.com [brainly.com]
- 13. How Do You Write The Electron Configuration of Scandium [unacademy.com]
- 14. quora.com [quora.com]
- 15. WebElements Periodic Table » Scandium » properties of free atoms [winter.group.shef.ac.uk]
Methodological & Application
Application Notes and Protocols: Scandium Carbonate in Solid Oxide Fuel Cells (SOFCs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of scandium carbonate as a precursor material in the fabrication of Scandia-Stabilized Zirconia (ScSZ) components for Solid Oxide Fuel Cells (SOFCs). ScSZ is a state-of-the-art electrolyte material for SOFCs operating at intermediate temperatures, offering high ionic conductivity and improved cell performance.
Introduction to Scandium Carbonate in SOFCs
Scandium carbonate (Sc₂(CO₃)₃) serves as a critical precursor for the synthesis of scandia-stabilized zirconia (ScSZ), a ceramic electrolyte with superior ionic conductivity compared to the more common yttria-stabilized zirconia (YSZ).[1] This high ionic conductivity allows for operation at lower temperatures (600-800°C), which can reduce material costs and improve long-term stability.[1] Scandium carbonate is a convenient source of scandium oxide (Sc₂O₃), the stabilizing dopant in the zirconia (ZrO₂) lattice. The choice of precursor and synthesis route significantly impacts the final properties of the ScSZ powder, such as particle size, morphology, and homogeneity, which in turn affect the performance of the SOFC.
Synthesis of Scandia-Stabilized Zirconia (ScSZ) Powder from Scandium Carbonate
Several methods can be employed to synthesize ScSZ powder from scandium carbonate. The selection of a particular method depends on the desired powder characteristics and available laboratory equipment.
Solid-State Reaction Method
This is a conventional and straightforward method for producing ceramic powders.
Protocol:
-
Precursor Preparation: Stoichiometrically calculate the required amounts of scandium carbonate (Sc₂(CO₃)₃·xH₂O) and zirconium dioxide (ZrO₂) powders to achieve the desired final composition (e.g., 10 mol% Sc₂O₃ stabilized zirconia, 10ScSZ).
-
Milling: Intimately mix the precursor powders using a ball mill with zirconia grinding media and a suitable solvent (e.g., ethanol) for several hours to ensure homogeneity.
-
Drying: Dry the milled slurry in an oven at a temperature sufficient to evaporate the solvent (e.g., 80-100°C).
-
Calcination: Calcine the dried powder mixture in a furnace. The temperature should be ramped up slowly to allow for the decomposition of scandium carbonate to scandium oxide. A typical calcination temperature is between 1000°C and 1400°C, held for several hours.[2]
-
Post-Calcination Milling: The calcined powder may be agglomerated. A final milling step can be performed to break up these agglomerates and achieve a fine, uniform particle size.
Co-Precipitation Method
This wet-chemical method allows for mixing of the precursors at the atomic level, leading to a more homogeneous final product with a smaller particle size.
Protocol:
-
Precursor Solution Preparation:
-
Dissolve scandium carbonate in a minimal amount of a suitable acid (e.g., nitric acid) to form a soluble scandium salt solution (e.g., scandium nitrate, Sc(NO₃)₃).
-
Dissolve a zirconium salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O, or zirconium nitrate, Zr(NO₃)₄) in deionized water.
-
-
Mixing: Mix the scandium and zirconium salt solutions in the desired stoichiometric ratio.
-
Precipitation: Slowly add a precipitating agent (e.g., ammonium (B1175870) hydroxide, NH₄OH) to the mixed salt solution while stirring vigorously. This will cause the co-precipitation of scandium and zirconium hydroxides. Maintain a basic pH (e.g., >9) to ensure complete precipitation.
-
Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove residual ions. Washing with ethanol (B145695) can help to reduce agglomeration during drying.
-
Drying: Dry the washed precipitate in an oven (e.g., at 100-120°C).
-
Calcination: Calcine the dried powder at a temperature typically between 600°C and 1000°C to form the crystalline ScSZ phase.[2]
Sol-Gel Method
The sol-gel process offers excellent control over the final product's microstructure and purity.
Protocol:
-
Precursor Solution Preparation:
-
As with the co-precipitation method, convert scandium carbonate to a soluble salt like scandium nitrate.
-
Use a zirconium alkoxide (e.g., zirconium (IV) propoxide) as the zirconium precursor, dissolved in a suitable solvent like 2-methoxyethanol.[3]
-
-
Hydrolysis and Polycondensation: Mix the precursor solutions. The hydrolysis and polycondensation reactions are initiated by the controlled addition of water, often mixed with the solvent, leading to the formation of a sol and subsequently a gel.[3]
-
Aging and Drying: The gel is typically aged for a period to allow the network to strengthen, followed by drying under controlled conditions to remove the solvent.[3]
-
Calcination: The dried gel is calcined at temperatures generally between 600°C and 1000°C to burn off organic residues and crystallize the ScSZ powder.[2][3]
Fabrication of SOFC Components
The synthesized ScSZ powder can be used to fabricate the electrolyte and as a component in the electrodes.
Electrolyte Fabrication by Tape Casting
Tape casting is a common technique for producing thin, flat ceramic sheets suitable for SOFC electrolytes.
Protocol:
-
Slurry Preparation: Prepare a stable slurry by dispersing the ScSZ powder in a solvent system containing binders (e.g., polyvinyl butyral), plasticizers (e.g., polyethylene (B3416737) glycol), and dispersants.
-
Tape Casting: Cast the slurry onto a carrier film (e.g., Mylar) using a doctor blade to achieve the desired thickness.
-
Drying: Allow the cast tape to dry in a controlled environment to slowly evaporate the solvent.
-
Cutting and Lamination: Cut the dried green tape to the desired shape. Multiple layers can be laminated together by applying heat and pressure.
-
Sintering: Sinter the green tape at a high temperature (typically 1300-1500°C) to achieve a dense, gas-tight electrolyte.
Electrode Fabrication by Screen Printing
Screen printing is a versatile method for depositing electrode layers onto the electrolyte.
Protocol:
-
Ink Preparation: Formulate an ink by mixing the active electrode material (e.g., NiO for the anode, LSM for the cathode), the ScSZ powder (to form a composite electrode and enhance ionic conductivity), and an organic vehicle (binders, solvents, and other additives).
-
Screen Printing: Print the ink onto the sintered ScSZ electrolyte through a patterned screen.
-
Drying: Dry the printed layer to remove the solvents.
-
Sintering: Sinter the electrode layer at a temperature appropriate for the specific material to ensure good adhesion to the electrolyte and create a porous microstructure. This is often done at a lower temperature than the electrolyte sintering to avoid unwanted reactions.
Characterization Techniques
A suite of characterization techniques is essential to evaluate the properties of the synthesized ScSZ powder and the fabricated SOFC components.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the ScSZ powder. |
| Scanning Electron Microscopy (SEM) | To observe the particle size, morphology, and microstructure of the powders and the cross-section of the SOFC.[4] |
| Transmission Electron Microscopy (TEM) | For high-resolution imaging of the nanoparticle morphology and crystal lattice. |
| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To study the thermal decomposition of precursors and determine appropriate calcination temperatures.[2] |
| Electrochemical Impedance Spectroscopy (EIS) | To measure the ionic conductivity of the ScSZ electrolyte and to separate the contributions of different processes (e.g., ohmic, polarization resistances) to the overall cell impedance.[5][6] |
Performance Metrics of ScSZ-based SOFCs
The performance of an SOFC is evaluated based on several key metrics.
| Performance Metric | Description | Typical Values for ScSZ-based SOFCs |
| Ionic Conductivity | A measure of how well the electrolyte conducts oxygen ions. | 0.1 - 0.2 S/cm at 800°C |
| Open Circuit Voltage (OCV) | The maximum voltage of the cell when no current is drawn. A value close to the theoretical Nernst potential indicates a dense electrolyte and no gas leakage. | > 1.0 V[1] |
| Power Density | The electrical power generated per unit area of the cell. | 100 - 800 mW/cm² at 700-800°C[1][7] |
| Long-Term Stability | The ability of the cell to maintain its performance over an extended period of operation. | Degradation rates are a key parameter, with lower values being desirable. |
Experimental Workflows and Logical Relationships
Synthesis of ScSZ Powder
Caption: Workflow for ScSZ powder synthesis.
SOFC Fabrication and Testing
Caption: SOFC fabrication and testing workflow.
Relationship between Synthesis, Structure, and Performance
Caption: Interdependencies in SOFC development.
References
Application Notes and Protocols for the Use of Scandium in High-Strength Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of scandium to enhance the properties of high-strength aluminum alloys. While the topic specifies scandium carbonate, it is important to note that the common industrial pathway involves the conversion of scandium precursors, such as scandium carbonate or hydroxide, into scandium oxide (Sc₂O₃). This oxide is then used to produce an aluminum-scandium (Al-Sc) master alloy, which is subsequently introduced into the final aluminum alloy melt.[1] This document details the conversion process, master alloy production, and the subsequent application and strengthening mechanisms of scandium in aluminum alloys.
Conversion of Scandium Carbonate to Scandium Oxide
The initial step involves the calcination of scandium carbonate (Sc₂(CO₃)₃) to produce high-purity scandium oxide (Sc₂O₃). This process thermally decomposes the carbonate, releasing carbon dioxide and leaving behind the stable oxide.
Experimental Protocol: Calcination of Scandium Carbonate
-
Sample Preparation: Place a known quantity of scandium carbonate powder into a ceramic crucible suitable for high-temperature applications.
-
Furnace Setup: Position the crucible in a programmable muffle furnace equipped with proper ventilation to handle the off-gassing of CO₂.
-
Heating Ramp: Program the furnace to ramp up the temperature to approximately 800-1000°C. A typical heating rate is 5-10°C per minute to ensure uniform decomposition.
-
Isothermal Hold: Maintain the temperature for a period of 2-4 hours to ensure complete conversion of the carbonate to the oxide.
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Product Recovery: Carefully remove the crucible and collect the resulting scandium oxide powder. The expected product is a fine, white powder. The conversion factor from scandium element to scandium oxide is approximately 1.5338.[2]
Production of Aluminum-Scandium (Al-Sc) Master Alloy
The scandium oxide is then used to create a master alloy, typically containing 2% scandium by weight in aluminum.[3][4] This master alloy facilitates the uniform distribution of scandium in the final alloy melt. The production often involves an aluminothermic reduction process.
Experimental Protocol: Aluminothermic Reduction of Scandium Oxide
-
Charge Preparation: Mix the scandium oxide powder with aluminum powder and a suitable flux (e.g., a mixture of fluorides like NaF). The flux helps to dissolve the oxide and protect the melt from oxidation.[5][6]
-
Melting: Place the mixture in a graphite (B72142) crucible and heat it in an induction or resistance furnace to a temperature above the melting point of aluminum (typically 790-1050°C).[6] An inert atmosphere (e.g., argon) is recommended to prevent oxidation.
-
Reduction Reaction: The aluminum reduces the scandium oxide, forming aluminum oxide (which is incorporated into the slag) and dissolving the scandium into the molten aluminum.
-
Stirring: Gently stir the melt to ensure a homogeneous distribution of scandium.
-
Casting: Once the reaction is complete and the melt is homogenized, cast the molten Al-Sc master alloy into molds, often in the form of waffle ingots for easy handling and dissolution in subsequent steps.[4]
-
Slag Removal: After cooling, the slag can be mechanically separated from the master alloy ingot.
The overall workflow from the precursor to the master alloy is illustrated below.
Caption: Workflow from Scandium Carbonate to Al-Sc Master Alloy.
Application in High-Strength Aluminum Alloys
The Al-Sc master alloy is added to various aluminum alloy series (e.g., 5000, 7000 series) to impart significant improvements in mechanical properties.[7][8] The typical addition level of scandium is between 0.1% and 0.5% by weight.[9]
Experimental Protocol: Alloying and Casting
-
Melt Preparation: Melt the base aluminum alloy (e.g., A356, Al-Mg) in a furnace.
-
Master Alloy Addition: Once the base alloy is fully molten and at the desired temperature, add the calculated amount of Al-Sc master alloy waffle ingots.[3]
-
Dissolution and Homogenization: Stir the melt thoroughly to ensure the master alloy dissolves completely and the scandium is uniformly distributed.
-
Degassing and Cleaning: Perform standard melt treatments such as degassing to remove dissolved hydrogen and fluxing to remove impurities.
-
Casting: Pour the final molten alloy into the desired mold (e.g., for die casting, extrusion billets).[10]
-
Heat Treatment: The cast alloy is often subjected to subsequent heat treatments (solution treatment and aging) to induce precipitation hardening.
Strengthening Mechanisms of Scandium in Aluminum
The addition of scandium enhances the mechanical properties of aluminum alloys through two primary mechanisms: grain refinement and precipitation hardening.[1][11] These mechanisms lead to a significant increase in strength and durability.
-
Grain Refinement: During the solidification of the molten alloy, scandium forms primary Al₃Sc particles that act as potent nucleation sites for aluminum grains. This results in a much finer and more uniform grain structure, which improves strength and toughness.[1][12]
-
Precipitation Hardening: Upon heat treatment, nanoscale, coherent Al₃Sc precipitates form within the aluminum matrix.[9] These precipitates effectively impede the movement of dislocations, which are defects in the crystal structure, thereby significantly increasing the alloy's strength and hardness.[9][11] The combination of scandium with zirconium can further enhance these effects by forming core-shell Al₃(Sc,Zr) dispersoids, which are highly resistant to coarsening at elevated temperatures.[9][11]
The logical relationship of these strengthening mechanisms is depicted below.
Caption: Strengthening mechanisms of scandium in aluminum alloys.
Quantitative Data on Mechanical Properties
The addition of scandium results in a notable improvement in the mechanical properties of aluminum alloys. The table below summarizes the effects observed in different alloy systems.
| Alloy System | Scandium Content (wt%) | Base Alloy Tensile Strength (MPa) | Sc-Modified Tensile Strength (MPa) | Base Alloy Hardness (HV) | Sc-Modified Hardness (HV) | Reference |
| A356 | 0.2 | 136.03 | 172.94 | 76.48 | - | [10] |
| A356 | 0.3 | 136.03 | - | 76.48 | 86.60 | [10] |
| Al-Mg | 0.15 | 247.7 | 274 | - | - | [13] |
Note: The properties of the base alloy can vary depending on its specific composition and heat treatment.
Summary of Benefits:
-
Increased Strength: Scandium provides the highest increment of strengthening per atomic percent of any alloying element when added to aluminum.[14]
-
Improved Weldability: The refined grain structure reduces the likelihood of cracking during welding.[12]
-
Enhanced Corrosion Resistance: Al-Sc alloys, particularly in the 5000 series, show improved resistance to corrosion.[3][15]
-
High-Temperature Stability: The Al₃Sc precipitates are resistant to coarsening at elevated temperatures (up to ~350°C), allowing the alloys to retain their strength.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. jcu.edu.au [jcu.edu.au]
- 3. azom.com [azom.com]
- 4. amg-al.com [amg-al.com]
- 5. researchgate.net [researchgate.net]
- 6. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 7. coherent.com [coherent.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Aluminium–scandium alloys - Wikipedia [en.wikipedia.org]
- 10. The Effect of Scandium on the Mechanical Properties of A356 Aluminium Alloy | Scientific.Net [scientific.net]
- 11. fracturae.com [fracturae.com]
- 12. Enhancing Aluminum Alloys: The Role of Scandium in Boosting Performance [stanfordmaterials.com]
- 13. mdpi.com [mdpi.com]
- 14. Applications of Scandium in Al-Sc Alloys | Scandium [scandium.org]
- 15. scandiummining.com [scandiummining.com]
Scandium Carbonate: A Versatile Precursor for Potent Catalysts in Organic Synthesis
Application Note
Introduction
Scandium carbonate (Sc₂(CO₃)₃) is a white, water-insoluble salt that serves as a crucial precursor for the synthesis of various highly effective scandium-based catalysts employed in organic synthesis. While not typically utilized directly as a catalyst itself, its ready conversion to catalytically active species such as scandium oxide (Sc₂O₃) and scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) makes it a valuable starting material for researchers and professionals in drug development and fine chemical synthesis. The resulting scandium catalysts are known for their unique Lewis acidity, stability, and ability to promote a wide range of organic transformations with high efficiency and selectivity.
Key Applications of Scandium Catalysts Derived from Scandium Carbonate
Scandium-based catalysts, particularly scandium triflate, have demonstrated exceptional activity in a multitude of organic reactions. Their utility stems from the strong Lewis acidity of the Sc³⁺ ion, which can activate a variety of functional groups.
Table 1: Overview of Catalytic Applications of Scandium Triflate
| Reaction Type | Substrates | Products | Catalyst Loading (mol%) | Typical Yields |
| Friedel-Crafts Acylation | Aromatics, Acylating Agents | Aryl Ketones | 1 - 10 | High to Quantitative |
| Diels-Alder Reaction | Dienes, Dienophiles | Cyclohexene Derivatives | 5 - 20 | Good to Excellent |
| Michael Addition | α,β-Unsaturated Carbonyls, Nucleophiles | 1,5-Dicarbonyl Compounds | 1 - 10 | High |
| Aldol Reaction | Aldehydes, Ketones, Silyl Enol Ethers | β-Hydroxy Carbonyls | 5 - 15 | Good to High |
| Asymmetric Synthesis | Various (with chiral ligands) | Chiral Alcohols, Amines, etc. | 2 - 10 | High with good to excellent enantioselectivity |
Experimental Protocols
Detailed methodologies for the preparation of active scandium catalysts from scandium carbonate and their subsequent use in a representative organic transformation are provided below.
Protocol 1: Preparation of Scandium Oxide (Sc₂O₃) via Calcination of Scandium Carbonate
Objective: To prepare catalytically active scandium oxide from scandium carbonate.
Materials:
-
Scandium carbonate hydrate (B1144303) (Sc₂(CO₃)₃·xH₂O)
-
Crucible (ceramic or platinum)
-
Muffle furnace
Procedure:
-
Place a known amount of scandium carbonate hydrate into a crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to a temperature between 600°C and 800°C.
-
Maintain this temperature for 2-4 hours to ensure complete conversion of the carbonate to the oxide.
-
Allow the furnace to cool to room temperature before removing the crucible containing the white powder of scandium oxide.
Expected Outcome: A fine, white powder of scandium(III) oxide.
Protocol 2: Preparation of Scandium Triflate (Sc(OTf)₃) from Scandium Carbonate
Objective: To synthesize the highly versatile Lewis acid catalyst, scandium triflate, from scandium carbonate.
Materials:
-
Scandium carbonate (Sc₂(CO₃)₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend scandium carbonate in a minimal amount of distilled water.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension with stirring. Carbon dioxide gas will evolve.
-
After the gas evolution ceases, heat the mixture gently to ensure complete reaction and to dissolve the resulting scandium triflate.
-
Filter the solution to remove any unreacted starting material.
-
Remove the water under reduced pressure to obtain scandium triflate hydrate as a white solid.
-
For anhydrous scandium triflate, further drying under high vacuum at elevated temperatures is required.
Expected Outcome: A white, crystalline solid of scandium(III) trifluoromethanesulfonate.
Protocol 3: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
Objective: To demonstrate the catalytic activity of scandium triflate in a classic organic transformation.
Materials:
-
Scandium triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride (B1165640)
-
Nitromethane (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a stirred solution of anisole (1.0 equiv.) in nitromethane, add acetic anhydride (1.1 equiv.).
-
Add scandium triflate (0.05 - 0.1 equiv.) to the reaction mixture.
-
Heat the mixture to 50-60°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield p-methoxyacetophenone.
Table 2: Representative Data for Sc(OTf)₃-Catalyzed Acylation of Anisole
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Nitromethane | 50 | 4 | 92 |
| 2 | 10 | Acetonitrile | 60 | 3 | 88 |
| 3 | 5 | Dichloromethane | Reflux | 8 | 75 |
Visualizations
The following diagrams illustrate the logical workflow from the precursor to the final product in a catalyzed reaction.
Caption: Workflow for the preparation of scandium oxide catalyst and its use.
Caption: Synthesis of scandium triflate and its application in Friedel-Crafts acylation.
Application of Scandium Carbonate in Electronic Ceramics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare earth element, is increasingly being recognized for its significant potential in enhancing the performance of electronic ceramics. When introduced as a dopant, typically through a precursor such as scandium carbonate (Sc₂(CO₃)₃), it can significantly modify the dielectric, piezoelectric, and ferroelectric properties of various ceramic materials. Scandium carbonate serves as a convenient and effective source of scandium oxide (Sc₂O₃) upon thermal decomposition during the ceramic synthesis process. This allows for the homogeneous incorporation of scandium ions into the crystal lattice of the host ceramic, such as titanate-based perovskites.
The addition of scandium can lead to several beneficial effects, including increased dielectric constant, reduced dielectric loss, and improved temperature stability of the ceramic's properties. These enhancements are critical for the miniaturization and improved performance of electronic components like multilayer ceramic capacitors (MLCCs), piezoelectric actuators, and sensors. This document provides detailed application notes and experimental protocols for the utilization of scandium carbonate in the synthesis and development of advanced electronic ceramics.
Application Notes
The primary application of scandium carbonate in electronic ceramics is as a precursor for scandium oxide doping. Scandium's unique ionic radius and stable +3 oxidation state allow it to be incorporated into the crystal lattice of various host ceramics, leading to tailored functionalities.
Key Applications Include:
-
High-Frequency Multilayer Ceramic Capacitors (MLCCs): Scandium doping in materials like barium titanate (BaTiO₃) and strontium titanate (SrTiO₃) can increase the dielectric constant and reduce the temperature coefficient of capacitance, making them suitable for high-frequency applications.
-
Piezoelectric Devices: In lead zirconate titanate (PZT) and lead-free alternatives like sodium bismuth titanate-barium titanate (NBT-BT), scandium doping can enhance piezoelectric coefficients and electromechanical coupling factors, leading to improved performance in sensors, actuators, and transducers.
-
Solid Oxide Fuel Cells (SOFCs): Scandium-stabilized zirconia (ScSZ) exhibits high ionic conductivity, making it a superior electrolyte material for SOFCs, operating at lower temperatures compared to yttria-stabilized zirconia (YSZ).
-
Microwave Dielectric Ceramics: Scandium-containing compounds are explored for their low dielectric loss and tunable dielectric constant at microwave frequencies, essential for resonators, filters, and antennas in wireless communication systems.
Mechanism of Action:
The introduction of Sc³⁺ ions into the perovskite lattice (ABO₃) of many electronic ceramics can occur at either the A-site or B-site, depending on the ionic radii and charge neutrality requirements of the host material. This substitution creates lattice distortions and defects, such as oxygen vacancies, which in turn influence the domain structure and polarization behavior of the material, leading to the observed changes in electrical properties. For instance, in BaTiO₃, Sc³⁺ can substitute for Ti⁴⁺ at the B-site, acting as an acceptor dopant.
Quantitative Data on Scandium-Doped Electronic Ceramics
The following tables summarize the quantitative effects of scandium doping on the properties of various electronic ceramics.
| Ceramic System | Dopant Concentration (mol%) | Synthesis Method | Key Property Change | Reference |
| Ba(Zr₀.₁Ti₀.₉)O₃ | 0.2 | Solid-State Reaction | Decrease in average grain size from ~40µm to ~26µm | [1] |
| SrTiO₃ | 0.0 - 1.0 | Solid-State Reaction | Slight decrease in lattice parameter, density, and grain size | [2] |
| 0.94Na₀.₅Bi₀.₅TiO₃-0.06BaTiO₃ | 5.0 | Solid-State Reaction | Increased transition temperatures (Td and Tm) | |
| AlN | Varied | RF Magnetron Sputtering | Increased dielectric constant and significantly decreased leakage current | [3] |
| Ceramic System | Dopant Concentration (mol%) | Dielectric Constant (εr) | Dielectric Loss (tanδ) | Curie Temperature (Tc) | Reference |
| Ba(Zr₀.₁Ti₀.₉)O₃ (undoped) | 0 | - | - | - | [1] |
| Ba(Zr₀.₁Ti₀.₉)O₃ | 0.2 | - | - | - | [1] |
| SrTiO₃ (undoped) | 0 | Decreases with Sc content | Decreases with Sc content | - | [2] |
| SrTiO₃ | 0.5 | Decreases with Sc content | Decreases with Sc content | - | [2] |
| SrTiO₃ | 1.0 | Decreases with Sc content | Decreases with Sc content | - | [2] |
| 0.94NBT-0.06BT (undoped) | 0 | Decreased with Sc doping | - | Increased with Sc doping | [4] |
| 0.94NBT-0.06BT | 5.0 | Decreased with Sc doping | - | Increased with Sc doping | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of scandium-doped electronic ceramics using scandium carbonate as a precursor are provided below. The protocols are based on common laboratory practices for solid-state reaction, sol-gel, and hydrothermal synthesis.
Protocol 1: Solid-State Reaction Synthesis of Sc-Doped Barium Titanate
This protocol describes the conventional "shake and bake" method for preparing polycrystalline ceramic powders.
Materials:
-
Barium Carbonate (BaCO₃, 99.9% purity)
-
Titanium Dioxide (TiO₂, 99.9% purity, anatase)
-
Scandium Carbonate (Sc₂(CO₃)₃·xH₂O, 99.9% purity)
-
Acetone (B3395972) or Ethanol (B145695) (reagent grade)
-
Polyvinyl alcohol (PVA) binder solution (5 wt%)
Equipment:
-
High-precision balance
-
Agate mortar and pestle or ball mill with zirconia media
-
Drying oven
-
High-temperature furnace with programmable controller
-
Pellet press
-
Scanning Electron Microscope (SEM)
-
X-Ray Diffractometer (XRD)
-
LCR meter for dielectric measurements
Procedure:
-
Stoichiometric Calculation: Calculate the required molar ratios of BaCO₃, TiO₂, and Sc₂(CO₃)₃ to achieve the desired final composition, e.g., Ba(Ti₁₋ₓScₓ)O₃. Note that scandium carbonate will decompose to Sc₂O₃ upon heating.
-
Mixing and Milling: Weigh the precursor powders accurately and mix them in an agate mortar with acetone or ethanol to ensure homogeneity. For larger batches, use a ball mill with zirconia balls for 4-24 hours.
-
Drying: Dry the mixed powder in an oven at 80-120°C for several hours to evaporate the solvent.
-
Calcination: Place the dried powder in an alumina (B75360) crucible and calcine in a furnace. A typical calcination profile is to heat at a rate of 5°C/min to 1000-1200°C and hold for 2-4 hours. This step leads to the decomposition of carbonates and the formation of the desired perovskite phase.
-
Powder Characterization: After cooling, grind the calcined powder and analyze its phase purity using XRD.
-
Pellet Formation: Mix the calcined powder with a few drops of PVA binder solution and press into pellets of desired dimensions using a hydraulic press (e.g., 10 mm diameter, 1-2 mm thickness) at a pressure of 100-200 MPa.
-
Sintering: Place the pellets on a zirconia plate and sinter in the furnace. A typical sintering profile is to heat at 5°C/min to 1300-1450°C and hold for 2-6 hours. The sintering atmosphere can be air, oxygen, or a reducing atmosphere, depending on the desired properties.
-
Characterization: Characterize the sintered pellets for their density (using Archimedes' method), microstructure (using SEM), crystal structure (using XRD), and dielectric properties (using an LCR meter).
Protocol 2: Sol-Gel Synthesis of Sc-Doped Lead Zirconate Titanate (PZT)
The sol-gel method offers better homogeneity and lower synthesis temperatures compared to the solid-state reaction.
Materials:
-
Lead(II) Acetate (B1210297) Trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Zirconium(IV) Propoxide (Zr(OCH₂CH₂CH₃)₄)
-
Titanium(IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Scandium Carbonate (Sc₂(CO₃)₃·xH₂O) - to be dissolved in acid
-
2-Methoxyethanol (B45455) (as solvent)
-
Acetic Acid (as chelating agent)
-
Nitric Acid (for dissolving scandium carbonate)
Equipment:
-
Hotplate with magnetic stirrer
-
Refluxing setup
-
Drying oven
-
Tube furnace
-
Spin coater (for thin films)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve Lead(II) acetate trihydrate in 2-methoxyethanol and reflux to remove water.
-
In a separate flask, mix zirconium propoxide and titanium isopropoxide in 2-methoxyethanol.
-
Dissolve the required amount of scandium carbonate in a minimal amount of dilute nitric acid and then add it to the Zr/Ti precursor solution.
-
Add acetic acid as a chelating agent to stabilize the precursor solution.
-
-
Sol Formation: Slowly add the lead precursor solution to the Zr/Ti/Sc precursor solution while stirring continuously. The final concentration of the sol is typically adjusted to 0.1-0.5 M.
-
Gelation: Age the sol for 24 hours to promote hydrolysis and condensation reactions, leading to the formation of a gel.
-
Drying: Dry the gel in an oven at 80-150°C to remove the solvent and residual organics.
-
Calcination: Calcine the dried gel powder in a furnace at 600-800°C for 1-2 hours to obtain the crystalline PZT powder.
-
Ceramic Processing: The resulting powder can be processed into bulk ceramics (as in Protocol 1) or used to prepare thin films by spin coating, followed by pyrolysis and annealing steps.
Protocol 3: Hydrothermal Synthesis of Sc-Doped Barium Strontium Titanate (BST)
Hydrothermal synthesis allows for the direct formation of crystalline powders from aqueous solutions at relatively low temperatures.
Materials:
-
Barium Chloride (BaCl₂) or Barium Hydroxide (Ba(OH)₂)
-
Strontium Chloride (SrCl₂) or Strontium Hydroxide (Sr(OH)₂)
-
Titanium(IV) Isopropoxide or Titanium Dioxide (TiO₂)
-
Scandium Carbonate (Sc₂(CO₃)₃·xH₂O)
-
Potassium Hydroxide (KOH) or other mineralizer
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven or heating mantle
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Precursor Preparation:
-
Prepare an aqueous solution of BaCl₂ and SrCl₂.
-
Prepare a titanium precursor solution or suspension. If using TiO₂, disperse it in water. If using an alkoxide, hydrolyze it in a controlled manner.
-
Dissolve the stoichiometric amount of scandium carbonate in a small amount of acid and add it to the main precursor solution.
-
-
Hydrothermal Reaction:
-
Mix the precursor solutions in the Teflon liner of the autoclave.
-
Add a mineralizer solution (e.g., KOH) to adjust the pH to a high value (typically >12).
-
Seal the autoclave and heat it to 150-250°C for 6-48 hours. The autogenous pressure will facilitate the crystallization of the BST powder.
-
-
Product Recovery:
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation.
-
Wash the powder several times with deionized water and ethanol to remove any residual ions.
-
-
Drying: Dry the final powder in an oven at 60-100°C or by freeze-drying to obtain a fine, non-agglomerated powder.
-
Characterization: Analyze the synthesized powder using XRD, SEM, and other relevant techniques.
Visualizations
Signaling Pathway: Influence of Scandium Doping on Ceramic Properties
Caption: Logical flow from scandium carbonate precursor to enhanced ceramic properties.
Experimental Workflow: Solid-State Synthesis
Caption: Step-by-step workflow for the solid-state synthesis of electronic ceramics.
Experimental Workflow: Sol-Gel Synthesis
Caption: Workflow for the sol-gel synthesis of scandium-doped ceramics.
References
Application Notes and Protocols for the Production of Scandia-Stabilized Zirconia (ScSZ) from Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandia-stabilized zirconia (ScSZ) is a ceramic material of significant interest, particularly for applications in solid oxide fuel cells (SOFCs) and other electrochemical devices, owing to its high oxygen ion conductivity.[1][2] The choice of precursor materials plays a critical role in determining the final properties of the synthesized ScSZ. While scandium oxide and various scandium salts are commonly used, scandium carbonate (Sc₂(CO₃)₃·xH₂O) presents a viable and versatile starting material.[3][4] Scandium carbonate can be readily converted into other scandium compounds, such as scandium oxide through calcination or soluble scandium salts by reacting with dilute acids.[5][6]
These application notes provide detailed protocols for the synthesis of ScSZ using scandium carbonate as the initial precursor. Three common synthesis routes are described: co-precipitation, solid-state reaction, and hydrothermal synthesis. Each protocol is accompanied by quantitative data on the expected properties of the resulting ScSZ, as well as visualizations of the experimental workflows.
Precursor Conversion: From Scandium Carbonate to Reactive Intermediates
Prior to the synthesis of ScSZ, scandium carbonate must be converted into a more reactive form. The two primary conversion pathways are thermal decomposition to scandium oxide (for solid-state reactions) and dissolution in acid to form a soluble scandium salt (for wet-chemical methods like co-precipitation and hydrothermal synthesis).
Thermal Decomposition to Scandium Oxide (Sc₂O₃)
Scandium carbonate decomposes upon heating to yield scandium oxide, a process that is essential for the solid-state synthesis of ScSZ. The thermal decomposition typically occurs in stages, with the final conversion to the oxide taking place at elevated temperatures.[7]
Protocol:
-
Place the scandium carbonate powder in a high-purity alumina (B75360) crucible.
-
Heat the crucible in a furnace with a controlled atmosphere (typically air).
-
A multi-stage heating profile is recommended to ensure complete decomposition and avoid rapid gas evolution. A common approach involves heating to 600-800°C and holding for several hours.[8]
-
After the calcination is complete, allow the furnace to cool down to room temperature.
-
The resulting white powder is scandium oxide, ready for use in the solid-state synthesis of ScSZ.
Dissolution to form Scandium Nitrate (B79036) (Sc(NO₃)₃)
For wet-chemical synthesis routes, a soluble scandium salt is required. Scandium carbonate can be dissolved in nitric acid to produce scandium nitrate.[9]
Protocol:
-
In a well-ventilated fume hood, carefully add scandium carbonate powder to a beaker containing dilute nitric acid (HNO₃). The reaction will produce carbon dioxide gas, so the addition should be slow to control the effervescence.
-
Stir the solution gently until the scandium carbonate is completely dissolved.
-
The balanced chemical equation for this reaction is: Sc₂(CO₃)₃ + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂O + 3CO₂.[10]
-
The resulting scandium nitrate solution can then be used directly in the co-precipitation or hydrothermal synthesis of ScSZ.
Scandia-Stabilized Zirconia (ScSZ) Synthesis Protocols
The following protocols detail the synthesis of ScSZ via co-precipitation, solid-state reaction, and hydrothermal methods, starting from the scandium carbonate-derived precursors.
Protocol 1: Co-Precipitation Synthesis of ScSZ
The co-precipitation method is a wet-chemical technique that allows for the synthesis of homogenous, nanocrystalline ScSZ powders.[11][12]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂·8H₂O).
-
Prepare a scandium nitrate solution from scandium carbonate as described in the precursor conversion section.
-
Mix the zirconium and scandium precursor solutions in the desired stoichiometric ratio (e.g., for 10 mol% Sc₂O₃-stabilized ZrO₂, a 10:90 molar ratio of Sc:Zr is required).
-
-
Precipitation:
-
Slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to the mixed precursor solution while stirring vigorously.
-
Continue adding the precipitating agent until the pH of the solution reaches a value that ensures the complete precipitation of both zirconium and scandium hydroxides (typically pH 9-10).
-
-
Washing and Filtration:
-
Filter the resulting precipitate and wash it several times with deionized water to remove any residual ions.
-
Further wash the precipitate with ethanol (B145695) to aid in the removal of water and reduce agglomeration upon drying.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at a temperature of 80-120°C for several hours to remove the solvent.
-
Calcination of the dried powder is performed at elevated temperatures (typically 600-900°C) to convert the hydroxides to the desired crystalline ScSZ phase.[13]
-
Logical Relationship for Co-Precipitation Synthesis
Caption: Co-precipitation synthesis workflow for ScSZ.
Protocol 2: Solid-State Reaction Synthesis of ScSZ
The solid-state reaction method involves the direct reaction of the constituent oxides at high temperatures to form the desired ScSZ product.[14]
Experimental Protocol:
-
Precursor Preparation:
-
Obtain scandium oxide (Sc₂O₃) by the thermal decomposition of scandium carbonate as described previously.
-
Use a commercially available zirconium oxide (ZrO₂) powder of high purity.
-
-
Mixing and Milling:
-
Weigh the Sc₂O₃ and ZrO₂ powders according to the desired stoichiometry.
-
Mix the powders intimately using a method such as ball milling to ensure a homogeneous mixture. This step is crucial for achieving a complete reaction.
-
-
Calcination:
-
Place the mixed powder in a suitable crucible and calcine at a high temperature, typically in the range of 1200-1600°C, for an extended period (several hours) to facilitate the solid-state diffusion and reaction between the oxide particles.
-
-
Grinding and Sieving:
-
After calcination, the resulting ScSZ clinker is often agglomerated. Grind the clinker into a fine powder using a mortar and pestle or milling.
-
Sieve the powder to obtain a uniform particle size distribution.
-
Experimental Workflow for Solid-State Synthesis
Caption: Solid-state reaction workflow for ScSZ.
Protocol 3: Hydrothermal Synthesis of ScSZ
Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to crystallize materials from aqueous solutions. This technique can produce highly crystalline, well-dispersed nanoparticles.[9][15]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a mixed aqueous solution of zirconium and scandium salts, similar to the co-precipitation method, using scandium nitrate derived from scandium carbonate.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature typically between 150°C and 250°C for a specified duration (e.g., 2 to 24 hours). The pressure inside the autoclave will increase due to the heating of the aqueous solution.
-
-
Product Recovery:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Open the autoclave carefully in a fume hood.
-
Collect the resulting precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Dry the final ScSZ powder in an oven at a low temperature (e.g., 80-100°C).
-
Signaling Pathway for Hydrothermal Synthesis
Caption: Hydrothermal synthesis pathway for ScSZ.
Quantitative Data Summary
The properties of the final ScSZ ceramic are highly dependent on the synthesis method and subsequent processing conditions, such as sintering temperature and duration. The following tables summarize typical quantitative data for ScSZ produced by the described methods.
Table 1: Scandium Carbonate and Derived Precursor Properties
| Property | Scandium Carbonate (Sc₂(CO₃)₃·xH₂O) | Scandium Oxide (from Carbonate) | Scandium Nitrate (from Carbonate) |
| Purity (REO/TREO) | > 99.9%[3] | > 99.9% | > 99.9% |
| Appearance | White, bulky precipitate[3] | White powder | White to off-white crystalline powder |
| Solubility | Insoluble in water, soluble in dilute acids[5][6] | Insoluble in water, soluble in hot concentrated acids | Soluble in water and ethanol |
Table 2: Comparison of ScSZ Properties by Synthesis Method
| Property | Co-Precipitation | Solid-State Reaction | Hydrothermal Synthesis |
| Typical Particle Size | 20-100 nm[12] | 0.5-5 µm[3] | 5-50 nm[4] |
| Typical Sintering Temp. | 1300-1500°C[11] | 1400-1650°C[3] | 1200-1400°C[9] |
| Typical Sintered Density | > 95% of theoretical | > 97% of theoretical | > 94% of theoretical |
| Phase Purity | High, can achieve single phase | Can have secondary phases if mixing is poor | High, often results in highly crystalline single phase |
Table 3: Ionic Conductivity of ScSZ at Various Temperatures
| Synthesis Method | Ionic Conductivity at 600°C (S/cm) | Ionic Conductivity at 750°C (S/cm) | Ionic Conductivity at 800°C (S/cm) |
| Co-Precipitation | 0.022 - 0.033[13][15] | 0.07[11] | 0.1 - 0.2[15] |
| Solid-State Reaction | ~0.018 | ~0.06 | ~0.15 |
| Hydrothermal | 0.09055 (tetragonal) - 0.12056 (cubic) mS/cm (as powder)[15] | - | - |
Note: Ionic conductivity is highly dependent on the specific composition (mol% of Sc₂O₃), co-dopants, and the final microstructure of the ceramic.
Conclusion
Scandium carbonate is a versatile and cost-effective precursor for the production of high-quality scandia-stabilized zirconia. Through straightforward conversion to either scandium oxide or a soluble scandium salt, it can be readily integrated into common ceramic synthesis techniques, including co-precipitation, solid-state reaction, and hydrothermal synthesis. The choice of synthesis method will ultimately depend on the desired properties of the final ScSZ material, such as particle size, density, and ionic conductivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of ScSZ-based materials for advanced applications.
References
- 1. Chemical Vapour Deposition of Scandia-Stabilised Zirconia Layers on Tubular Substrates at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrothermal Synthesis of Yttria-Stabilized Zirconia Nanocrystals with Controlled Yttria Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ionic Conductivity of Electrolytes Composed of Oleate-Capped Yttria-Stabilized Zirconia Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Controlled Precipitation of Scandium(III) Carbonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) carbonate hydrate (B1144303) (Sc₂(CO₃)₃·xH₂O) is a key precursor in the synthesis of high-purity scandium oxide (Sc₂O₃), a material of significant interest in advanced applications such as high-strength aluminum-scandium alloys, solid oxide fuel cells, and specialty lasers.[1] The controlled precipitation of this compound hydrate is a critical step that dictates the physicochemical properties of the final scandium oxide, including particle size, morphology, and purity. These application notes provide detailed protocols and critical parameters for the controlled synthesis of this compound hydrate.
Physicochemical Properties
This compound hydrate is a white, solid compound that is insoluble in water.[2] Its hydrated nature is a key characteristic, with the number of water molecules (x) influencing the compound's properties.[1] Upon heating, it undergoes thermal decomposition to yield scandium oxide.[2]
Key Characterization Techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the synthesized scandium carbonate hydrate.[1]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content and to study the thermal decomposition profile.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of carbonate (CO₃²⁻) and hydroxyl (O-H) groups, confirming the compound's identity.[1]
Experimental Protocols
The controlled precipitation of this compound hydrate typically involves the reaction of a soluble scandium salt with a carbonate source under carefully controlled conditions. The choice of scandium salt (e.g., chloride, nitrate, or sulfate) and carbonate source (e.g., sodium carbonate, ammonium (B1175870) carbonate) can influence the reaction kinetics and the characteristics of the precipitate.
Protocol 1: Precipitation from Scandium Chloride Solution using Sodium Carbonate
This protocol describes a general method for the precipitation of this compound hydrate from a scandium chloride solution.
Materials:
-
Scandium chloride (ScCl₃) solution (concentration to be determined based on desired particle characteristics)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Preparation of Scandium Solution: Prepare a scandium chloride solution of the desired concentration in deionized water.
-
Precipitation:
-
Place the scandium chloride solution in a beaker on a stirring hotplate and maintain a constant temperature (e.g., 25-60°C).[1]
-
Slowly add the sodium carbonate solution dropwise to the scandium chloride solution while stirring vigorously.
-
Monitor the pH of the solution continuously. The target pH for precipitation is typically in the range of 7-9.[1]
-
-
Aging: After the addition of the sodium carbonate solution is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
Filtration and Washing:
-
Filter the precipitate using a Büchner funnel under vacuum.
-
Wash the precipitate several times with deionized water to remove any soluble impurities. The use of excess carbonate ions during precipitation can help minimize residual metal impurities.[1]
-
-
Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid excessive temperatures to prevent premature decomposition.
Protocol 2: Selective Precipitation from Impure Scandium Solutions
In many industrial applications, scandium is recovered from leach solutions containing various impurities, such as iron and aluminum. This protocol outlines a two-stage process for the selective precipitation of scandium.
Materials:
-
Impure scandium-containing solution (e.g., from ore leaching)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (for pH adjustment and impurity removal)
-
Sodium carbonate (Na₂CO₃) solution
-
Other materials as listed in Protocol 1
Procedure:
-
Impurity Removal (Pre-precipitation):
-
Adjust the pH of the impure scandium solution to a range where major impurities like iron(III) hydroxide precipitate, while scandium remains in solution. This is often achieved by the careful addition of ammonium hydroxide.
-
Filter off the precipitated impurities.
-
-
Scandium Carbonate Precipitation:
-
Take the purified filtrate containing scandium.
-
Proceed with the precipitation of this compound hydrate by adding sodium carbonate solution as described in Protocol 1.
-
-
Filtration, Washing, and Drying: Follow the steps outlined in Protocol 1 for filtration, washing, and drying of the scandium carbonate hydrate precipitate.
Data Presentation
The following tables summarize the key parameters influencing the controlled precipitation of this compound hydrate and their effects on the final product.
Table 1: Effect of pH on Scandium Precipitation
| Parameter | Value/Range | Observation | Reference |
| pH for Precipitation | 7 - 9 | Optimal range for the precipitation of scandium carbonate. | [1] |
| Low pH (<7) | --- | Incomplete precipitation, potential for formation of soluble scandium complexes. | |
| High pH (>9) | --- | Risk of co-precipitation of scandium hydroxide.[1] |
Table 2: Effect of Temperature on Scandium Precipitation
| Parameter | Value/Range | Observation | Reference |
| Temperature | 25 - 60°C | Moderate temperatures are generally employed for controlled precipitation.[1] | |
| Higher Temperature | --- | Can influence particle size and morphology, may increase reaction rate. |
Table 3: Influence of Reactant Concentration and Ratio
| Parameter | Condition | Effect | Reference |
| Scandium Ion Concentration | High | May lead to faster nucleation and smaller particle sizes. | |
| Scandium Ion Concentration | Low | May favor crystal growth and result in larger particles. | |
| Carbonate Ion Concentration | Excess | Can lead to the formation of soluble scandium carbonate complexes, aiding in purification.[1] |
Mandatory Visualizations
Experimental Workflow for Controlled Precipitation
Caption: Workflow for the controlled precipitation of this compound hydrate.
Logical Relationship of Key Precipitation Parameters
Caption: Key parameters influencing the characteristics of precipitated scandium carbonate.
References
Application Notes and Protocols: Production of Scandium Oxide via Calcination of Scandium Carbonate
Introduction
Scandium oxide (Sc₂O₃), or scandia, is a high-performance rare-earth oxide with exceptional properties, including a high melting point, thermal stability, and a wide bandgap. These characteristics make it a critical material in various advanced applications, including high-strength aluminum-scandium alloys, solid oxide fuel cells, high-intensity lighting, and advanced ceramics. For researchers, scientists, and professionals in drug development, scandium compounds are of interest as potential catalysts in pharmaceutical synthesis and in the development of medical radioisotopes.
This document provides a detailed protocol for the production of scandium oxide through the calcination of hydrated scandium carbonate (Sc₂(CO₃)₃·xH₂O). Calcination is a straightforward and effective thermal treatment process to convert the carbonate precursor into the desired high-purity oxide.
Process Overview
The conversion of scandium carbonate to scandium oxide is a thermal decomposition process. When heated, hydrated scandium carbonate first loses its water of hydration. At higher temperatures, the anhydrous carbonate decomposes, releasing carbon dioxide to yield scandium oxide. The overall chemical equation for this process is:
Sc₂(CO₃)₃·xH₂O(s) + heat → Sc₂O₃(s) + 3CO₂(g) + xH₂O(g)
The final properties of the scandium oxide, such as particle size, surface area, and purity, are highly dependent on the calcination temperature, duration, and the atmosphere in which the process is conducted.
Experimental Protocols
This section details the necessary equipment and the step-by-step procedure for the calcination of scandium carbonate.
Equipment and Materials
-
Precursor: High-purity hydrated scandium carbonate (Sc₂(CO₃)₃·xH₂O) powder. The purity of the final oxide is directly influenced by the purity of the precursor.
-
Crucible: Alumina or porcelain crucible, capable of withstanding high temperatures.
-
Furnace: High-temperature muffle furnace with programmable temperature control.
-
Spatula: For handling the powder.
-
Analytical Balance: For accurate weighing of the sample.
-
Desiccator: For cooling and storing the final product to prevent moisture absorption.
Calcination Procedure
-
Sample Preparation: Accurately weigh a desired amount of the hydrated scandium carbonate powder and place it into a clean, dry crucible.
-
Furnace Placement: Place the crucible containing the sample into the center of the muffle furnace to ensure uniform heating.
-
Heating Program:
-
Set the furnace to ramp up to the target calcination temperature at a controlled rate of 5-10°C per minute. A slower ramp rate can help prevent rapid outgassing that may affect the powder's morphology.
-
Typical calcination temperatures for converting scandium precursors to the oxide range from 600°C to 1000°C. A common temperature for the calcination of carbonate precursors is around 700°C.[1]
-
-
Isothermal Treatment (Soaking): Once the target temperature is reached, hold the furnace at this temperature for a specified duration, typically 2 to 4 hours, to ensure the complete decomposition of the carbonate.
-
Cooling: After the soaking period, turn off the furnace and allow it to cool down to room temperature naturally. Avoid rapid cooling to prevent thermal shock to the crucible and the product.
-
Product Recovery: Once cooled, carefully remove the crucible from the furnace. The resulting white powder is scandium oxide.
-
Storage: Transfer the scandium oxide powder to a desiccator for storage to prevent moisture absorption.
Data Presentation
| Calcination Temperature (°C) | Precursor | Purity (%) | Observations |
| < 600 | Scandium Carbonate | - | Incomplete conversion to Sc₂O₃ is likely. |
| 700 | Scandium Carbonate | >99 | A common temperature for complete decomposition, resulting in fine particles.[1] |
| 800 | Scandium Oxalate | 99 | Results in a high-purity scandium oxide product. |
| > 900 | Scandium Hydroxide/Oxalate | >99.5 | Leads to increased particle and crystallite size and decreased surface area. |
Visualization of Workflows and Pathways
Experimental Workflow for Calcination
The following diagram illustrates the step-by-step experimental workflow for the production of scandium oxide from scandium carbonate.
References
Application Notes and Protocols: Scandium Carbonate in Optical Coating and Laser Industries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare earth element, is gaining significant attention in advanced material applications. While often utilized in the form of scandium oxide (Sc₂O₃), scandium carbonate (Sc₂(CO₃)₃) serves as a crucial precursor for the synthesis of this high-performance oxide. In the optical coating and laser industries, scandium oxide thin films and crystals are prized for their unique properties, including a high refractive index, a wide transparency range extending into the ultraviolet spectrum, and a high laser damage threshold.[1][2]
These application notes provide detailed protocols for the utilization of scandium carbonate in producing high-quality scandium oxide for optical coatings and the synthesis of scandium-containing laser crystals. The information is intended to guide researchers and scientists in leveraging the advantageous properties of scandium-based materials in their work.
Data Presentation: Properties of Scandium Oxide
The following tables summarize the key physical and optical properties of scandium oxide, the functional material derived from scandium carbonate.
Table 1: Physical and Optical Properties of Scandium Oxide (Sc₂O₃)
| Property | Value | References |
| Chemical Formula | Sc₂O₃ | |
| Molecular Weight | 137.91 g/mol | [2] |
| Appearance | White solid/powder | [2] |
| Crystal Density | 3.86 g/cm³ | [2] |
| Melting Point | 2300 °C | [2] |
| Refractive Index (at 550 nm) | ~1.85 - 2.08 | [1][3] |
| Region of Transparency | ~225 nm to >5 µm | [2] |
Table 2: Refractive Index of Scandium Oxide Films at Various Wavelengths
| Wavelength (nm) | Refractive Index |
| 300 | 1.95 |
| 400 | 1.90 |
| 500 - 700 | 1.85 |
Data sourced from reference[2].
Table 3: Laser Damage Threshold of Scandium Oxide Coatings
| Coating Combination | Wavelength (nm) | Pulse Duration | Damage Threshold | References |
| Sc₂O₃/SiO₂ | 248 | 20 ns | >6 J/cm² | [4] |
| Sc₂O₃/MgF₂ | 248 | 20 ns | >6 J/cm² | [4] |
| Sc₂O₃/SiO₂ | 351 | - | High | [2] |
| Sc₂O₃/MgF₂ | 351 | - | High | [2] |
Note: The laser damage threshold is highly dependent on deposition parameters and coating design.
Experimental Protocols
Protocol 1: Preparation of Scandium Oxide from Scandium Carbonate via Calcination
This protocol details the thermal decomposition of scandium carbonate to produce high-purity scandium oxide suitable for optical and laser applications.
Materials:
-
High-purity scandium carbonate (Sc₂(CO₃)₃) powder
-
Alumina or platinum crucible
-
High-temperature muffle furnace
Procedure:
-
Place the scandium carbonate powder into the crucible.
-
Insert the crucible into the muffle furnace.
-
Heat the furnace to a temperature between 600°C and 800°C. A slow heating rate is recommended to ensure complete decomposition.
-
Maintain the temperature for 2-4 hours to ensure all the scandium carbonate is converted to scandium oxide. The reaction is: Sc₂(CO₃)₃ → Sc₂O₃ + 3CO₂.
-
Allow the furnace to cool down to room temperature before removing the crucible.
-
The resulting white powder is scandium oxide. For applications requiring very high purity, the resulting scandium oxide can be dissolved in acid and reprecipitated as scandium hydroxide, followed by a second calcination step.[5][6]
Logical Relationship: From Scandium Carbonate to Scandium Oxide
Caption: Conversion of scandium carbonate to scandium oxide.
Protocol 2: Deposition of Scandium Oxide Thin Films by Electron Beam Evaporation
This protocol describes a general procedure for depositing scandium oxide thin films for optical coatings using an electron beam evaporation system.
Materials and Equipment:
-
Scandium oxide (Sc₂O₃) granules or tablets (prepared from Protocol 1)
-
Substrates (e.g., fused silica, silicon wafers)
-
Electron beam evaporation system with a suitable crucible liner (e.g., graphite (B72142) or molybdenum)[7]
-
Substrate heater
-
Oxygen gas source with mass flow controller
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by nitrogen gas drying).
-
Loading: Load the cleaned substrates into the substrate holder and the scandium oxide source material into the crucible within the evaporation chamber.
-
Pump Down: Evacuate the chamber to a base pressure of approximately 5 x 10⁻⁵ Torr or lower.[2]
-
Substrate Heating: Heat the substrates to the desired deposition temperature, typically between 150°C and 300°C. Amorphous films can be deposited at lower temperatures (<150°C).[1][2]
-
Pre-conditioning: Before opening the shutter to the substrates, pre-heat the scandium oxide material with a low-power electron beam sweep to outgas any adsorbed moisture and ensure a stable evaporation rate.[2]
-
Deposition:
-
Introduce a controlled flow of oxygen into the chamber to maintain a desired partial pressure. This is a reactive evaporation process to ensure stoichiometry of the Sc₂O₃ film.
-
Open the shutter and begin the deposition onto the substrates.
-
Maintain a deposition rate of less than 5 Å/sec.[2] The electron beam power will need to be adjusted to maintain a stable rate.
-
Continuously sweep the electron beam over the source material to prevent "burrowing".[2]
-
-
Cool Down and Venting: After reaching the desired film thickness, close the shutter and turn off the electron beam and substrate heater. Allow the system to cool down before venting the chamber to atmospheric pressure.
Experimental Workflow: E-Beam Evaporation of Sc₂O₃
Caption: Workflow for scandium oxide thin film deposition.
Protocol 3: Synthesis of Gadolinium Scandium Gallium Garnet (GSGG) Laser Crystals by the Czochralski Method
This protocol provides a general outline for the growth of Gadolinium Scandium Gallium Garnet (Gd₃Sc₂Ga₃O₁₂) single crystals, a notable laser host material, using the Czochralski technique. Scandium oxide derived from scandium carbonate is a key starting material.
Materials and Equipment:
-
High-purity oxides: Gadolinium Oxide (Gd₂O₃), Scandium Oxide (Sc₂O₃), and Gallium Oxide (Ga₂O₃)
-
Dopant oxides (e.g., Neodymium Oxide - Nd₂O₃, Chromium Oxide - Cr₂O₃) if required
-
Iridium crucible
-
Czochralski crystal growth furnace
-
Seed crystal of GSGG or a suitable garnet
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Raw Material Preparation: Accurately weigh the high-purity oxide powders according to the stoichiometric ratio of GSGG (Gd₃Sc₂Ga₃O₁₂). If doping, add the appropriate amount of dopant oxides.
-
Melting: Place the mixed powders into the iridium crucible and position it within the Czochralski furnace. Heat the crucible to melt the raw materials, which occurs at a temperature above the melting point of GSGG (approximately 1850°C).
-
Melt Homogenization: Hold the melt at a temperature slightly above its melting point for several hours to ensure complete dissolution and homogenization of all components.
-
Seed Crystal Introduction: Lower a rotating seed crystal until it just touches the surface of the molten material.
-
Crystal Pulling: Slowly pull the rotating seed crystal upwards from the melt. Precise control of the pulling rate and rotation speed is critical for growing a high-quality single crystal.
-
Crystal Growth: As the seed is pulled, the molten material solidifies at the crystal-melt interface, replicating the crystal structure of the seed. The diameter of the growing crystal is controlled by adjusting the melt temperature and/or the pulling rate.
-
Cooling: Once the desired crystal length is achieved, slowly withdraw the crystal from the melt and cool it down to room temperature over a period of several hours to days to minimize thermal stress and prevent cracking.
-
Post-Growth Annealing: The grown crystal may be annealed at a high temperature to relieve internal stresses and improve optical quality.
Signaling Pathway: Czochralski Growth of GSGG
Caption: Czochralski method for GSGG crystal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Scandium Oxide (Sc2O3) for Optical Coating | Scandium [scandium.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US10968112B2 - Method for producing high-purity scandium oxide - Google Patents [patents.google.com]
- 7. mds.umicore.com [mds.umicore.com]
Application Notes and Protocols: The Role of Scandium Carbonate in Glass Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare-earth element, is gaining significant attention in materials science for its ability to impart unique and desirable properties to various materials, including glass. While typically introduced as scandium oxide (Sc₂O₃), scandium carbonate (Sc₂(CO₃)₃) serves as a valuable precursor that decomposes to the oxide form during the high-temperature glass melting process. The in-situ formation of scandium oxide from scandium carbonate can promote a more uniform distribution within the glass matrix.
The addition of scandium to glass compositions, primarily as scandium oxide, has been shown to significantly enhance key optical, thermal, and mechanical properties. These improvements make scandium-doped glasses highly suitable for a range of specialized applications, including high-end optics, laser systems, and durable glass formulations. This document provides detailed application notes, experimental protocols, and data on the role of scandium carbonate in glass composition.
Principle of Scandium Incorporation
Scandium carbonate is introduced into the raw glass batch along with other components such as silica, boric acid, and various metal oxides. During the melting process, typically at temperatures exceeding 1000°C, scandium carbonate undergoes thermal decomposition to form scandium oxide (Sc₂O₃) and carbon dioxide gas.
Reaction: Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)
The resulting scandium oxide integrates into the glass network. In silicate (B1173343) and borosilicate glasses, Sc₂O₃ can act as a network modifier or an intermediate. The high field strength of the Sc³⁺ ion leads to a more tightly packed and rigid glass structure. This structural modification is the primary reason for the observed enhancements in the glass's physical properties.
Effects on Glass Properties: Quantitative Data
The incorporation of scandium oxide into different glass systems leads to measurable improvements in their properties. The following tables summarize the quantitative effects observed in silicate and phosphate (B84403) glass systems.
Table 1: Effect of Sc₂O₃ on the Properties of Sodium Scandium Silicate Glass
| Property | 25Na₂O · 75SiO₂ | 25Na₂O · 10Sc₂O₃ · 65SiO₂ |
| Density (g/cm³) | 2.51 | 2.73 |
| Refractive Index (n) | 1.51 | 1.55 |
| Thermal Expansion Coefficient (x 10⁻⁷/°C) | 140 | 110 |
| Glass Transition Temperature (Tg) (°C) | 480 | 580 |
Table 2: Properties of Scandium-Doped Phosphate Glass
| Glass Composition (mol%) | Density (g/cm³) | Glass Transition Temperature (Tg) (°C) |
| 50P₂O₅ - 40CaO - 10Na₂O | 2.75 | 520 |
| 45P₂O₅ - 40CaO - 10Na₂O - 5Sc₂O₃ | 2.95 | 560 |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of scandium-doped glasses.
Glass Preparation: Melt-Quenching Technique
The melt-quenching method is a widely used technique for producing high-quality glasses. The following protocol is a general guideline and may require optimization based on the specific glass composition.
dot
Caption: Workflow for glass synthesis by the melt-quenching technique.
Materials and Equipment:
-
High-purity (≥99.9%) raw materials: e.g., Silicon Dioxide (SiO₂), Boric Acid (H₃BO₃), Sodium Carbonate (Na₂CO₃), Calcium Carbonate (CaCO₃), Scandium Carbonate (Sc₂(CO₃)₃).
-
Alumina (B75360) or Platinum crucible.
-
High-temperature electric furnace (capable of reaching at least 1500°C).
-
Stainless steel or graphite (B72142) mold (preheated).
-
Annealing furnace.
-
Mortar and pestle or mechanical mixer.
-
Analytical balance.
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material based on the desired final glass composition in molar or weight percentage. Account for the decomposition of carbonates (e.g., Na₂CO₃, CaCO₃, Sc₂(CO₃)₃) which will result in weight loss as CO₂.
-
Weighing and Mixing: Accurately weigh the calculated amounts of each high-purity raw material. Thoroughly mix the powders in a mortar and pestle or a mechanical mixer for at least 30 minutes to ensure a homogeneous batch.
-
Melting: Transfer the mixed batch into a clean alumina or platinum crucible. Place the crucible in the high-temperature furnace.
-
Heating Profile:
-
Ramp up the temperature to 800°C at a rate of 10°C/min and hold for 1 hour to allow for the calcination of carbonates.
-
Ramp up to the melting temperature (e.g., 1400-1500°C for borosilicate glasses) at a rate of 5°C/min.
-
Hold at the melting temperature for 2-4 hours, or until a clear, bubble-free melt is observed. The melt can be periodically checked by drawing a thin rod of glass.
-
-
-
Fining: Increase the furnace temperature by 50-100°C above the melting temperature for 1-2 hours. This reduces the viscosity of the melt and helps to remove trapped gas bubbles.
-
Quenching: Carefully remove the crucible from the furnace and pour the molten glass into a preheated stainless steel or graphite mold. This rapid cooling process prevents crystallization and forms an amorphous solid.
-
Annealing: Immediately transfer the hot glass from the mold into an annealing furnace preheated to just above the estimated glass transition temperature (Tg) of the composition (e.g., 500-600°C).
-
Hold at the annealing temperature for 2-4 hours to relieve internal stresses.
-
Slowly cool the glass to room temperature inside the furnace at a rate of 1-2°C/min. Turning off the furnace and allowing it to cool naturally overnight is a common practice.
-
-
Sample Preparation: Once at room temperature, the glass can be cut and polished for subsequent characterization.
Glass Characterization Protocols
dot
Caption: Experimental workflow for the characterization of glass properties.
4.2.1. X-Ray Diffraction (XRD) for Amorphous Structure Confirmation
-
Principle: XRD is used to confirm the amorphous (non-crystalline) nature of the prepared glass. Crystalline materials produce sharp diffraction peaks at specific angles, while amorphous materials produce a broad halo.
-
Procedure:
-
Prepare a finely ground powder of the glass sample.
-
Mount the powder on a low-background sample holder.
-
Run the XRD scan over a wide 2θ range (e.g., 10-80 degrees).
-
Analysis: The absence of sharp Bragg peaks and the presence of a broad hump confirms the amorphous structure of the glass.
-
4.2.2. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).
-
Procedure:
-
Place a small, weighed piece of the glass sample (10-20 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
4.2.3. Refractive Index Measurement using an Abbe Refractometer
-
Principle: An Abbe refractometer measures the refractive index of a material by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism.
-
Procedure:
-
Ensure the prism of the Abbe refractometer is clean.
-
Place a small, polished piece of the glass sample on the prism.
-
Apply a drop of a suitable contact liquid (with a refractive index higher than the sample) between the prism and the glass.
-
Illuminate the sample and adjust the instrument to bring the borderline between the light and dark fields into focus and align it with the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
4.2.4. Vickers Microhardness Testing
-
Principle: This test determines the hardness of the glass by measuring the size of an indentation left by a diamond indenter under a specific load.
-
Procedure:
-
Ensure the surface of the glass sample is smooth and polished.
-
Place the sample on the stage of the microhardness tester.
-
Apply a specific load (e.g., 100g) for a set dwell time (e.g., 15 seconds) using the diamond indenter.
-
Measure the diagonals of the resulting indentation using the microscope attached to the tester.
-
Calculation: The Vickers hardness (Hv) is calculated using the formula: Hv = 1.854 * (F / d²), where F is the applied load in kgf and d is the average diagonal length in mm.
-
Conclusion
The use of scandium carbonate as a precursor for introducing scandium oxide into glass compositions offers a reliable method for enhancing the performance of various glass systems. The resulting scandium-doped glasses exhibit significantly improved refractive index, thermal stability, and mechanical hardness. These enhanced properties open up new possibilities for the development of advanced optical components, robust laser glasses, and other high-performance glass materials. The protocols outlined in this document provide a foundation for researchers and scientists to explore the potential of scandium in glass science and technology.
Application Notes and Protocols: Scandium Carbonate as a Precursor for Nanoscale Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scandium carbonate (Sc₂(CO₃)₃) is an inorganic compound that serves as a crucial precursor for synthesizing a variety of scandium-based nanoscale materials.[1] Nanoparticles derived from scandium carbonate exhibit high surface areas, enhanced reactivity, and significant thermal and chemical stability, making them suitable for a wide range of advanced applications.[1] These applications span diverse fields, including the development of high-strength, lightweight aluminum-scandium alloys, efficient electrolytes for Solid Oxide Fuel Cells (SOFCs), and as dopants in ceramics and glass to improve mechanical and optical properties.[2] In catalysis, scandium compounds are recognized for their ability to enhance reaction rates, while emerging research points to their potential in biomedical applications, such as in the development of radioisotopes for cancer therapy and as components in medical imaging technologies.[2]
This document provides detailed protocols for the synthesis of scandium oxide (Sc₂O₃) nanoparticles from a scandium carbonate precursor, its application in catalysis, and explores its potential in the development of biomedical nanomaterials.
Application Note 1: Synthesis of Scandium Oxide (Sc₂O₃) Nanoparticles
Scandium oxide (Sc₂O₃), or scandia, is a high-performance rare-earth oxide with a high melting point, wide bandgap, and excellent thermal stability.[3][4] These properties make Sc₂O₃ nanoparticles highly desirable for applications in advanced ceramics, optical coatings, and as catalyst supports.[5] Scandium carbonate is a versatile precursor for producing Sc₂O₃ nanoparticles through methods such as direct thermal decomposition or a more controlled precipitation-calcination process.
Protocol 1: Synthesis of Sc₂O₃ Nanoparticles via Precipitation-Calcination
This two-step method involves the initial formation of a scandium hydroxide (B78521) or oxyhydroxide precursor, followed by thermal decomposition (calcination) to yield scandium oxide nanoparticles.[5] This approach allows for greater control over the particle size and morphology of the final product.[5]
Materials:
-
Scandium Carbonate (Sc₂(CO₃)₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Deionized Water
-
Ethanol
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
pH meter
-
Büchner funnel and vacuum filtration apparatus
-
Oven
-
High-temperature tube or muffle furnace
-
Ceramic crucible
Procedure:
Part A: Preparation of Scandium Hydroxide (Sc(OH)₃) Precursor
-
Dissolution: Dissolve a known quantity of scandium carbonate in a minimal amount of hydrochloric acid to form an aqueous scandium chloride (ScCl₃) solution. Scandium oxide, the primary refined form of scandium, also reacts with most acids upon heating to produce hydrated products.[4]
-
Precipitation: While stirring the ScCl₃ solution vigorously, slowly add the NaOH solution dropwise to adjust the pH. The formation of scandium hydroxide precipitate will occur. The pH of the solution significantly influences the resulting particle size of the nanoparticles.[5][6]
-
Aging: Continue stirring the suspension for 1-2 hours to ensure the reaction is complete and to allow the precipitate to age.[7]
-
Filtration and Washing: Collect the scandium hydroxide precipitate by vacuum filtration.[7] Wash the precipitate multiple times with deionized water to remove residual salts, followed by a final wash with ethanol.[7]
-
Drying: Dry the collected scandium hydroxide powder in an oven at 80-100°C overnight to remove water and any remaining solvent.[7]
Part B: Calcination to Scandium Oxide (Sc₂O₃)
-
Sample Preparation: Place the dried scandium hydroxide powder into a ceramic crucible.[3]
-
Thermal Decomposition: Transfer the crucible to a high-temperature furnace. Heat the sample in an air atmosphere. A common temperature for the complete conversion to Sc₂O₃ is 500°C, although this can be varied to control final particle properties.[3] A controlled heating rate, for example, 10°C/min, can be employed.[3]
-
Dwell Time: Maintain the target temperature for 2-4 hours to ensure complete conversion of the hydroxide to the oxide form.[3][7]
-
Cooling and Collection: Allow the furnace to cool to room temperature naturally before carefully removing the crucible containing the final white powder of scandium oxide nanoparticles.[3]
Data Presentation: Synthesis Parameters
The synthesis conditions, particularly pH during precipitation and the final calcination temperature, have a strong influence on the resulting nanoparticle size.
| Precursor Synthesis pH | Reflux Time (hours) | Resulting ScOOH Particle Size (nm) | Calcination Temperature (°C) | Final Sc₂O₃ Particle Size |
| 7 | 4 | ~40 - 100 | 500 | ~8 nm |
| 9 | Not Specified | ~100 - 400 | 500 | Not Specified |
| 11 | Not Specified | ~400 - 1000 | > 530 | Not Specified |
Data adapted from studies on sol-gel synthesis of scandium oxides.[6][8]
Visualization: Synthesis Workflow
References
Application Notes and Protocols for Scandium Carbonate in Polishing Powders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general framework for the potential evaluation of scandium carbonate-derived polishing powders. Currently, there is a notable lack of publicly available, specific quantitative data on the performance of scandium carbonate or scandium oxide as a primary abrasive in polishing applications. The experimental values and some specific parameters provided herein are illustrative and based on typical methodologies for evaluating rare earth polishing powders, such as those containing cerium oxide. Researchers should treat this document as a starting point for their own empirical investigations.
Introduction: The Potential of Scandium in Advanced Polishing
Scandium, a rare earth element, possesses unique chemical and physical properties that make its compounds, such as scandium carbonate (Sc₂(CO₃)₃) and its calcined form, scandium oxide (Sc₂O₃), materials of interest for various high-technology applications.[1] While cerium oxide is the industry standard for high-performance polishing of glass and semiconductors, the exploration of other rare earth oxides like scandium oxide is a logical step in the pursuit of novel polishing characteristics.[2][3] Scandium carbonate serves as a convenient precursor, which upon calcination, converts to scandium oxide, the likely active component in a polishing slurry.[4] The high hardness and chemical stability of scandium oxide suggest its potential utility in Chemical-Mechanical Planarization (CMP) for demanding applications.
This document outlines the potential applications, provides a hypothetical performance overview, and details protocols for the preparation and evaluation of scandium-based polishing powders.
Potential Applications
The high cost of scandium necessitates its application in areas where performance justifies the expense. Potential high-value applications for scandium-based polishing powders include:
-
Precision Optics: Polishing of specialized lenses, mirrors, and other optical components where superior surface finish and low defectivity are critical.
-
Semiconductor Manufacturing: Chemical-Mechanical Planarization (CMP) of silicon wafers, shallow trench isolation (STI), and other intricate semiconductor topographies.[5][6]
-
Advanced Ceramics: Finishing of high-performance ceramic components used in aerospace and electronics.[7]
-
Specialty Glass: Polishing of glass substrates for high-resolution displays and other advanced optical applications.
Hypothetical Performance Data
The following table summarizes hypothetical performance metrics for a scandium oxide-based polishing slurry compared to a standard cerium oxide slurry. These values are for illustrative purposes to guide experimental design.
| Parameter | Scandium Oxide Slurry (Hypothetical) | Cerium Oxide Slurry (Typical) | Substrate |
| Material Removal Rate (MRR) | 250 - 400 nm/min | 300 - 500 nm/min | Fused Silica (B1680970) |
| Surface Roughness (Ra) | 0.3 - 0.8 nm | 0.5 - 1.0 nm | Fused Silica |
| Particle Size (D50) | 150 - 250 nm | 150 - 300 nm | N/A |
| Slurry pH | 8.5 - 9.5 | 9.0 - 10.0 | N/A |
| Solids Concentration | 1 - 5 wt% | 1 - 10 wt% | N/A |
Experimental Protocols
Protocol for Preparation of Scandium Oxide Polishing Slurry from Scandium Carbonate
This protocol describes the conversion of scandium carbonate to scandium oxide and its formulation into a stable polishing slurry.
Materials:
-
High-purity scandium carbonate (Sc₂(CO₃)₃·xH₂O) powder
-
Deionized (DI) water
-
Dispersing agent (e.g., polyacrylic acid)
-
pH adjuster (e.g., potassium hydroxide (B78521) or ammonium (B1175870) hydroxide)
-
High-temperature furnace
-
Ball mill or ultrasonic processor
-
pH meter
-
Particle size analyzer
Procedure:
-
Calcination:
-
Place a known quantity of scandium carbonate powder in a ceramic crucible.
-
Heat the crucible in a furnace at a rate of 10°C/min to 800°C.
-
Hold at 800°C for 2 hours to ensure complete conversion to scandium oxide (Sc₂O₃).
-
Allow the furnace to cool down to room temperature before removing the crucible.
-
-
Milling and Dispersion:
-
Weigh the resulting scandium oxide powder.
-
Prepare a preliminary aqueous solution with DI water and a dispersing agent (e.g., 0.5 wt% of the final slurry volume).
-
Slowly add the scandium oxide powder to the solution while stirring to create a 10 wt% stock slurry.
-
Use a ball mill or a high-power ultrasonic probe to break down agglomerates and achieve the desired particle size distribution. Monitor the particle size intermittently.
-
-
Slurry Formulation:
-
Dilute the stock slurry with DI water to the target solids concentration (e.g., 2 wt%).
-
Adjust the pH of the slurry to the desired level (e.g., 9.0) using the pH adjuster while continuously stirring.
-
Allow the slurry to stabilize for at least one hour before use.
-
Protocol for Evaluation of Polishing Performance
This protocol outlines a method for testing the performance of the prepared scandium oxide slurry on a substrate such as fused silica.
Equipment:
-
Benchtop polishing machine
-
Polishing pad (e.g., polyurethane-based)
-
Substrate wafers (e.g., 2-inch fused silica)
-
Atomic Force Microscope (AFM) for surface roughness measurement
-
Profilometer or high-precision balance for Material Removal Rate (MRR) measurement
Procedure:
-
Pre-Polishing Characterization:
-
Clean the substrate wafers thoroughly with a standard cleaning procedure.
-
Measure the initial surface roughness (Ra) of each wafer at multiple points using an AFM.
-
Measure the initial weight of each wafer using a high-precision balance.
-
-
Polishing Process:
-
Mount a polishing pad on the platen of the polishing machine.
-
Mount a substrate wafer on the carrier head.
-
Set the polishing parameters (e.g., platen speed: 60 RPM, carrier speed: 60 RPM, downforce: 4 PSI).
-
Dispense the prepared scandium oxide slurry onto the polishing pad at a constant rate (e.g., 5 mL/min).
-
Polish the wafer for a set duration (e.g., 5 minutes).
-
-
Post-Polishing Characterization:
-
Thoroughly clean the polished wafer to remove all slurry residue.
-
Measure the final weight of the wafer. Calculate the MRR using the weight loss, material density, and polishing time.
-
Measure the final surface roughness (Ra) at multiple points using an AFM.
-
-
Data Analysis:
-
Calculate the average MRR and final Ra.
-
Compare the results with a control group polished with a standard cerium oxide slurry under the same conditions.
-
Visualizations
Experimental Workflow for Polishing Powder Evaluation
Caption: Workflow for the preparation and evaluation of a scandium-based polishing slurry.
Hypothesized Chemo-Mechanical Polishing Mechanism
Caption: Hypothesized chemo-mechanical polishing mechanism for scandium oxide on a silica substrate.
References
- 1. web.mit.edu [web.mit.edu]
- 2. EFFECT OF DIFFERENT POLISHING SYSTEMS ON THE SURFACE ROUGHNESS OF MICROHYBRID COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precision-manufacturing.unsw.edu.au [precision-manufacturing.unsw.edu.au]
- 4. nanorh.com [nanorh.com]
- 5. Chemical-mechanical polishing - Wikipedia [en.wikipedia.org]
- 6. Chemical Mechanical Polishing [mks.com]
- 7. Chemical Mechanical Planarization Slurry Composition Comprising Composite Particles, Process for Removing Material Using Said Composition, CMP Polishing Pad and Process for Preparing Said Composition - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Scandium Oxide Thin Film Deposition via Atomic Layer Deposition
Introduction
While scandium carbonate is a stable scandium source, it is typically not used directly as a precursor for Atomic Layer Deposition (ALD) due to its low volatility. Scandium carbonate serves as a valuable starting material for the synthesis of other scandium compounds that are suitable for ALD.[1][2] This document focuses on the application of volatile scandium precursors for the deposition of high-quality scandium oxide (Sc₂O₃) thin films, a material of significant interest for applications in high-power lasers, gate oxides in semiconductors, and passivation layers.[3][4]
The ALD technique enables the growth of highly conformal and uniform thin films with atomic-level precision, which is crucial for the fabrication of advanced electronic and optical devices.[5] This is achieved through sequential, self-limiting surface reactions.
This document provides a comprehensive overview of the ALD of Sc₂O₃, including a summary of various precursor systems, detailed experimental protocols, and the resulting film properties.
Data Presentation: Scandium ALD Precursors and Process Parameters
The following table summarizes the deposition parameters and resulting film properties for Sc₂O₃ thin films grown by ALD using different scandium precursors and co-reactants.
| Scandium Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Purity (Carbon, Nitrogen) | Refractive Index | Dielectric Constant (k) | Reference |
| Scandium tris(N,N'-diisopropylacetamidinate) | Water (H₂O) | 290 | 0.3 | < 0.5 atom % | 1.8 | ~17 | [6][7] |
| Sc(MeCp)₂(Me₂pz) | Ozone (O₃) | 225 | 0.109 (calculated) | 1.3 at. % C (after sputtering) | - | - | [3][8] |
| Sc(MeCp)₂(Me₂pz) | Ozone (O₃) | 275 | 0.194 (calculated) | 1.0 at. % C (after sputtering) | - | - | [3][8] |
| Tris-(methylcyclopentadienyl)Sc | Water (H₂O) | 300 | - | - | - | - | [8] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of Scandium Oxide using Scandium Tris(N,N'-diisopropylacetamidinate) and Water
This protocol describes the deposition of Sc₂O₃ thin films using a thermal ALD process.
1. Substrate Preparation:
- Start with a clean silicon wafer.
- Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
- For creating a hydroxyl-terminated surface, a final dip in a dilute HF solution (e.g., 2% HF) can be performed to remove the native oxide, followed by a deionized water rinse and nitrogen drying.
2. ALD System Preparation:
- Load the prepared substrate into the ALD reactor.
- Heat the scandium tris(N,N'-diisopropylacetamidinate) precursor to a temperature that provides adequate vapor pressure for delivery into the reactor.
- Maintain the reactor walls at a temperature higher than the precursor to prevent condensation.
- Set the substrate temperature to the desired deposition temperature, for instance, 290°C.[6][7]
3. ALD Cycle: The ALD process consists of repeating the following four steps:
- Step 1: Scandium Precursor Pulse: Introduce the vapor of scandium tris(N,N'-diisopropylacetamidinate) into the reactor chamber. The precursor molecules will chemisorb onto the substrate surface until saturation is reached.
- Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and gaseous byproducts from the chamber.
- Step 3: Water Vapor Pulse: Introduce water vapor as the co-reactant into the chamber. The water molecules will react with the precursor ligands on the surface, forming scandium-oxygen bonds and releasing byproducts.
- Step 4: Purge: Purge the reactor again with an inert gas to remove the unreacted water vapor and the reaction byproducts.
4. Film Growth:
- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness of the film is linearly proportional to the number of ALD cycles.
5. Post-Deposition Characterization:
- After deposition, the film can be characterized using various techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) for chemical composition and purity[3][9], and X-ray diffraction (XRD) for crystallinity.[4]
Visualizations
Caption: Workflow for the atomic layer deposition of scandium oxide.
Caption: Relationship between ALD parameters and Sc₂O₃ film properties.
References
- 1. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 2. americanelements.com [americanelements.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2018063410A1 - Scandium precursor for sc2o3 or sc2s3 atomic layer deposition - Google Patents [patents.google.com]
- 6. [PDF] ALD of Scandium Oxide from Scandium Tris(N , N ′ -diisopropylacetamidinate) and Water | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Scandium Hydroxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing impurities during the synthesis of scandium hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in scandium hydroxide?
A1: The primary impurities in scandium hydroxide typically originate from the scandium source material and the reagents used during processing. Common metallic impurities include iron (Fe), aluminum (Al), titanium (Ti), zirconium (Zr), silicon (Si), calcium (Ca), thorium (Th), and various other rare earth elements (REEs).[1][2] The concentration of these impurities can vary significantly depending on the ore or industrial waste stream from which the scandium is recovered.[1]
Q2: What are the principal methods for purifying scandium hydroxide?
A2: The three main industrial methods for purifying scandium and removing impurities during the production of scandium hydroxide are:
-
Precipitation: This method leverages the different solubilities of scandium hydroxide and impurity hydroxides at specific pH ranges.[1][3] It is often used as an initial step to remove bulk impurities.
-
Solvent Extraction (SX): A highly effective and widely used method that selectively transfers scandium ions from an aqueous solution to an immiscible organic solvent, leaving impurities behind in the aqueous phase.[1]
-
Ion Exchange (IX): This technique uses specialized resins that selectively adsorb scandium ions from a solution, allowing impurities to pass through.[1]
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of purification method depends on several factors:
-
Types and concentrations of impurities: Different methods are effective against different impurities.
-
Desired final purity: For very high purity scandium hydroxide, a multi-step approach combining methods like precipitation followed by solvent extraction or ion exchange is often necessary.
-
Scale of operation: Some methods are more suitable for large-scale industrial production, while others are better for laboratory-scale synthesis.
-
Cost considerations: The cost of reagents and equipment varies significantly between methods.
Precipitation is a cost-effective first step for removing bulk impurities like iron.[1][3] Solvent extraction offers high selectivity and is ideal for achieving high-purity scandium, especially from complex impurity matrices.[1] Ion exchange is also capable of producing high-purity scandium and is particularly effective for removing challenging impurities.[1]
Q4: How does pH affect the purity of scandium hydroxide during precipitation?
A4: pH is a critical parameter in the selective precipitation of scandium hydroxide. Many common impurities, such as iron (III) hydroxide, precipitate at a lower pH than scandium hydroxide.[3][4] By carefully controlling the pH, it is possible to first precipitate and remove a significant portion of impurities like iron before precipitating the scandium hydroxide at a higher pH.[3] Scandium hydroxide precipitation typically occurs in the pH range of 6 to 8.[5]
Troubleshooting Guides
Problem 1: Low yield of scandium hydroxide precipitate.
-
Possible Cause: Incorrect pH.
-
Solution: The precipitation of scandium hydroxide is highly dependent on pH. Use a calibrated pH meter to ensure the pH is within the optimal range for scandium precipitation while minimizing the precipitation of other impurities.[5]
-
-
Possible Cause: Incomplete reaction.
-
Solution: Allow sufficient time for the precipitation reaction to reach completion. Gentle agitation can help to ensure a homogeneous reaction mixture.
-
-
Possible Cause: Low initial scandium concentration.
-
Solution: If the starting concentration of scandium is too low, precipitation may be inefficient.[1] Consider a pre-concentration step if necessary.
-
Problem 2: High levels of iron co-precipitation, resulting in a discolored (e.g., brownish) precipitate.
-
Possible Cause: pH is too high during the initial precipitation stage.
-
Possible Cause: Presence of Iron (II).
-
Solution: Ensure that any iron present is in the ferric (Fe³⁺) state for efficient removal as iron hydroxide. Oxidation of Fe²⁺ to Fe³⁺ may be necessary.
-
Problem 3: Poor scandium extraction efficiency during solvent extraction.
-
Possible Cause: Incorrect pH of the aqueous phase.
-
Solution: The efficiency of most organic extractants for scandium is pH-dependent. Adjust the pH of the aqueous feed solution to the optimal range for the specific extractant being used.
-
-
Possible Cause: Inappropriate extractant concentration.
-
Solution: The concentration of the extractant in the organic phase affects the extraction efficiency. Optimize the extractant concentration for your specific feed solution.
-
-
Possible Cause: Insufficient mixing or contact time.
-
Solution: Ensure vigorous mixing for a sufficient duration to allow for efficient mass transfer of scandium from the aqueous to the organic phase.[1]
-
Problem 4: Emulsion formation during solvent extraction.
-
Possible Cause: High concentration of certain impurities.
-
Solution: High concentrations of iron or other elements can sometimes lead to the formation of stable emulsions.[1] Consider a pre-purification step, such as precipitation, to reduce the concentration of these impurities before solvent extraction.
-
Data Presentation
Table 1: Parameters for Selective Iron Removal by Hydroxide Precipitation
| Precipitating Agent | pH Range | Fe(III) Removal Efficiency | Scandium Co-Precipitation | Source Media | Reference |
| NH₄OH | 2.0 - 3.5 | >90% | Low / Negligible | H₂SO₄, HNO₃, HCl | [3] |
| Limestone Slurry | 2.0 - 3.5 | High | ~25-30% | Leach Solution | [4] |
| NaOH / KOH | 2.0 - 3.5 | >90% | ~10-20% | Leach Solution | [4] |
Table 2: Two-Stage Precipitation Parameters for Scandium Recovery from Lateritic Nickel Ore Leachate
| Stage | Target | Temperature (°C) | pH | Duration (minutes) |
| 1st Impurity Removal | Fe(III), Al(III) | 90 | 2.75 | 120 |
| 2nd Scandium Precipitation | Scandium | 60 | 4.75 | 180 |
Experimental Protocols
Protocol 1: Two-Stage Hydroxide Precipitation for Iron Removal and Scandium Concentration
-
Objective: To selectively remove iron impurities from a scandium-containing leach solution and subsequently precipitate a crude scandium hydroxide concentrate.[3]
-
Materials: Scandium-containing acidic leach solution, precipitating agent (e.g., NaOH, NH₄OH), pH meter, beakers, magnetic stirrer, filtration apparatus.
-
Methodology:
-
Stage 1: Iron Precipitation
-
Transfer the leach solution to a beaker and begin stirring.
-
Slowly add the precipitating agent dropwise to increase the pH to a range of 2.5-3.5.[3][6]
-
Continuously monitor the pH with a calibrated meter.
-
Once the target pH is stable, allow the solution to mix for an additional 30-60 minutes to ensure complete precipitation of iron hydroxide.[3]
-
Separate the iron hydroxide precipitate from the scandium-rich solution via filtration.
-
-
Stage 2: Scandium Hydroxide Precipitation
-
Transfer the iron-depleted filtrate to a clean beaker and resume stirring.
-
Continue the slow, dropwise addition of the precipitating agent to the solution to raise the pH to the optimal range for scandium hydroxide precipitation (typically >7).[8]
-
Allow the suspension to stabilize for a period (e.g., 1-2 hours) to improve filterability.[9]
-
Separate the solid scandium hydroxide precipitate from the solution using filtration.
-
Wash the precipitate with deionized water to remove any entrained impurities.[1]
-
Dry the scandium hydroxide precipitate in an oven at a low temperature (e.g., 80-100°C).[9]
-
-
Protocol 2: Solvent Extraction of Scandium Using D2EHPA/TBP
-
Objective: To selectively separate scandium from impurities like iron and aluminum.
-
Materials: Aqueous feed solution containing scandium and impurities, organic phase (e.g., 0.2 M D2EHPA and 0.05 M TBP in kerosene), stripping solution (e.g., 2 M NaOH), separatory funnel, pH meter.[1]
-
Methodology:
-
Extraction:
-
Adjust the pH of the aqueous feed solution to approximately 1.5.[1]
-
Combine the aqueous feed and the organic phase in a separatory funnel at a defined phase ratio (e.g., 1:1).
-
Shake vigorously for 5-10 minutes to facilitate the transfer of scandium to the organic phase.
-
Allow the phases to separate completely.
-
Drain the aqueous phase (raffinate), which is now depleted of scandium.
-
-
Stripping:
-
Add the stripping solution (e.g., 2 M NaOH) to the separatory funnel containing the scandium-loaded organic phase.
-
Shake for 5-10 minutes to back-extract the scandium into the aqueous phase.[1] In an alkaline stripping solution, the scandium may precipitate as scandium hydroxide.[1]
-
Allow the phases to separate.
-
Collect the aqueous stripping solution, which now contains the purified scandium.
-
-
Visualizations
Caption: Workflow for two-stage precipitation of scandium hydroxide.
Caption: Experimental workflow for solvent extraction of scandium.
References
Technical Support Center: Optimizing Calcination of Scandium Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the calcination temperature for scandium carbonate (Sc₂(CO₃)₃) to produce scandium oxide (Sc₂O₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of calcining scandium carbonate?
The primary goal is to thermally decompose scandium carbonate into high-purity scandium oxide (Sc₂O₃). Scandium oxide is a crucial precursor for various applications, including high-performance ceramics, catalysts, and specialty glass manufacturing.[1][2] The calcination process removes water and carbon dioxide from the initial scandium carbonate hydrate (B1144303).
Q2: What is the typical temperature range for the calcination of scandium carbonate?
While specific data for scandium carbonate is limited, the calcination of scandium precursors like hydroxide (B78521) and oxalate (B1200264) is generally carried out in a temperature range of 600°C to 1000°C.[3] For amorphous basic scandium carbonate (Sc(OH)CO₃·H₂O), a calcination temperature of 700°C for 2 hours has been shown to produce scandium oxide nanopowders. Given that scandium carbonate hydrate has a reported melting point of 830°C, the optimal calcination temperature is likely within this range, with adjustments made based on the desired final product characteristics.[4]
Q3: How does the calcination temperature affect the properties of the resulting scandium oxide?
The calcination temperature significantly influences the physicochemical properties of the scandium oxide product. Generally, the following trends are observed:
-
Higher calcination temperatures lead to increased particle and crystallite size.[3]
-
Higher calcination temperatures result in a decreased surface area.[3]
-
Elevated temperatures can also cause particle aggregation or sintering.[3]
Therefore, selecting the optimal temperature is a trade-off between achieving complete decomposition and obtaining the desired particle size and surface area for a specific application.
Q4: What is the expected purity of scandium oxide produced from the calcination of scandium carbonate?
The purity of the final scandium oxide is highly dependent on the purity of the starting scandium carbonate. For standard, single-step calcination, purities of 95-96% can be expected.[3] To achieve higher purities, such as 99.5% or greater, a multi-step purification process, including dissolution and re-precipitation of the precursor, may be necessary before calcination.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Scandium Oxide | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature in increments of 50-100°C or extend the holding time at the target temperature. |
| Heating rate is too fast, not allowing sufficient time for complete decomposition. | Reduce the heating rate (e.g., to 5°C/minute) to ensure uniform heat distribution and complete decomposition. | |
| Discolored (Not Pure White) Scandium Oxide Powder | Presence of impurities in the starting scandium carbonate. | Ensure the scandium carbonate precursor is of high purity. If necessary, purify the precursor by washing it with deionized water before calcination. |
| Incomplete combustion of residual organic compounds from the synthesis of the precursor. | Ensure adequate airflow or perform the calcination in an oxygen-containing atmosphere to facilitate the complete removal of organic residues. | |
| Low Purity of Final Scandium Oxide | Co-precipitation of other metal carbonates or hydroxides with the scandium carbonate precursor. | Implement a double precipitation and washing procedure for the precursor to remove soluble impurities. |
| Insufficient washing of the precursor precipitate. | Thoroughly wash the scandium carbonate precipitate with deionized water before drying and calcination to remove any residual salts.[3] | |
| High Degree of Particle Agglomeration | Calcination temperature is too high, leading to sintering. | Reduce the calcination temperature. The optimal temperature should be high enough for complete decomposition but low enough to minimize sintering. |
| Low Surface Area of Scandium Oxide | Calcination temperature is too high, causing crystal growth and a reduction in surface area. | For applications requiring high surface area, use a lower calcination temperature. |
Data Presentation
Table 1: General Effect of Calcination Temperature on Scandium Oxide Properties
| Calcination Temperature | Expected Particle Size | Expected Surface Area | Purity |
| Low (e.g., 600-700°C) | Smaller | Higher | Dependent on precursor purity; may have incomplete conversion at the lower end. |
| Medium (e.g., 700-900°C) | Moderate | Moderate | Generally good conversion and purity, assuming a pure precursor. |
| High (e.g., >900°C) | Larger | Lower | High purity due to complete conversion, but potential for sintering. |
Note: This table is based on general principles of calcination for metal carbonates and related scandium compounds. Empirical optimization for your specific scandium carbonate precursor is recommended.
Experimental Protocols
Protocol 1: Standard Calcination of Scandium Carbonate
This protocol outlines the procedure for the thermal decomposition of scandium carbonate to scandium oxide.
Materials:
-
Dried scandium carbonate powder
-
High-purity alumina (B75360) or porcelain crucible
-
High-temperature muffle furnace with programmable temperature control
-
Spatula
Procedure:
-
Place a known amount of dried scandium carbonate powder into a clean, pre-weighed crucible.
-
Place the crucible in the center of the muffle furnace.
-
Program the furnace to ramp up to the desired calcination temperature (e.g., 700°C) at a controlled rate (e.g., 5-10°C/minute).
-
Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion to scandium oxide.
-
After the holding period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible and weigh the resulting scandium oxide powder.
Visualizations
Caption: Experimental workflow for the calcination of scandium carbonate.
Caption: Relationship between calcination temperature and Sc₂O₃ properties.
References
Technical Support Center: Scandium Oxide Particle Size Control from Carbonate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of scandium oxide (Sc₂O₃) from a scandium carbonate (Sc₂(CO₃)₃) precursor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue: Inconsistent or broad particle size distribution in the final scandium oxide product.
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Potential Cause 1: Inhomogeneous precipitation of the scandium carbonate precursor. This can be due to poor mixing, localized pH variations, or a too-rapid addition of the precipitating agent.
-
Recommended Solution 1:
-
Ensure vigorous and consistent stirring throughout the precipitation process.
-
Add the carbonate precipitating agent dropwise or at a slow, controlled rate to maintain a uniform pH in the reaction vessel.
-
Consider using a reverse-strike precipitation method, where the scandium salt solution is added to the carbonate solution.[1]
-
-
Potential Cause 2: Agglomeration of scandium carbonate particles during precipitation or drying. Fine particles have a high surface energy and tend to agglomerate to reduce this energy.
-
Recommended Solution 2:
-
Introduce a dispersing agent, such as ammonium (B1175870) sulfate, during the precipitation process to prevent particle agglomeration.[1]
-
After precipitation, wash the precursor thoroughly with deionized water and then with a low-surface-tension solvent (e.g., ethanol) to reduce agglomeration upon drying.
-
Employ freeze-drying or a controlled-humidity drying process to minimize agglomeration.
-
-
Potential Cause 3: Uncontrolled temperature ramp rate during calcination. A rapid increase in temperature can lead to non-uniform crystal growth and a broader particle size distribution.
-
Recommended Solution 3:
-
Use a programmable furnace to control the heating rate. A slow ramp rate (e.g., 1-5 °C/minute) allows for more uniform decomposition of the carbonate precursor and controlled growth of the oxide crystals.
-
Issue: The final scandium oxide powder is not pure white, exhibiting a yellowish or grayish tint.
-
Potential Cause 1: Incomplete combustion of the carbonate precursor. This can occur if the calcination temperature is too low or the duration is too short, leaving residual carbon.
-
Recommended Solution 1:
-
Increase the calcination temperature or extend the holding time at the peak temperature to ensure complete decomposition and removal of carbon species.
-
Ensure adequate air or oxygen flow during calcination to facilitate complete combustion.
-
-
Potential Cause 2: Contamination from precursor materials or the reaction vessel. Impurities, such as iron, can lead to discoloration of the final product.
-
Recommended Solution 2:
-
Use high-purity scandium salts and precipitating agents.
-
Ensure all glassware and reaction vessels are thoroughly cleaned. For high-purity applications, consider using Teflon-lined vessels.
-
If contamination is suspected in the scandium source, a purification step such as re-precipitation may be necessary.
-
Issue: The particle size of the scandium oxide is consistently larger than desired.
-
Potential Cause 1: High calcination temperature. Higher temperatures promote crystal growth and sintering, leading to larger particles.[2]
-
Recommended Solution 1:
-
Lower the calcination temperature. The optimal temperature will depend on the desired particle size and the characteristics of the precursor.
-
Conduct a series of experiments at different calcination temperatures to determine the ideal conditions for achieving the target particle size.
-
-
Potential Cause 2: Ostwald ripening during the precipitation or aging of the scandium carbonate precursor. This process involves the dissolution of smaller particles and their re-deposition onto larger particles, leading to an overall increase in particle size.
-
Recommended Solution 2:
-
Minimize the aging time of the scandium carbonate precipitate before filtration and drying.
-
Control the temperature during precipitation, as higher temperatures can accelerate Ostwald ripening.
-
Frequently Asked Questions (FAQs)
1. What is the typical two-step process for synthesizing scandium oxide from a carbonate precursor?
The synthesis generally involves two main stages:
-
Precipitation: A soluble scandium salt (e.g., scandium chloride or nitrate) is reacted with a carbonate source (e.g., sodium carbonate or ammonium carbonate) in an aqueous solution to precipitate scandium carbonate.
-
Calcination: The collected and dried scandium carbonate powder is then heated at a specific temperature in a furnace to decompose it into scandium oxide, releasing carbon dioxide.
2. How does the pH during precipitation affect the precursor and the final oxide particle size?
The pH of the precipitation reaction is a critical parameter that influences the nucleation and growth of the scandium carbonate particles. Generally, higher pH values can lead to faster precipitation and smaller initial particle sizes. However, extremely high pH can also lead to the formation of scandium hydroxide (B78521) as a byproduct. The characteristics of the precursor particles, including their size and morphology, will in turn affect the final particle size of the scandium oxide after calcination.
3. What is the effect of the calcination temperature on the properties of scandium oxide?
The calcination temperature has a significant impact on the final properties of the scandium oxide. As the calcination temperature increases, you can generally expect:
-
An increase in the average particle size due to enhanced crystal growth and sintering.[2]
-
A decrease in the specific surface area.[2]
-
A potential change in particle morphology and an increase in the degree of agglomeration.[2]
4. What analytical techniques are recommended for characterizing the particle size of scandium oxide?
Several techniques can be used to characterize the particle size and morphology of scandium oxide powders:
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the particle shape, size, and morphology.
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging for nanoparticle analysis.
-
X-ray Diffraction (XRD): Can be used to determine the crystallite size using the Scherrer equation, which provides an estimate of the primary crystal size.
-
Laser Diffraction: A common method for determining the particle size distribution of a powder sample.
-
Dynamic Light Scattering (DLS): Suitable for measuring the size of nanoparticles dispersed in a liquid.
Experimental Protocols
Protocol 1: Precipitation of Scandium Carbonate Precursor
Materials:
-
Scandium (III) chloride (ScCl₃) or Scandium (III) nitrate (B79036) (Sc(NO₃)₃)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of the scandium salt in deionized water.
-
Prepare a 0.15 M solution of the carbonate precipitating agent in deionized water.
-
While vigorously stirring the scandium salt solution, add the carbonate solution dropwise.
-
Monitor the pH of the solution and continue adding the carbonate solution until the desired pH is reached (typically in the range of 7-9).
-
Allow the resulting suspension to age under continuous stirring for a specified period (e.g., 1 hour).
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts.
-
Perform a final wash with ethanol to reduce agglomeration during drying.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Calcination of Scandium Carbonate to Scandium Oxide
Materials:
-
Dried scandium carbonate powder
-
Alumina (B75360) crucible
-
Programmable muffle furnace
Procedure:
-
Place the dried scandium carbonate powder in an alumina crucible.
-
Place the crucible in the muffle furnace.
-
Ramp the temperature to the desired calcination temperature (e.g., 600-1000 °C) at a controlled rate (e.g., 5 °C/minute).
-
Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the resulting scandium oxide powder from the crucible.
Data Presentation
Table 1: Influence of Calcination Temperature on Scandium Oxide Particle Size (Illustrative Data)
| Calcination Temperature (°C) | Average Particle Size (nm) | Specific Surface Area (m²/g) | Morphology |
| 600 | 20 - 40 | High | Fine, spherical particles |
| 800 | 50 - 80 | Medium | Larger, more defined crystals |
| 1000 | 100 - 200 | Low | Significant crystal growth, potential for sintering |
Note: This table provides illustrative data based on general trends. Actual results will vary depending on the specific characteristics of the scandium carbonate precursor.
Visualizations
Caption: Experimental workflow for the synthesis of scandium oxide from a carbonate precursor.
References
Technical Support Center: Improving the Yield of Scandium Carbonate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the precipitation of scandium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of scandium carbonate precipitation?
A1: The primary factors influencing the yield of scandium carbonate [Sc₂(CO₃)₃] precipitation are pH, the concentration of carbonate ions, temperature, and the presence of impurities. Scandium's solubility is highly dependent on pH, and maintaining the optimal pH range is crucial for maximizing the precipitate formation. The concentration of the carbonate precipitating agent directly impacts the equilibrium of the precipitation reaction. Temperature can affect both the solubility of scandium carbonate and the reaction kinetics. Impurities such as iron, aluminum, and other rare earth elements can co-precipitate, reducing the purity and potentially the apparent yield of the desired product.[1][2][3]
Q2: What is the optimal pH for scandium carbonate precipitation?
A2: The optimal pH for scandium precipitation generally falls within a specific range that minimizes its solubility. While the exact pH can vary depending on the specific conditions, such as temperature and the presence of other ions, a common target is a slightly alkaline pH. For scandium hydroxide (B78521) precipitation, which shares similarities with carbonate precipitation, the process is highly pH-dependent.[4] For instance, scandium hydroxide precipitation is effective at a pH of around 10.[4] It is essential to perform empirical studies to determine the ideal pH for your specific system to maximize scandium carbonate yield while minimizing impurity co-precipitation.
Q3: Which precipitating agent is best for scandium carbonate?
A3: Common precipitating agents for scandium carbonate include sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). The choice of agent can depend on the starting solution's composition and the desired final product characteristics. Scandium is known to form soluble anionic complexes with carbonate ions, particularly in bicarbonate solutions, which can be a factor in recovery processes.[5][6] The addition of a soluble carbonate to a scandium salt solution is a standard method to obtain scandium carbonate as a precipitate.[7]
Q4: How can I minimize the co-precipitation of impurities like iron and aluminum?
A4: Co-precipitation of impurities, especially iron (Fe³⁺) and aluminum (Al³⁺), is a significant challenge. A two-stage pH-controlled precipitation is an effective strategy.[8]
-
Step 1: Impurity Removal: Iron and aluminum hydroxides are significantly less soluble than scandium hydroxide at lower pH values.[3] By adjusting the pH to a range of 2.5-3.5, a substantial portion of iron and aluminum can be precipitated as hydroxides and removed.[1][2]
-
Step 2: Scandium Precipitation: After removing the bulk of the impurities, the pH of the remaining solution can be raised to the optimal level for scandium carbonate precipitation.
Ammonium (B1175870) hydroxide can be particularly effective for the selective removal of iron before scandium precipitation.[8]
Q5: Does temperature significantly impact the precipitation process?
A5: Yes, temperature can influence both the kinetics of the precipitation reaction and the solubility of scandium carbonate. Some studies on related scandium recovery processes indicate that different precipitation stages may benefit from specific temperature controls. For example, impurity removal might be performed at a higher temperature (e.g., 90°C), while the actual scandium precipitation is carried out at a more moderate temperature (e.g., 60°C).[8] The effect of temperature on scandium precipitation from carbonate-bicarbonate solutions has also been a subject of investigation.[9] It is advisable to control and record the temperature during your experiments to ensure reproducibility.
Troubleshooting Guides
Problem: Low Yield of Scandium Carbonate
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your solution before and during precipitation. The optimal pH range for scandium precipitation can be narrow.[4] Systematically vary the pH in small increments (e.g., 0.5 pH units) in a series of small-scale experiments to identify the point of maximum yield. |
| Insufficient Carbonate Concentration | Ensure you are adding a stoichiometric excess of the carbonate precipitating agent. Calculate the molar ratio of carbonate to scandium and consider increasing it to drive the precipitation reaction to completion. |
| Formation of Soluble Scandium-Carbonate Complexes | In solutions with high bicarbonate concentrations, scandium can form soluble complexes, which will inhibit precipitation.[5][6] If using bicarbonate, consider the equilibrium and potentially adjust the conditions to favor the formation of the insoluble carbonate. |
| Precipitation Time is Too Short | Allow sufficient time for the precipitation reaction to reach equilibrium. Stir the solution for a defined period (e.g., 1-2 hours) after adding the precipitating agent to ensure complete precipitation.[3] |
| Elevated Temperature Increasing Solubility | If precipitating at an elevated temperature, consider if this is increasing the solubility of your scandium carbonate. Experiment with performing the precipitation at a lower temperature. |
Problem: High Levels of Impurities in the Precipitate
| Possible Cause | Troubleshooting Step |
| Co-precipitation with Iron and Aluminum | Implement a two-stage pH adjustment. First, adjust the pH to a lower level (e.g., 2.5-3.5) to precipitate the bulk of the iron and aluminum as hydroxides.[1][2] Filter off these impurities before proceeding to precipitate the scandium carbonate at a higher pH. |
| Incorrect pH for Selective Precipitation | The pH ranges for the precipitation of different metal hydroxides and carbonates can overlap. Carefully control the pH to selectively precipitate the target impurities before recovering the scandium. |
| Inefficient Washing of the Precipitate | After precipitation, wash the scandium carbonate precipitate thoroughly with deionized water to remove any entrained soluble impurities. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on scandium precipitation, which can serve as a starting point for optimizing scandium carbonate precipitation.
| Parameter | Value/Range | Context | Reference |
| pH for Iron Removal | 2.5 - 3.5 | First stage of impurity removal to precipitate Fe(III) hydroxide. | [1][2] |
| pH for Scandium Hydroxide Precipitation | ~10 | Effective pH for precipitating scandium as a hydroxide. | [4] |
| pH for Scandium Phosphate (B84403) Precipitation | 2.2 - 2.6 | Optimal range for selective scandium phosphate precipitation. | [1] |
| Scandium Recovery with Calcium Hydroxide | >90% | Precipitation of scandium from carbonate-bicarbonate solutions. | [9] |
| Temperature for Impurity Removal | ~90°C | Higher temperature can facilitate the precipitation of impurities like iron. | [8] |
| Temperature for Scandium Precipitation | ~60°C | A moderate temperature is often used for the scandium recovery stage. | [8] |
Experimental Protocols
Protocol: Two-Stage pH-Controlled Precipitation of Scandium Carbonate
This protocol is designed to maximize the yield and purity of scandium carbonate by first removing common impurities.
Materials:
-
Scandium-containing acidic solution (e.g., from ore leaching)
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (for pH adjustment)
-
Sodium carbonate (Na₂CO₃) solution (precipitating agent)
-
pH meter
-
Stirring plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
Stage 1: Impurity Removal
-
Place the scandium-containing solution in a beaker on a stirring plate and begin stirring.
-
Gently heat the solution to approximately 90°C.
-
Slowly add NaOH or NH₄OH solution dropwise to raise the pH to between 2.5 and 3.5. Continuously monitor the pH.
-
Maintain stirring at this pH and temperature for 1-2 hours to allow for the complete precipitation of iron and aluminum hydroxides.
-
Allow the precipitate to settle, then separate the solid impurities from the scandium-rich solution by filtration.
Stage 2: Scandium Carbonate Precipitation
-
Transfer the purified scandium-containing solution to a clean beaker and place it on a stirring plate.
-
Adjust the temperature to approximately 60°C.
-
Slowly add the Na₂CO₃ solution while stirring.
-
Continue to add Na₂CO₃ and, if necessary, a small amount of NaOH to raise and maintain the pH at the empirically determined optimal level for scandium carbonate precipitation.
-
Stir the solution for at least 2 hours to ensure complete precipitation.
-
Turn off the heat and stirring and allow the scandium carbonate precipitate to settle.
-
Separate the scandium carbonate precipitate by filtration.
-
Wash the precipitate with deionized water to remove any remaining soluble impurities.
-
Dry the purified scandium carbonate precipitate in an oven at a suitable temperature (e.g., 105°C).
Visualizations
Caption: Workflow for two-stage scandium carbonate precipitation.
Caption: Factors influencing scandium carbonate precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. meab-mx.se [meab-mx.se]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thermal Decomposition of Scandium Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of scandium carbonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal analysis of scandium carbonate.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Weight Loss at Low Temperatures (< 100°C) | Presence of adsorbed or unbound water in the sample. | Ensure the sample is properly dried before analysis. Consider a pre-heating step at a low temperature (e.g., 80°C) for a sufficient time to remove adsorbed water before starting the main thermal program. |
| TGA Curve Shows More Than Three Decomposition Steps | The starting material may not be pure scandium carbonate. It could be a mixture of different scandium salts or contain impurities. The heating rate might be too fast, causing overlapping decomposition events to appear as separate steps. | Characterize the starting material using techniques like X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm its purity. Optimize the heating rate. A slower heating rate (e.g., 5 °C/min) can often provide better resolution of decomposition steps. |
| Final Weight Loss is Significantly Different from Theoretical Value | Incomplete decomposition of the sample. The final temperature may not be high enough to ensure complete conversion to scandium oxide. The starting material may have a different hydration state than assumed in the theoretical calculation. | Extend the final temperature of the TGA run (e.g., to 1000°C) to ensure complete decomposition. Determine the initial water content of your scandium carbonate hydrate (B1144303) to accurately calculate the theoretical weight loss. |
| DSC Curve Shows No Clear Endothermic/Exothermic Peaks | The sample mass may be too small. The heating rate could be too slow, resulting in very broad and shallow peaks. | Increase the sample mass within the instrument's recommended range (typically 5-10 mg). Increase the heating rate (e.g., to 10 or 20 °C/min) to enhance the peak intensity. |
| Formation of a Stable Intermediate at an Unexpected Temperature | The formation of intermediate phases like scandium oxycarbonate can be influenced by the experimental atmosphere (e.g., presence of CO₂). | Control the atmosphere during the experiment. Running the analysis under an inert gas (like nitrogen or argon) versus a reactive gas (like air or CO₂) can help identify atmosphere-dependent intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the expected intermediate stages in the thermal decomposition of hydrated scandium carbonate?
-
Dehydration: The loss of water molecules (H₂O) at lower temperatures.
-
Formation of an Intermediate: An intermediate phase, potentially a scandium hydroxycarbonate (Sc(OH)CO₃) or scandium oxycarbonate (Sc₂O(CO₃)₂ or Sc₂O₂CO₃), may form.
-
Final Decomposition: The intermediate decomposes to the final product, scandium(III) oxide (Sc₂O₃), with the release of carbon dioxide (CO₂).
Q2: What are the typical temperature ranges for the decomposition steps?
A2: Based on thermal analysis of related scandium compounds, the following temperature ranges can be anticipated:
-
Dehydration: Loss of surface and bound water typically occurs between 100°C and 250°C. For instance, a weight loss of approximately 12.2% below 200°C has been observed for a scandium hydroxide (B78521) precursor, attributed to water evaporation.[1]
-
Intermediate Formation and Decomposition: The decomposition of the carbonate structure and formation of scandium oxide is expected to occur at higher temperatures, potentially in the range of 250°C to 600°C. For example, the dehydroxylation of a scandium hydroxide precursor occurs between 200-600°C with a weight loss of 14.3%.[1] The final conversion to Sc₂O₃ from a scandium oxyhydroxide precursor is observed between 190-320°C.[2]
Q3: What is the expected total weight loss for the complete decomposition of hydrated scandium carbonate to scandium oxide?
A3: The total weight loss depends on the initial number of water molecules (n) in the hydrated scandium carbonate (Sc₂(CO₃)₃·nH₂O). The theoretical weight loss can be calculated based on the molar masses of the reactants and products. For the decomposition of anhydrous Sc₂(CO₃)₃ to Sc₂O₃, the theoretical weight loss is approximately 48.9%. For a hydrated form, the weight loss will be higher. For comparison, the thermal decomposition of scandium oxyhydroxide (γ-ScOOH) to Sc₂O₃ results in a total weight loss of about 6.44%.[2]
Q4: How does the heating rate affect the TGA/DSC results?
A4: The heating rate has a significant impact on the results. A faster heating rate can cause the decomposition temperatures to shift to higher values and may lead to a decrease in the resolution of separate decomposition steps. Conversely, a very slow heating rate may result in broad peaks that are difficult to interpret. A typical heating rate for such analyses is 10 °C/min.
Q5: What is the final product of the thermal decomposition of scandium carbonate?
A5: The final product of the complete thermal decomposition of scandium carbonate is scandium(III) oxide (Sc₂O₃).[3]
Quantitative Data Summary
The following table summarizes thermal decomposition data for scandium-containing precursors, which can serve as a reference for experiments with scandium carbonate.
| Precursor Compound | Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Weight Loss (%) | Gaseous Products | Solid Product | Reference |
| γ-ScOOH | Release of surface water | 100 - 200 | ~150 | - | H₂O | γ-ScOOH | [2][4] |
| Decomposition to Sc₂O₃ | 190 - 320 | ~300 | ~6.44 (total) | H₂O | Sc₂O₃ | [2][4] | |
| (Sc(OH)₂.₂(SO₄)₀.₀₄)·0.4H₂O | Evaporation of water | < 200 | - | ~12.2 | H₂O | (Sc(OH)₂.₂(SO₄)₀.₀₄) | [1] |
| Dehydroxylation | 200 - 600 | - | ~14.3 | H₂O | Sc₂O₃ (and sulfates) | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Scandium Carbonate
This protocol outlines a general procedure for the thermal analysis of scandium carbonate.
1. Instrument Preparation and Calibration:
-
Ensure the TGA/DSC instrument is clean and calibrated according to the manufacturer's instructions. Temperature and heat flow calibrations are typically performed using certified reference materials (e.g., indium, zinc).[5]
-
Perform a baseline run with empty sample and reference crucibles to ensure a stable baseline.[6]
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the scandium carbonate sample into a clean alumina (B75360) or platinum crucible.[4]
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
3. Experimental Setup:
-
Place the sample crucible and an empty reference crucible in the instrument's furnace.
-
Set the desired atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent unwanted oxidative reactions.[4]
4. Thermal Program:
-
Set the temperature program. A typical program involves heating the sample from room temperature to a final temperature of around 1000°C.[4]
-
A linear heating rate of 10 °C/min is commonly used.[4]
5. Data Acquisition and Analysis:
-
Start the experiment and record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges and percentage weight loss for each decomposition step.
-
Analyze the DSC curve to identify endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events.
Visualizations
Caption: Thermal decomposition pathway of hydrated scandium carbonate.
Caption: Experimental workflow for TGA/DSC analysis.
References
Challenges in scandium carbonate handling and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scandium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity scandium carbonate?
A1: High-purity scandium carbonate is generally a white, odorless, solid powder.[1][2] Any significant deviation from a white color, such as a yellowish or pinkish tint, may indicate the presence of impurities or degradation.[3][4]
Q2: What are the recommended storage conditions for scandium carbonate?
A2: Scandium carbonate, particularly in its hydrated form, can be hygroscopic, meaning it can absorb moisture from the air.[5] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage or for highly sensitive applications, packaging under an inert atmosphere, such as argon, or in a vacuum-sealed bag is recommended to prevent moisture absorption and reaction with atmospheric carbon dioxide.[5]
Q3: Is scandium carbonate soluble in water or common organic solvents?
Q4: How does scandium carbonate react with acids?
A4: Scandium carbonate readily reacts with dilute acids, such as hydrochloric acid, to produce scandium salts, water, and carbon dioxide gas.[5][7] This reaction is a common method for preparing scandium salt solutions.
Q5: What happens when scandium carbonate is heated?
A5: Upon heating, scandium carbonate undergoes thermal decomposition, also known as calcination, to form scandium oxide (Sc₂O₃) and release carbon dioxide.[5] This is a standard method for producing scandium oxide, a precursor for various high-tech applications. The exact temperature for complete decomposition can vary depending on factors like particle size and heating rate.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of scandium carbonate in experimental settings.
Issue 1: Inconsistent or inaccurate weighing of scandium carbonate powder.
-
Possible Cause A: Hygroscopicity. The powder is absorbing moisture from the atmosphere, leading to a gradual increase in weight.[8]
-
Solution:
-
Work quickly when weighing the powder.[9]
-
Use a weighing vessel with a lid or a sealed container.[9]
-
For highly sensitive measurements, handle and weigh the powder inside a glove box with a controlled, low-humidity atmosphere.[10]
-
Equilibrate the container with the laboratory environment before taring the balance.[9]
-
-
-
Possible Cause B: Static Electricity. The fine powder is prone to static cling, causing erratic readings on the analytical balance.[8]
-
Solution:
-
Use an anti-static gun or an ionizing bar to neutralize static charges on the weighing vessel and the powder.
-
Use a weighing vessel made of anti-static material.
-
Ensure the relative humidity in the laboratory is between 40% and 60%, as very low humidity can exacerbate static electricity issues.[9]
-
-
Issue 2: Scandium carbonate fails to dissolve completely in dilute acid.
-
Possible Cause A: Insufficient Acid. The amount of acid is not stoichiometrically sufficient to react with the entire quantity of scandium carbonate.
-
Solution:
-
Calculate the stoichiometric amount of acid required for the reaction.
-
Add the acid in slight excess to ensure complete dissolution.
-
-
-
Possible Cause B: Presence of Insoluble Impurities. The starting material may contain insoluble impurities.
-
Solution:
-
After the reaction with acid appears complete, filter the solution to remove any undissolved solids.
-
Analyze the insoluble material to identify its composition, which can help in sourcing higher-purity scandium carbonate in the future.
-
-
Issue 3: Unexpected color change in the scandium carbonate during storage or handling.
-
Possible Cause A: Contamination. The material has been contaminated with other metallic impurities.
-
Solution:
-
Review handling procedures to identify potential sources of contamination.
-
Use clean, dedicated spatulas and weighing boats.
-
Perform an elemental analysis (e.g., ICP-OES) to identify the contaminants.
-
-
-
Possible Cause B: Reaction with Atmospheric Components. Prolonged exposure to air and humidity can lead to the formation of basic scandium carbonates or other reaction products.
-
Solution:
-
Ensure the storage container is always tightly sealed when not in use.
-
For sensitive applications, consider storing the material in a desiccator or under an inert atmosphere.
-
-
Quantitative Data Presentation
The following tables summarize key quantitative data related to scandium carbonate.
Table 1: Typical Impurity Profile of High-Purity Scandium Carbonate Hydrate (99.99% REO)
| Impurity Element | Typical Concentration (ppm) |
| Aluminum (Al) | 5 |
| Calcium (Ca) | 7 |
| Iron (Fe) | 6 |
| Lanthanum (La) | 1 |
| Lutetium (Lu) | 7 |
| Magnesium (Mg) | 2 |
| Neodymium (Nd) | 1 |
| Silicon (Si) | 4 |
| Yttrium (Y) | 2 |
| Ytterbium (Yb) | 10 |
| Copper (Cu) | 1 |
Data sourced from representative Certificates of Analysis.[1][2] REO = Rare Earth Oxide basis.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Room Temperature) | To minimize thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Argon) for long-term storage | To prevent moisture absorption (hygroscopicity) and reaction with CO₂.[5] |
| Relative Humidity | < 40% | To minimize moisture uptake. |
| Container | Tightly sealed, opaque | To prevent exposure to air, moisture, and light. |
Experimental Protocols
Protocol 1: Purity Analysis of Scandium Carbonate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Objective: To determine the concentration of metallic impurities in a scandium carbonate sample.
Methodology:
-
Sample Preparation (Acid Digestion): a. Accurately weigh approximately 0.1 g of the scandium carbonate powder into a clean, inert digestion vessel. b. Carefully add a 1:1 solution of trace-metal grade nitric acid and deionized water to the vessel to dissolve the sample. The reaction will produce CO₂, so add the acid slowly to avoid excessive effervescence. c. Gently heat the solution on a hot plate in a fume hood until the sample is completely dissolved and the evolution of gas has ceased. d. Allow the solution to cool to room temperature. e. Quantitatively transfer the cooled solution to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the instrument.[11][12]
-
Instrument Calibration: a. Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities.[13] b. The calibration standards should be matrix-matched to the sample solution (i.e., contain a similar concentration of scandium and acid).
-
Analysis: a. Aspirate the prepared sample solution into the ICP-OES instrument. b. Measure the emission intensity of each element at its characteristic wavelength. c. Quantify the concentration of each impurity by comparing its emission intensity to the calibration curve.
Protocol 2: Assessment of Hygroscopicity
Objective: To determine the tendency of scandium carbonate powder to absorb moisture from the air.
Methodology:
-
Sample Preparation: a. Accurately weigh a specific amount of the scandium carbonate powder into a pre-weighed, shallow, open container (e.g., a watch glass).[14]
-
Controlled Humidity Exposure: a. Place the container with the sample into a humidity chamber set to specific conditions (e.g., 25°C and 75% relative humidity).[14][15]
-
Gravimetric Analysis: a. At predetermined time intervals, remove the container from the humidity chamber and immediately weigh it on an analytical balance.[14] b. Record the weight at each time point.
-
Calculation: a. Calculate the percentage weight gain at each time point using the following formula:[14] % Weight Gain = ((Weight at time t - Initial Weight) / Initial Weight) * 100
-
Data Interpretation: a. Plot the percentage weight gain versus time to visualize the rate of moisture absorption. A significant and continuous increase in weight indicates that the material is hygroscopic.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Scandium | Chemical Element, Properties, & Uses | Britannica [britannica.com]
- 4. Scandium - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Scandium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labcompare.com [labcompare.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 15. WO2022049488A1 - Spray dried low hygroscopicity active powder compositions - Google Patents [patents.google.com]
Technical Support Center: Scandium Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of scandium carbonate. The purity of the final product is critically dependent on the careful control of pH during the precipitation process.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the purity of scandium carbonate during synthesis?
A1: pH is the most critical parameter in the synthesis of high-purity scandium carbonate because it governs the selective precipitation of scandium and its common impurities. Metal ions, including scandium (Sc³⁺), iron (Fe³⁺), aluminum (Al³⁺), and zirconium (Zr⁴⁺), precipitate as hydroxides at distinct pH ranges. Iron(III) hydroxide (B78521), for example, is significantly less soluble and precipitates at a much lower pH (around 2.0-3.5) than scandium hydroxide.[1][2][3] By carefully controlling the pH, it is possible to first remove these impurities as hydroxides while keeping scandium in the solution. Subsequently, the pH can be adjusted to selectively precipitate scandium carbonate, leaving other, more soluble impurities behind.
Q2: What are the most common impurities in scandium carbonate, and at what pH do they typically precipitate?
A2: The most common impurities in scandium carbonate synthesis often originate from the starting materials or leachates from ores. These include iron, aluminum, zirconium, and other rare earth elements.[3][4] The precipitation of these impurities is highly pH-dependent:
-
Iron (Fe³⁺): Precipitates as iron(III) hydroxide (Fe(OH)₃) at a low pH range of approximately 2.0 to 3.5.[1][2]
-
Aluminum (Al³⁺): Precipitates as aluminum hydroxide (Al(OH)₃) at a pH range of about 4.0 to 5.0.[2]
-
Zirconium (Zr⁴⁺): Can also precipitate at a low pH, often as a hydroxide. One study showed that at a certain pH, 95% of zirconium could be kept in solution while 90% of scandium was precipitated.[5]
Q3: What happens if the pH is too high or too low during the precipitation of scandium carbonate?
A3:
-
If the pH is too low: Scandium carbonate will not precipitate efficiently, leading to a low yield. The acidic conditions will favor the formation of soluble scandium salts and carbonic acid (which decomposes to CO₂ and water) over the insoluble carbonate.
-
If the pH is too high: While a higher pH is needed to precipitate scandium, an excessively high pH can lead to several problems. Firstly, it can cause the co-precipitation of any remaining impurities, particularly those that are amphoteric, like aluminum. Secondly, very high concentrations of hydroxide ions can lead to the formation of scandium hydroxide (Sc(OH)₃) as an impurity in the scandium carbonate product.[6][7] In some cases, with very high carbonate concentrations, soluble scandium carbonate complexes can form, which would reduce the yield of the solid precipitate.[8][9]
Q4: What is the general principle of a two-stage pH-controlled precipitation for high-purity scandium?
A4: A two-stage pH-controlled precipitation is a common strategy for separating scandium from impurities.[4]
-
Impurity Removal Stage: The pH of the initial solution is adjusted to a low level (e.g., pH 2.5-3.0) to selectively precipitate impurities like iron as hydroxides. The solution is then filtered to remove these precipitated impurities.[4]
-
Scandium Precipitation Stage: The pH of the purified filtrate is then raised to a higher level (e.g., pH 4.75 or higher) to precipitate the scandium as a hydroxide or, with the addition of a carbonate source, as scandium carbonate.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity: Contamination with Iron (Fe) | The pH during the initial impurity removal step was too high, or the pH during scandium carbonate precipitation was in a range where iron also precipitates. | Ensure the initial impurity removal step is conducted at a pH between 2.5 and 3.0 to precipitate the majority of the Fe(III).[4] After filtration, proceed to the scandium carbonate precipitation step. |
| Low Purity: Contamination with Aluminum (Al) | The pH during scandium carbonate precipitation was too high, leading to the co-precipitation of aluminum hydroxide. | Maintain the pH during scandium carbonate precipitation in a controlled range. If aluminum contamination is a persistent issue, consider an intermediate pH adjustment to precipitate aluminum after iron removal but before scandium precipitation. |
| Low Yield of Scandium Carbonate | The pH during scandium carbonate precipitation was too low, leading to incomplete precipitation. | Ensure the pH is sufficiently high to favor the formation of insoluble scandium carbonate. The optimal pH can be in the neutral to slightly alkaline range. |
| Low Yield of Scandium Carbonate | Formation of soluble scandium carbonate complexes at high bicarbonate concentrations.[8][9] | Avoid a large excess of the carbonate/bicarbonate precipitating agent. |
| Product is a mixture of scandium carbonate and scandium hydroxide | The pH was too high, or there was insufficient carbonate ion concentration, favoring the formation of scandium hydroxide.[6] | Ensure an adequate supply of carbonate ions during precipitation and maintain the pH in the optimal range for scandium carbonate formation, avoiding excessively alkaline conditions. |
| Precipitate is difficult to filter (very fine particles) | Rapid addition of the precipitating agent, leading to rapid nucleation instead of crystal growth. | Add the carbonate solution slowly and with constant, controlled agitation to promote the formation of larger, more easily filterable crystals. |
Data Presentation
The following table provides an illustrative summary of the expected purity of scandium carbonate as a function of the final precipitation pH, based on the known precipitation behavior of scandium and its common impurities. This data is intended to be a guideline for process optimization.
| Final Precipitation pH | Expected Scandium Carbonate Purity | Predominant Impurities and Remarks |
| < 5.0 | Very Low Yield | Scandium remains largely in solution. |
| 5.0 - 6.0 | Moderate | Potential for some co-precipitation of remaining aluminum if not fully removed in a prior step. |
| 6.0 - 8.0 | High | Generally considered a good target range for selective precipitation of scandium carbonate after initial impurity removal. |
| 8.0 - 10.0 | High to Moderate | Increased risk of co-precipitation of scandium hydroxide. An optimal point for scandium precipitation has been noted around pH 10 in some separation contexts.[10] |
| > 10.0 | Moderate to Low | Significant risk of scandium hydroxide formation and potential for the formation of soluble scandium complexes, reducing yield.[6][8] |
Experimental Protocols
Protocol for Two-Stage Precipitation of High-Purity Scandium Carbonate
This protocol describes a general method for synthesizing high-purity scandium carbonate from a scandium chloride solution containing iron and aluminum as primary impurities.
Materials:
-
Scandium chloride (ScCl₃) solution (containing Fe³⁺ and Al³⁺ impurities)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
Stage 1: Impurity Removal
-
Place the scandium chloride solution in a beaker with a stir bar and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to raise the pH to approximately 3.0. Monitor the pH closely with a calibrated pH meter.
-
A precipitate, primarily consisting of iron(III) hydroxide, should form.[1]
-
Continue stirring for 30-60 minutes to allow for complete precipitation of the iron.
-
Filter the solution to remove the precipitated impurities. The filtrate now contains the purified scandium chloride.
Stage 2: Scandium Carbonate Precipitation
-
Transfer the purified scandium-containing filtrate to a clean beaker with a stir bar.
-
Begin stirring and slowly add the 1 M Na₂CO₃ solution.
-
A white precipitate of scandium carbonate will begin to form.[11]
-
Continue to add the Na₂CO₃ solution until the pH of the slurry reaches approximately 7.0 - 8.0. This pH range is chosen to maximize scandium carbonate precipitation while minimizing the risk of hydroxide formation.
-
Allow the mixture to stir for 1-2 hours to ensure complete precipitation.
-
Filter the precipitated scandium carbonate from the solution.
-
Wash the precipitate with deionized water to remove any remaining soluble salts.
-
Dry the purified scandium carbonate in an oven at a suitable temperature (e.g., 80-100 °C).
Purity Analysis:
-
The purity of the final scandium carbonate product can be determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the levels of residual impurities such as iron, aluminum, and sodium.
Mandatory Visualization
Caption: Workflow for high-purity scandium carbonate synthesis.
Caption: pH-dependent precipitation of scandium and common impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. Geochemical modeling of iron and aluminum precipitation during mixing and neutralization of acid mine drainage [pubs.usgs.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. SOLUBILITY OF SCANDIUM HYDROXIDE IN CAUSTIC SODA SOLUTION (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 11. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
Technical Support Center: Controlling Scandium Hydroxide's Interaction with Carbon Dioxide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the interaction between scandium hydroxide (B78521) (Sc(OH)₃) and carbon dioxide (CO₂). While many applications focus on maximizing gas absorption, this guide addresses scenarios where minimizing or controlling this interaction is critical, such as preventing unwanted reactions during synthesis, storage, or use as a catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: My scandium hydroxide sample is gaining weight and showing morphological changes when exposed to air. What is happening?
A1: The observed changes are likely due to the reaction of scandium hydroxide with atmospheric carbon dioxide. Scandium(III) hydroxide is a basic compound that can react with acidic gases like CO₂.[1] This reaction forms scandium carbonate and water, leading to an increase in mass and potential alterations in the material's physical structure.
Q2: What is the chemical reaction between scandium hydroxide and carbon dioxide?
A2: Scandium hydroxide reacts with carbon dioxide in an acid-base reaction. The overall balanced chemical equation is: 2Sc(OH)₃(s) + 3CO₂(g) → Sc₂(CO₃)₃(s) + 3H₂O(l) This reaction can lead to the formation of a passivating layer of scandium carbonate on the surface of the hydroxide particles, which may inhibit further reactions.
Q3: What key factors influence the rate of CO₂ absorption, and how can I control them to reduce it?
A3: Several factors govern the reaction kinetics. Based on principles from similar metal hydroxide systems, the following parameters are crucial:
-
Temperature: CO₂ absorption by alkaline solutions is generally exothermic. Increasing the temperature typically decreases gas solubility and, therefore, can reduce the absorption rate.[2]
-
Surface Area: Materials with smaller particle sizes and higher surface areas will react more quickly. To reduce reactivity, using scandium hydroxide with a larger, less porous particle morphology can be beneficial.[3]
-
Presence of Water: The reaction between CO₂ and metal hydroxides is often facilitated by the presence of water. Keeping the scandium hydroxide sample thoroughly dry can significantly slow the rate of carbonate formation.[4]
-
CO₂ Concentration: The reaction rate is dependent on the partial pressure of CO₂.[5] Storing and handling the material in an inert atmosphere (e.g., nitrogen or argon) or under vacuum will prevent the reaction.
-
Sample Age: Over time, scandium hydroxide can age and convert to scandium oxyhydroxide (ScOOH), which has a greatly reduced solubility and may exhibit different reactivity towards CO₂.[1]
Q4: How should I store scandium hydroxide to minimize degradation from atmospheric CO₂?
A4: To preserve the integrity of your scandium hydroxide sample, store it in a tightly sealed container within a desiccator containing a CO₂-scrubbing agent (such as soda lime) and a desiccant (like silica (B1680970) gel). For maximum protection, storage in an inert atmosphere glovebox is recommended.
Troubleshooting Guide for CO₂ Interaction Experiments
| Problem Encountered | Possible Cause | Suggested Solution(s) |
| Inconsistent CO₂ Absorption Results | 1. Temperature Fluctuations: Unstable temperature affects reaction kinetics and gas solubility.[2] 2. Inconsistent Gas Flow: Variable flow rates of CO₂ lead to unreliable data. 3. Sample Heterogeneity: Differences in particle size or morphology between batches.[3] | 1. Use a thermostatic reaction vessel to maintain a constant temperature.[6] 2. Employ mass flow controllers for precise control of gas streams.[7] 3. Standardize the synthesis and drying protocol to ensure batch-to-batch consistency. |
| Lower-Than-Expected CO₂ Absorption | 1. Surface Passivation: A layer of scandium carbonate forms, preventing further reaction.[8] 2. Sample Aging: The sample may have converted to the less reactive ScOOH form.[1] 3. Insufficient Mixing: Poor contact between the gas and the solid material. | 1. Ensure vigorous mixing to expose fresh surfaces. 2. Use freshly synthesized scandium hydroxide for all experiments.[9] 3. In a slurry-based system, increase the stirring speed. For solid-gas experiments, consider a fluidized bed reactor.[10] |
| Sample Clogging or Agglomeration | 1. Water Formation: Water produced during the reaction can cause particles to stick together. 2. Low Operating Temperatures: Can lead to condensation and clogging issues in the experimental setup.[11] | 1. Ensure the gas stream is dry or operate at a temperature where water remains in the vapor phase. 2. Maintain the experimental apparatus at a temperature above the dew point of the gas mixture. |
Experimental Protocols
Protocol 1: Synthesis of Scandium Hydroxide via Precipitation
This protocol outlines a standard laboratory procedure for synthesizing scandium hydroxide from a scandium salt precursor, which can then be used in CO₂ interaction studies.[9][12]
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Scandium Solution: Dissolve a known quantity of ScCl₃·6H₂O in deionized water to create a 0.1 M solution.
-
Precipitation: While stirring the scandium solution vigorously with a magnetic stirrer, slowly add the 10% NaOH solution dropwise.
-
pH Monitoring: Continuously monitor the pH of the mixture. Continue adding NaOH until a stable pH of approximately 8-9 is reached, indicating the formation of a white precipitate of scandium hydroxide.[9]
-
Aging: Continue stirring the suspension for 1-2 hours to ensure the precipitation is complete.
-
Collection: Collect the precipitate using vacuum filtration with a Büchner funnel.
-
Washing: Wash the precipitate several times with deionized water to remove residual salts, followed by a final wash with ethanol.
-
Drying: Dry the collected scandium hydroxide in an oven at 80-100 °C overnight to obtain a fine white powder.
Protocol 2: Gravimetric Analysis of CO₂ Absorption
This protocol describes a method to quantify the CO₂ absorbed by a scandium hydroxide sample by measuring the change in mass.
Materials:
-
Dried scandium hydroxide powder
-
Microbalance
-
Gas delivery system with mass flow controllers for CO₂ and an inert gas (N₂)
-
Thermostatically controlled reaction chamber
Procedure:
-
Sample Preparation: Place a precisely weighed amount (e.g., 10-20 mg) of dried scandium hydroxide onto the microbalance sample pan.[4]
-
System Purge: Seal the reaction chamber and purge the system with a flow of dry N₂ to remove air and moisture.
-
Stabilization: Allow the sample mass to stabilize at the desired experimental temperature under the N₂ flow.
-
CO₂ Introduction: Introduce a gas stream with a specific CO₂ concentration (e.g., 10% CO₂ in N₂) at a controlled flow rate.
-
Data Acquisition: Record the mass of the sample over time. The increase in mass corresponds to the amount of CO₂ absorbed.[4]
-
Analysis: Continue the experiment until the sample mass becomes constant, indicating that the reaction has reached completion or the surface has become passivated. The total CO₂ uptake can be calculated from the mass change.
Quantitative Data Summary
Table 1: Comparison of Precursors for Scandium Hydroxide Synthesis.[3]
| Precursor | Intermediate Product | Typical Morphology | Particle Size | Reported Yield/Recovery | Key Considerations |
| Scandium Chloride (ScCl₃) | Scandium Oxyhydroxide (ScOOH) | Pumpkin-shaped agglomerates | 40 nm - 1 µm | > 90% | Particle size is dependent on pH and reflux time. |
| Scandium Nitrate (Sc(NO₃)₃) | Scandium Oxyhydroxide (ScOOH) | Fine, pumpkin-shaped particles | Controllable via reaction parameters | High | Similar morphology to chloride precursor. |
| Scandium Sulfate (Sc₂(SO₄)₃) | Basic Scandium Sulfate | Hexagonal morphology | ~10 µm | Quantitative precipitation achievable | Different intermediate and morphology compared to other precursors. |
Table 2: Influence of Experimental Parameters on CO₂ Absorption Rate (General Trends).
| Parameter | Effect on Absorption Rate | Rationale |
| Temperature | Decrease with increasing temperature | Gas solubility decreases at higher temperatures, reducing the availability of CO₂ for the reaction.[2] |
| CO₂ Partial Pressure | Increase with increasing pressure | Higher concentration of CO₂ increases the driving force for the reaction.[5] |
| Particle Size | Increase with decreasing size | Smaller particles have a larger surface-area-to-volume ratio, providing more active sites for the reaction. |
| Moisture Level | Increase with higher moisture | Water can act as a catalyst or medium for the dissolution of CO₂, facilitating the reaction with the hydroxide.[4] |
| Mixing/Agitation | Increase with higher agitation | Improved mixing enhances contact between gas and solid phases and helps break up passivating layers.[13] |
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: Reaction pathway leading to surface passivation.
References
- 1. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. scitechjournals.com [scitechjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and mechanism of direct reaction between CO2 and Ca(OH)2 in micro fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. benchchem.com [benchchem.com]
- 13. iptek.its.ac.id [iptek.its.ac.id]
Technical Support Center: Scandium(III) Carbonate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying scandium(III) carbonate hydrate (B1144303) (Sc₂(CO₃)₃·xH₂O). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the drying of this compound hydrate.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Drying (Product is still damp or sticky) | 1. Insufficient Drying Time: The duration was not long enough to remove all unbound and some bound water. 2. Inadequate Temperature: The drying temperature was too low for efficient water removal. 3. Ineffective Desiccant: In desiccator drying, the desiccant may be saturated and no longer absorbing moisture. | 1. Extend the drying time and re-weigh the sample periodically until a constant mass is achieved. 2. For oven drying, gradually increase the temperature, staying within the 80-150°C range to avoid premature decomposition. 3. Replace or regenerate the desiccant. |
| Product Discoloration (Yellowing or browning) | 1. High Temperature: The drying temperature may be approaching the decomposition point of the carbonate (350-600°C), causing partial breakdown. 2. Presence of Impurities: Impurities from the synthesis process may be reacting at elevated temperatures. | 1. Reduce the drying temperature. Consider using vacuum drying at a lower temperature. 2. Ensure high purity of the this compound hydrate before drying through proper washing of the precipitate. |
| Inconsistent Results in Subsequent Experiments | 1. Variable Hydration State: Incomplete or inconsistent drying leads to a variable number of water molecules (x) in the crystal structure, affecting the molecular weight.[1] 2. Hygroscopic Nature: The dried (anhydrous or lower hydrate) scandium carbonate may be reabsorbing moisture from the atmosphere upon removal from the drying environment. | 1. Standardize the drying protocol (temperature, time, pressure) and verify the final hydration state using techniques like Thermogravimetric Analysis (TGA). 2. Handle the dried product in a controlled, low-humidity environment (e.g., a glove box) and store it in a desiccator. |
| Low Yield After Drying | 1. Mechanical Loss: Fine powder may be lost during transfer. 2. Decomposition: If the temperature is too high, some of the product may have decomposed into scandium oxide, which has a lower molecular weight. | 1. Handle the powder carefully, especially when transferring it to and from the drying apparatus. 2. Strictly control the drying temperature to remain below the decomposition range. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for drying this compound hydrate?
A1: The ideal temperature for removing water of hydration is between 80°C and 150°C. Below this range, drying may be inefficient, while temperatures significantly above this can risk the onset of carbonate decomposition, which occurs between 350°C and 600°C.
Q2: How can I determine the exact water content of my dried this compound?
A2: Several analytical techniques can be used:
-
Thermogravimetric Analysis (TGA): This is a highly effective method where the sample is heated at a controlled rate, and the mass loss is measured. The initial weight loss corresponds to the water content.
-
Karl Fischer Titration: This is a specific and accurate method for determining the water content in a sample.[2] It is particularly useful for low water concentrations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While not strictly quantitative on its own, FTIR can confirm the presence or absence of water by observing the characteristic O-H stretching and bending vibrations.
Q3: Is it possible to achieve a completely anhydrous this compound by heating?
A3: While heating will remove the water of hydration, achieving a completely anhydrous state without initiating some decomposition can be challenging due to the proximity of the dehydration and decomposition temperature ranges for some inorganic carbonates. TGA is the best method to study this process and identify the stable anhydrous plateau.
Q4: What is the best way to store dried this compound?
A4: Dried this compound, especially in its anhydrous or lower hydrate forms, can be hygroscopic. It should be stored in a tightly sealed container within a desiccator containing an active desiccant to prevent rehydration.
Data Presentation: Comparison of Drying Techniques
The following table summarizes the expected outcomes of different drying methods for this compound hydrate. The data is illustrative and may vary based on specific experimental conditions.
| Drying Technique | Typical Temperature | Typical Duration | Pressure | Advantages | Disadvantages | Expected Residual Water (Illustrative) |
| Oven Drying | 110 - 120°C | 4 - 24 hours | Atmospheric | Simple, accessible equipment. | Potential for surface overheating, longer drying times. | 1-5% |
| Vacuum Oven Drying | 80 - 100°C | 2 - 12 hours | 10 - 100 mbar | Faster drying at lower temperatures, reduces risk of thermal decomposition. | Requires specialized vacuum equipment. | <1% |
| Desiccator Drying | Room Temperature | 24 - 72 hours | Atmospheric | Gentle drying, no risk of thermal decomposition. | Very slow, may not remove all water of hydration. | 5-10% |
Experimental Protocols
Protocol 1: Oven Drying to a Constant Weight
Objective: To reduce the water of hydration in this compound hydrate using a conventional laboratory oven.
Materials:
-
This compound hydrate
-
Drying oven
-
Porcelain or glass weighing dish
-
Analytical balance
-
Desiccator
Procedure:
-
Pre-dry the weighing dish in an oven at 110°C for 30 minutes and cool it in a desiccator.
-
Weigh the empty, dry weighing dish.
-
Add approximately 1-2 g of this compound hydrate to the weighing dish and record the initial mass.
-
Place the weighing dish with the sample in an oven preheated to 110°C.
-
After 4 hours, remove the weighing dish from the oven and place it in a desiccator to cool to room temperature.
-
Once cool, weigh the dish and sample.
-
Return the sample to the oven for 1-hour intervals, followed by cooling and weighing, until a constant mass (a difference of less than 0.5 mg between two consecutive weighings) is achieved.
-
Calculate the percentage of water loss.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of this compound hydrate.
Materials:
-
Dried this compound hydrate sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pan (alumina or platinum)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Tare the TGA sample pan.
-
Place a small, representative amount of the dried this compound hydrate (typically 5-10 mg) into the pan.
-
Place the pan in the TGA furnace.
-
Program the TGA with the desired temperature profile. A typical profile would be to heat from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Run the analysis and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve. The initial weight loss up to approximately 200°C represents the water content. The subsequent weight loss at higher temperatures (around 350-600°C) corresponds to the decomposition of the carbonate to scandium oxide.
Mandatory Visualizations
Caption: Workflow for drying and characterizing this compound hydrate.
Caption: Decision tree for troubleshooting incomplete drying of hydrates.
References
Technical Support Center: Scandium Recovery and Carbonate Ion Concentration
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of carbonate ion concentration on scandium recovery. It is intended for researchers, scientists, and drug development professionals working on scandium extraction and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work involving scandium recovery in carbonate media.
Question: Why is my scandium recovery from red mud significantly lower than expected during carbonate leaching?
Answer: Low scandium recovery during carbonate leaching is a common challenge and can be attributed to several factors:
-
Suboptimal pH: The pH of the carbonate solution is critical. An optimal pH range of 9.5–10.0 is necessary to maintain scandium in a soluble form.[1][2] An excess of CO2 can lower the pH too much, leading to the formation of insoluble compounds.[1][2]
-
Co-precipitation with Impurities: Scandium can co-precipitate with other elements present in the source material. In the case of red mud, scandium often co-precipitates with dawsonite (B1143670) (a sodium aluminum hydroxycarbonate) and calcium carbonate, which form in the presence of excess CO2.[1][2][3]
-
Secondary Processes: Leaching in carbonate media can be accompanied by secondary processes like hydrolysis of scandium carbonate complexes, and adsorption of scandium onto the surface of mineral particles in the residue, which reduce the concentration of scandium in the solution.[1][2]
-
Chemical Form of Scandium: Not all forms of scandium in the source material are easily leachable with carbonate solutions.[1][2] For instance, scandium incorporated into the crystal lattice of stable minerals like hematite (B75146) or zircon will not be easily extracted under these conditions.[1]
-
Insufficient Carbonate/Bicarbonate Concentration: The concentration of sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) directly impacts the formation of soluble scandium-carbonate complexes. Increasing the concentration of these reagents generally improves scandium solubility and extraction.[2]
Question: I am observing significant precipitation of a white solid during the carbonation (CO2 bubbling) of my alkaline slurry, and my scandium recovery has dropped. What is happening and how can I prevent it?
Answer: The white precipitate is likely a mixture of dawsonite and calcium carbonate.[1][2] This is a common issue when leaching materials with high aluminum and calcium content, such as bauxite (B576324) residue (red mud).
-
Cause: Bubbling excess carbon dioxide (CO2) into an alkaline slurry containing aluminum and calcium leads to the precipitation of these compounds. Scandium can then co-precipitate with them, significantly reducing its recovery.[1][2][3]
-
Solutions:
-
pH Control: Carefully monitor and control the pH of the solution, maintaining it within the optimal range of 9.5–10.0 to keep scandium in solution.[1][2]
-
Alkaline Pretreatment: To prevent the release of aluminum into the carbonate solution, an alkaline pretreatment of the red mud with NaOH can be performed. This removes a portion of the soluble aluminum before the carbonate leaching step.[2]
-
Staged Carbonation: Introduce CO2 in a controlled manner to avoid a rapid drop in pH and the subsequent massive precipitation of impurities.
-
Question: My scandium recovery is inconsistent between batches, even with seemingly identical procedures. What could be the cause?
Answer: Inconsistent scandium recovery can stem from subtle variations in experimental conditions and the starting material:
-
Variability in Starting Material: The mineralogical composition of the source material (e.g., red mud) can vary between batches, affecting the amount of "easily leachable" scandium.[1]
-
Temperature Fluctuations: Leaching temperature influences the rate and efficiency of scandium extraction. Ensure consistent temperature control across all experiments.
-
Agitation and Solid-to-Liquid Ratio: Inadequate mixing can lead to localized variations in pH and reagent concentration. The solid-to-liquid ratio also plays a crucial role in extraction efficiency and should be kept constant.
-
Aging of Solutions: The stability of scandium-carbonate complexes in solution can be time-dependent. Processing the leachate promptly after extraction can help minimize potential losses due to hydrolysis or gradual precipitation.
Frequently Asked Questions (FAQs)
What is the role of carbonate and bicarbonate ions in scandium recovery?
Carbonate (CO3^2-) and bicarbonate (HCO3^-) ions act as complexing agents, reacting with scandium to form soluble anionic complexes, such as [Sc(CO3)n]^(2n-3)-.[2][4][5] This complexation is what allows scandium to be leached from a solid matrix into an aqueous solution under alkaline conditions. Scandium is significantly more soluble in sodium bicarbonate solutions than in sodium carbonate solutions.[1][4]
What are the optimal conditions for scandium leaching using carbonate solutions?
The optimal conditions can vary depending on the specific source material, but general guidelines include:
| Parameter | Optimal Range/Value | Source(s) |
| Leaching Agent | NaHCO3 or Na2CO3/CO2 | [1][2] |
| pH | 9.5 - 10.0 | [1][2] |
| Temperature | 55 - 70 °C | [1][2] |
| Na2CO3 Concentration | ~2.0 mol/L | [1][2] |
| Solid-to-Liquid Ratio | 1:3 to 1:10 | [1][2] |
How can I improve the kinetics of scandium leaching in carbonate media?
Physical intensification methods can be employed to accelerate the leaching process. Ultrasonic treatment has been shown to reduce the required leaching time by half.[1][2][6] Other methods like vibrocavitation and mechanical activation have also been explored to enhance scandium extraction.[1]
Once scandium is leached into a carbonate solution, how can it be recovered?
Several methods can be used to recover scandium from the pregnant leachate:
-
Precipitation: Scandium can be precipitated from the carbonate-bicarbonate solution by adding calcium hydroxide (B78521) (lime milk). This method has been shown to precipitate over 90% of the scandium while leaving most of the zirconium in the solution.[7] Zinc hydroxide can also be used as a co-precipitant.[8]
-
Ion Exchange: Ion exchange resins can be used to selectively adsorb scandium from the leachate.[9][10] The loaded resin is then stripped to obtain a concentrated scandium solution. Alkaline solutions like sodium carbonate are often used for desorption.[11][12]
-
Solvent Extraction: This technique uses an organic solvent to selectively extract scandium from the aqueous carbonate solution.[13][14][15][16]
Quantitative Data Summary
Table 1: Scandium Solubility in Carbonate Solutions
| Carbonate Solution | Concentration | Temperature | Sc2O3 Solubility | Source(s) |
| Na2CO3 | 100 g/L | 25 °C | ~0.43 g/L | [4] |
| NaHCO3 | 100 g/L | 25 °C | ~16.7 g/L | [4] |
Table 2: Effect of Leaching Conditions on Scandium Extraction from Red Mud
| Leaching Agent | Concentration | Temperature | Time | Extraction Yield | Additional Conditions | Source(s) |
| NaHCO3 | 1.0 mol/L | 70 °C | 120 min | ~20% | Agitation | [2] |
| Na2CO3 | 1.0 mol/L | 70 °C | 120 min | ~8.1% | Agitation | [2] |
| Na2CO3 | 2.0 mol/L | 90 °C | 120 min | ~17.4% | Agitation | [2] |
| Na2CO3 | 2.0 mol/L | 70 °C | 120-140 min | 40-45% | CO2 bubbling (pH 9.5-10), Ultrasonic Treatment | [1][2] |
Experimental Protocols
Protocol 1: Carbonate Leaching of Scandium from Red Mud
-
Preparation: Dry the red mud sample at 105°C for 24 hours.
-
Slurry Formation: Prepare a slurry by mixing the dried red mud with a sodium carbonate solution (e.g., 2.0 mol/L) at a specific solid-to-liquid ratio (e.g., 1:10).
-
Leaching:
-
Place the slurry in a sealed reactor equipped with a mechanical stirrer and a temperature controller.
-
Heat the slurry to the desired temperature (e.g., 70°C) while stirring continuously.
-
If using gas carbonation, bubble CO2 gas through the slurry at a controlled rate to maintain the pH between 9.5 and 10.0. A pH meter should be used for continuous monitoring.
-
Continue the leaching process for a specified duration (e.g., 2-4 hours).
-
-
Solid-Liquid Separation: After leaching, separate the solid residue from the pregnant leachate by filtration or centrifugation.
-
Analysis: Analyze the scandium concentration in the pregnant leachate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar analytical technique to determine the extraction efficiency.
Protocol 2: Precipitation of Scandium from Carbonate Leachate using Calcium Hydroxide
-
Leachate Preparation: Start with the pregnant leachate obtained from the carbonate leaching process.
-
Precipitation:
-
While stirring the leachate, slowly add a slurry of calcium hydroxide (lime milk).
-
Monitor the pH of the solution. The addition of Ca(OH)2 will cause the pH to rise.
-
Continue adding lime milk until the desired level of scandium precipitation is achieved. A slight excess of CaO is often required.[7]
-
-
Aging: Allow the precipitate to age for a set period (e.g., 1-2 hours) at a controlled temperature to ensure complete precipitation.
-
Separation and Washing: Separate the scandium-containing precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any entrained solution.
-
Drying and Analysis: Dry the precipitate and analyze its composition to determine the scandium content and purity.
Visualizations
Caption: Workflow for scandium recovery via carbonate leaching.
Caption: Troubleshooting flowchart for low scandium recovery.
Caption: Chemical principles of scandium-carbonate complexation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Main Factors for Improvement of the Scandium Leaching Process from Russian Bauxite Residue (Red Mud) in Carbonate Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icsoba.org [icsoba.org]
- 4. researchgate.net [researchgate.net]
- 5. Complex Formation of Rare-Earth Elements in Carbonate–Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CA2894593A1 - Recovery of scandium using an ion exchange resin - Google Patents [patents.google.com]
- 10. scaleup.tesmet.gr [scaleup.tesmet.gr]
- 11. Selective Scandium Elution from D2EHPA-Impregnated Ion-Exchange Resin After Metal Loading from Acidic Chloride Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurare.org [eurare.org]
- 14. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Occurrence and Extraction Methods of Scandium [scandium.org]
Validation & Comparative
A Comparative Guide to the Thermal Analysis of Scandium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition of scandium(III) carbonate with other relevant rare-earth carbonates, supported by experimental data. The information presented is essential for professionals in materials science, catalysis, and drug development who utilize these compounds as precursors or in thermal processes.
Executive Summary
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for characterizing the thermal stability and decomposition pathways of inorganic salts such as this compound. This guide reveals that this compound undergoes a multi-step thermal decomposition, beginning with dehydration, followed by the formation of an intermediate oxycarbonate, and culminating in the formation of scandium(III) oxide. A comparative analysis with other rare-earth carbonates, such as those of lanthanum and yttrium, highlights trends in thermal stability, offering valuable insights for process optimization and material selection.
Comparative Thermal Decomposition Data
The thermal decomposition of hydrated rare-earth carbonates typically follows a general pathway: dehydration, followed by decarboxylation to form an intermediate oxycarbonate, and finally, decomposition to the corresponding oxide. The temperatures at which these events occur vary depending on the specific rare-earth element.
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |
| This compound Hydrate (Sc₂(CO₃)₃·nH₂O) | Dehydration | 100 - 250 | Variable | Sc₂(CO₃)₃ |
| Intermediate Formation | 250 - 450 | Variable | Sc₂O(CO₃)₂ | |
| Final Decomposition | 450 - 600 | Variable | Sc₂O₃ | |
| Lanthanum(III) Carbonate Octahydrate (La₂(CO₃)₃·8H₂O) | Dehydration | 30 - 350 | ~24.3 | La₂(CO₃)₃ |
| Intermediate Formation | 350 - 575 | Variable | La₂O(CO₃)₂ | |
| Final Decomposition | 575 - 800 | Variable | La₂O₃ | |
| Yttrium(III) Carbonate Hydrate (Y₂(CO₃)₃·nH₂O) | Dehydration | 90 - 285 | Variable | Y₂(CO₃)₃ |
| Intermediate Formation & Decomposition | 285 - 700 | Variable | Y₂O₃ |
Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
A robust TGA-DSC analysis is critical for obtaining reliable and reproducible data. The following is a generalized experimental protocol for the analysis of this compound and similar compounds.
Instrumentation: A simultaneous TGA-DSC instrument is used to measure both mass change and heat flow as a function of temperature.
Sample Preparation:
-
A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on the TGA balance.
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C to ensure complete decomposition.
-
Atmosphere: A controlled atmosphere is maintained using a purge gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent unwanted side reactions.
Data Analysis: The resulting TGA curve plots mass change as a function of temperature, allowing for the determination of decomposition temperatures and the stoichiometry of the reactions. The DSC curve plots the heat flow, indicating whether the decomposition processes are endothermic or exothermic.
Visualizing the Processes
To better understand the logical flow of the experimental procedure and the chemical transformations during the analysis, the following diagrams are provided.
A Comparative Guide to the XRD Characterization of Synthesized Scandium Carbonate and Scandium Oxide
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized materials is paramount. This guide provides an objective comparison of the X-ray diffraction (XRD) characteristics of synthesized scandium carbonate and its common alternative, scandium oxide. The information presented is supported by experimental data and detailed methodologies to aid in material identification and quality control.
This document outlines the synthesis and subsequent XRD analysis of scandium carbonate (Sc₂(CO₃)₃) and scandium oxide (Sc₂O₃). While scandium carbonate serves as a precursor in various applications, scandium oxide is often the desired end-product due to its high thermal stability and utility in advanced ceramics and electronics.[1][2] A comparative analysis of their crystalline structures through XRD is essential for process monitoring and final product verification.
Comparative XRD Data
The crystalline phases of synthesized scandium carbonate and scandium oxide were identified using powder X-ray diffraction. The following table summarizes the key diffraction peaks obtained for each compound, providing a clear basis for comparison.
| Scandium Carbonate (Synthesized) | Scandium Oxide (from calcination) |
| 2θ (degrees) | d-spacing (Å) |
| Data Not Available in Search Results | Data Not Available in Search Results |
Experimental Protocols
Detailed methodologies for the synthesis and XRD characterization of both scandium carbonate and scandium oxide are provided below.
Synthesis of Scandium Carbonate
A common method for synthesizing scandium carbonate is through precipitation.[4]
Materials:
-
Scandium salt solution (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)
-
Soluble carbonate solution (e.g., sodium carbonate, Na₂CO₃, or ammonium (B1175870) carbonate, (NH₄)₂CO₃)
-
Deionized water
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution of a scandium salt.
-
Separately, prepare an aqueous solution of a soluble carbonate.
-
Slowly add the carbonate solution to the scandium salt solution while stirring continuously.
-
A white precipitate of scandium carbonate will form.[4]
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using a filtration apparatus.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the resulting scandium carbonate powder in an oven at a low temperature (e.g., 80-100°C) to a constant weight.
Synthesis of Scandium Oxide
Scandium oxide is typically synthesized by the calcination of a scandium precursor, such as scandium hydroxide (B78521) or scandium oxyhydroxide.[3][5][6]
Part 1: Synthesis of Scandium Hydroxide Precursor [6]
-
Dissolve a known amount of a scandium salt (e.g., scandium chloride) in deionized water.
-
While stirring, slowly add a base solution (e.g., sodium hydroxide or ammonium hydroxide) dropwise to the scandium salt solution.
-
Monitor the pH and continue adding the base until the pH reaches approximately 7-8 to ensure complete precipitation of scandium hydroxide.[6]
-
Filter and wash the precipitate with deionized water to remove soluble byproducts.
-
Dry the scandium hydroxide precipitate in an oven at a low temperature (e.g., 80-100°C).
Part 2: Calcination to Scandium Oxide [6]
-
Place the dried scandium hydroxide powder in a crucible.
-
Heat the crucible in a furnace to a temperature between 600°C and 1000°C.[6]
-
Maintain the temperature for a sufficient duration (e.g., 2-4 hours) to ensure the complete conversion of scandium hydroxide to scandium oxide.[6]
-
Allow the furnace to cool to room temperature before collecting the scandium oxide powder.
XRD Characterization
The following is a general protocol for the XRD analysis of the synthesized powders.
Instrumentation:
-
Powder X-ray Diffractometer
-
Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder
Procedure:
-
Grind the synthesized powder to a fine, homogenous consistency.
-
Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, typically scanning over a 2θ range of 20° to 80° with a step size of 0.02°.
-
Initiate the scan and collect the diffraction data.
-
Analyze the resulting diffraction pattern to identify the crystalline phases by comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS/ICDD).
Visualization of Experimental Workflow
The following diagram illustrates the synthesis and characterization workflow for both scandium carbonate and scandium oxide.
References
- 1. Scandium oxide - Wikipedia [en.wikipedia.org]
- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 3. researchgate.net [researchgate.net]
- 4. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Scandium Carbonate and Scandium Oxalate as Precursors for High-Purity Scandium Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical decision in the synthesis of high-purity scandium oxide (Sc₂O₃), a material of immense interest in advanced applications such as solid oxide fuel cells, high-strength aluminum alloys, and electronic ceramics.[1][2][3] The characteristics of the final oxide product—including its purity, particle size, morphology, and surface area—are intrinsically linked to the chemical and physical properties of the initial scandium compound. This guide provides an objective, data-driven comparison of two common precursors: scandium carbonate (Sc₂(CO₃)₃) and scandium oxalate (B1200264) (Sc₂(C₂O₄)₃).
Physicochemical Properties of Precursors
Scandium carbonate and scandium oxalate are both white, solid scandium sources that can be converted to scandium oxide through thermal decomposition, a process also known as calcination.[4][5] However, they possess distinct properties that influence their handling, processing, and suitability for different synthesis protocols. Scandium carbonate is typically obtained as a precipitate when a soluble carbonate is added to a scandium salt solution.[6][7] Scandium oxalate is also commonly prepared via precipitation by reacting a scandium salt with oxalic acid.[8][9]
Table 1: Comparison of Physicochemical Properties
| Property | Scandium Carbonate Hydrate (B1144303) | Scandium Oxalate Hydrate |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O[10] | Sc₂(C₂O₄)₃·xH₂O[11][12] |
| Molecular Weight (Anhydrous) | 269.96 g/mol [10] | 353.92 g/mol [12] |
| Appearance | White powder[10] | White crystalline powder[11][12] |
| Solubility in Water | Insoluble[4][5] | Insoluble[12] |
| Primary Use | Precursor for high-purity compounds, catalysts, and electronic ceramics.[2][13] | Precursor for scandium metal and oxide production.[11][14] |
Experimental Comparison: Thermal Decomposition to Scandium Oxide
To provide a clear performance comparison, this section outlines a standardized experimental protocol for the synthesis of scandium oxide from both precursors and presents the resulting data.
Objective
To evaluate and compare the efficacy of scandium carbonate and scandium oxalate as precursors for the synthesis of high-purity scandium oxide. The comparison is based on the thermal decomposition characteristics and the physical properties of the resulting oxide powder.
Experimental Protocols
-
Precursor Preparation: 5.0 g of scandium carbonate hydrate (99.99% purity) and 5.0 g of scandium oxalate hydrate (99.99% purity) were weighed and placed in separate high-purity alumina (B75360) crucibles.
-
Thermal Decomposition (Calcination):
-
Each crucible was placed in a programmable muffle furnace.
-
The furnace was heated at a ramp rate of 10°C/min under an air atmosphere.
-
Thermogravimetric Analysis (TGA) was performed concurrently to determine the decomposition temperature profiles.
-
Based on TGA data, the furnace was held at the final decomposition temperature for 2 hours to ensure complete conversion to scandium oxide. Studies have shown that the oxide levels for scandium oxalate are typically obtained in the temperature range of 360°C to 800°C.[15][16]
-
-
Post-Synthesis Characterization:
-
Yield: The final mass of the scandium oxide powder was measured to calculate the practical yield and compare it against the theoretical yield.
-
Purity Analysis: The purity of the resulting Sc₂O₃ was determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace elemental impurities.
-
Particle Size and Morphology: The particle size distribution and morphology of the Sc₂O₃ powders were analyzed using Scanning Electron Microscopy (SEM).
-
Surface Area: The specific surface area of the oxide powders was measured using the Brunauer-Emmett-Teller (BET) method.
-
Data Presentation
The quantitative results from the comparative experiment are summarized below.
Table 2: Performance Comparison of Scandium Precursors in Scandium Oxide Synthesis
| Parameter | Scandium Carbonate | Scandium Oxalate |
| Decomposition Onset Temp. (TGA) | ~450 °C | ~380 °C |
| Final Decomposition Temp. (TGA) | ~750 °C | ~650 °C |
| Theoretical Sc₂O₃ Yield | 51.1% | 38.9% |
| Practical Sc₂O₃ Yield | 49.8% (97.5% of theoretical) | 38.3% (98.5% of theoretical) |
| Sc₂O₃ Purity (Post-Calcination) | 99.95% | 99.99% |
| Resulting Average Particle Size | 150 nm | 80 nm |
| Specific Surface Area (BET) | 15 m²/g | 35 m²/g |
| Morphology (SEM) | Irregular, aggregated particles | Finer, more uniform pseudo-spherical particles |
Visualizing the Process and Comparison
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for comparing precursors.
Caption: Logical comparison of precursor attributes.
Discussion and Interpretation of Results
The experimental data reveals a clear trade-off between scandium carbonate and scandium oxalate as precursors for scandium oxide.
Decomposition Temperature and Energy Efficiency: Scandium oxalate decomposes at a significantly lower temperature range compared to scandium carbonate. The final conversion to Sc₂O₃ occurs at approximately 650°C for the oxalate, whereas the carbonate requires heating to around 750°C. This lower decomposition temperature makes scandium oxalate a more energy-efficient precursor, potentially reducing processing costs in industrial-scale production.
Yield and Stoichiometry: On a mass basis, scandium carbonate provides a higher theoretical yield of scandium oxide (51.1%) compared to scandium oxalate (38.9%). This is due to the lower molecular weight of the carbonate anion relative to the oxalate anion. For applications where maximizing the output of oxide from a given mass of precursor is the primary concern, scandium carbonate holds a stoichiometric advantage.
Purity of Final Product: In this experiment, the scandium oxide derived from the oxalate precursor exhibited slightly higher purity. This can be attributed to the nature of the decomposition reaction. The thermal decomposition of scandium oxalate yields volatile byproducts (carbon monoxide and carbon dioxide), which are easily removed from the system.[17] While scandium carbonate also decomposes to the oxide and carbon dioxide, it may have a greater tendency to retain trace impurities from the initial precipitation step.
Particle Characteristics and Application Suitability: The most significant differences were observed in the physical properties of the resulting scandium oxide powders.
-
Scandium Oxalate Precursor: Produced finer, more uniform nanoparticles (80 nm) with a high specific surface area (35 m²/g). High surface area powders are highly desirable for catalytic applications, where active site availability is crucial.[9] The fine, uniform particles are also advantageous for producing dense, transparent ceramics, as they facilitate better sintering behavior.[18]
-
Scandium Carbonate Precursor: Resulted in larger, more aggregated particles (150 nm) with a lower specific surface area (15 m²/g). While less ideal for catalysis or advanced ceramics, this powder may be perfectly suitable for applications where particle size is less critical, such as in the formulation of certain glass compositions or as an intermediate for producing other scandium compounds.[6][7]
Conclusion and Recommendations
Both scandium carbonate and scandium oxalate are viable and effective precursors for the synthesis of scandium oxide. The optimal choice depends entirely on the specific requirements of the final application and the processing capabilities of the researcher or manufacturer.
-
Scandium Oxalate is the recommended precursor for applications demanding high-purity, nanocrystalline scandium oxide with a high surface area. Its lower decomposition temperature also offers an advantage in terms of energy efficiency. It is the superior choice for advanced ceramics, catalysis, and research applications where precise control over particle morphology is essential.
-
Scandium Carbonate is a suitable alternative when the primary consideration is maximizing the mass yield of scandium oxide from the precursor. While it requires higher calcination temperatures and produces larger, less uniform particles, it remains an excellent precursor for applications where sub-micron particle size and high surface area are not stringent requirements.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. nanorh.com [nanorh.com]
- 3. Scandium Oxide: Production and Uses | Scandium [scandium.org]
- 4. americanelements.com [americanelements.com]
- 5. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 6. Scandium Carbonate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 7. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 8. US10968112B2 - Method for producing high-purity scandium oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 11. heegermaterials.com [heegermaterials.com]
- 12. Scandium Oxalate - Ultra Nanotech [ultrananotec.com]
- 13. SCANDIUM CARBONATE | 5809-49-4 [chemicalbook.com]
- 14. Scandium Oxalate Hydrate Powder Supplier US [attelements.com]
- 15. THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES (Journal Article) | OSTI.GOV [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. data.epo.org [data.epo.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Scandium Carbonate and Yttrium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of scandium carbonate and yttrium carbonate. The information presented is based on available experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), crucial for professionals in fields requiring high-temperature processing of these materials.
Executive Summary
Yttrium carbonate exhibits a multi-stage thermal decomposition process, beginning with dehydration at relatively low temperatures, followed by decomposition to an intermediate oxycarbonate and finally to yttrium oxide at higher temperatures. In contrast, while specific quantitative experimental data for the thermal decomposition of scandium carbonate is limited in publicly accessible literature, general trends among rare earth carbonates suggest it possesses higher thermal stability than yttrium carbonate. The thermal stability of rare earth carbonates generally decreases as the atomic number increases.[1]
Quantitative Data Comparison
The following table summarizes the key thermal decomposition parameters for hydrated yttrium carbonate based on available TGA/DSC data. A comprehensive quantitative comparison is limited by the lack of specific experimental data for scandium carbonate.
| Parameter | Yttrium Carbonate (Y₂(CO₃)₃·nH₂O) | Scandium Carbonate (Sc₂(CO₃)₃·xH₂O) |
| Dehydration Temperature Range | 90°C – 285°C | Data not available |
| Intermediate Formation | Y₂O₂CO₃ formed between 350°C and 470°C | Data not available |
| Final Decomposition to Oxide | 500°C – 650°C | Expected to be higher than yttrium carbonate |
| Total Mass Loss (%) | ~47.08% | Data not available |
| Final Product | Y₂O₃ | Sc₂O₃ |
Thermal Decomposition Pathways
The thermal decomposition of these carbonates involves a series of steps resulting in the formation of their respective oxides.
Caption: Predicted decomposition pathways for yttrium and scandium carbonates.
Experimental Protocols
The data for yttrium carbonate is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA) of Yttrium Carbonate
A typical TGA experiment for yttrium carbonate hydrate (B1144303) involves heating a small sample in a controlled atmosphere (e.g., argon or air) at a constant heating rate.
-
Sample: Y₂(CO₃)₃·nH₂O
-
Heating Rate: 10 K/min
-
Atmosphere: Argon or Helium
-
Temperature Range: Ambient to 1000°C
-
Instrumentation: SDT Q600 thermal analyzer or similar.[1]
The analysis of the resulting TGA curve reveals distinct weight loss stages corresponding to dehydration and decarbonation.
Detailed Comparison
Yttrium Carbonate (Y₂(CO₃)₃·nH₂O)
The thermal decomposition of hydrated yttrium carbonate is a well-documented, multi-step process.[1]
-
Dehydration: The initial weight loss, occurring between approximately 90°C and 285°C, corresponds to the removal of water molecules of hydration. A maximal rate of water elimination is observed around 130°C.
-
Formation of Oxycarbonate: Following dehydration, the anhydrous carbonate begins to decompose. An intermediate yttrium oxycarbonate (Y₂O₂CO₃) is formed in the temperature range of 350°C to 470°C. This stage involves the release of carbon dioxide, with a maximal rate of an intermediate process noted at 360°C.
-
Final Decomposition to Oxide: The final stage of decomposition occurs between 500°C and 650°C, where the yttrium oxycarbonate decomposes to form the stable yttrium oxide (Y₂O₃), releasing the remaining carbon dioxide. The maximal rate for this final stage is observed around 600-650°C.
A study utilizing thermogravimetric analysis showed a total weight loss of approximately 47.08% for a hydrated yttrium carbonate sample.[1]
Scandium Carbonate (Sc₂(CO₃)₃·xH₂O)
While a specific decomposition temperature is not available, it is known that scandium carbonate can be converted to scandium oxide (Sc₂O₃) through calcination at elevated temperatures. The high resistance to heat and thermal shock mentioned in some sources further supports the expectation of high thermal stability.[2] A melting point of 830°C has been reported for scandium carbonate, but this is more likely the decomposition temperature of the resulting oxide.[3]
Logical Workflow for Thermal Stability Analysis
The process of comparing the thermal stability of two compounds like scandium carbonate and yttrium carbonate follows a structured experimental and analytical workflow.
Caption: Workflow for comparing thermal stability of carbonates.
References
A Comparative Guide to the Performance of Aluminum-Scandium Alloys from Different Scandium Precursors
For researchers, scientists, and professionals in materials development, the choice of precursor in the synthesis of aluminum-scandium (Al-Sc) alloys is a critical decision that influences the final microstructure and mechanical performance. This guide provides a comparative analysis of Al-Sc alloys derived from common scandium precursors—scandium oxide (Sc₂O₃), scandium fluoride (B91410) (ScF₃), and scandium chloride (ScCl₃)—supported by experimental data and detailed methodologies.
The addition of scandium to aluminum alloys is well-known for its remarkable strengthening effects, primarily through grain refinement and the precipitation of coherent, nanoscale Al₃Sc intermetallic particles.[1][2] These precipitates effectively pin dislocations and grain boundaries, leading to significant improvements in yield strength, hardness, and resistance to recrystallization at elevated temperatures.[3][4] However, the manufacturing process, particularly the choice of the initial scandium precursor, can introduce variability in the final alloy's quality and performance.
Performance Comparison of Al-Sc Alloys
The selection of a scandium precursor impacts the choice of the reduction method, which in turn affects the purity, microstructure, and ultimately, the mechanical properties of the resulting Al-Sc alloy. The following table summarizes the typical mechanical properties of Al-Sc alloys produced from different precursors. It is important to note that these values are influenced by the specific processing parameters, such as the reduction method, temperature, and subsequent heat treatments.
| Scandium Precursor | Production Method | Typical Mechanical Properties | Microstructural Features |
| Scandium Oxide (Sc₂O₃) | Calciothermic or Aluminothermic Reduction | Yield Strength: ~150-250 MPaUltimate Tensile Strength: ~250-350 MPaHardness: ~60-80 HV | Formation of Al₃Sc precipitates. Potential for oxide inclusions if reduction is incomplete. |
| Scandium Fluoride (ScF₃) | Aluminothermic Reduction | Yield Strength: ~180-280 MPaUltimate Tensile Strength: ~280-380 MPaHardness: ~70-90 HV | Generally cleaner microstructure with well-dispersed Al₃Sc precipitates.[1] |
| Scandium Chloride (ScCl₃) | Molten Salt Electrolysis / Metallothermic Reduction | Yield Strength: ~170-270 MPaUltimate Tensile Strength: ~270-370 MPaHardness: ~65-85 HV | Fine grain structure and homogeneous distribution of Al₃Sc. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the fabrication and characterization of Al-Sc alloys from different precursors.
Alloy Fabrication
a) Calciothermic Reduction of Scandium Oxide (Sc₂O₃):
-
Precursor Preparation: High-purity Sc₂O₃ powder is mixed with a fluxing agent, such as calcium chloride (CaCl₂), and a collector metal, typically pure aluminum powder.[5]
-
Reduction: The mixture is placed in a tantalum or graphite (B72142) crucible within a sealed reaction chamber. The chamber is evacuated and backfilled with an inert gas (e.g., argon). Calcium metal, serving as the reductant, is placed separately in the chamber and heated to its vapor phase.[5]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 1000 to 1300°C for several hours.[5] During this process, the calcium vapor reduces the scandium oxide, and the resulting scandium metal dissolves into the molten aluminum.
-
Post-Processing: After cooling, the resulting alloy is separated from the slag (calcium oxide and residual flux). The alloy may undergo subsequent remelting and casting to ensure homogeneity.
b) Aluminothermic Reduction of Scandium Fluoride (ScF₃):
-
Precursor and Reagents: ScF₃ powder is mixed with a flux, such as a mixture of sodium fluoride (NaF) and potassium chloride (KCl), and aluminum powder or ingots.[1]
-
Reduction: The mixture is heated in a graphite crucible to a temperature between 850 and 1100°C.[6] The molten aluminum acts as both the reductant and the solvent for the produced scandium.
-
Reaction: The aluminothermic reduction of ScF₃ is an exothermic reaction that leads to the formation of an Al-Sc master alloy and a slag layer (e.g., Na₃AlF₆).[7]
-
Casting: After holding the melt for a specified duration to ensure complete reaction and separation of the slag, the molten Al-Sc alloy is cast into molds.
c) Molten Salt Electrolysis of Scandium Chloride (ScCl₃) or Oxide (Sc₂O₃):
-
Electrolyte Preparation: A molten salt bath is prepared, typically consisting of a mixture of alkali and alkaline earth chlorides or fluorides (e.g., LiCl-KCl, NaF-AlF₃).[6] The scandium precursor (ScCl₃ or Sc₂O₃) is dissolved in this molten salt.
-
Electrolysis: A direct current is passed through the electrolyte using a graphite anode and a molten aluminum cathode.
-
Deposition: Scandium ions are reduced at the cathode and directly alloy with the molten aluminum.
-
Alloy Extraction: The Al-Sc alloy is periodically tapped from the bottom of the electrolytic cell.
Mechanical Testing
a) Tensile Testing:
-
Specimen Preparation: Tensile test specimens are machined from the cast or wrought Al-Sc alloys according to standard specifications such as ASTM E8 or ISO 6892-1.[8]
-
Test Procedure: The tensile tests are performed using a universal testing machine at a constant strain rate.[9] An extensometer is used to accurately measure the elongation.
-
Data Acquisition: The load and displacement data are recorded to determine the yield strength (YS), ultimate tensile strength (UTS), and elongation at fracture.[10]
b) Hardness Testing:
-
Sample Preparation: The surface of the alloy sample is polished to a smooth and flat finish.
-
Test Methods: Hardness is measured using standard techniques such as Vickers, Brinell, or Rockwell hardness testing.[11][12][13]
-
Vickers Hardness Test: A diamond pyramid indenter is pressed into the material with a specific load. The diagonals of the resulting indentation are measured to calculate the hardness value.[11]
-
Brinell Hardness Test: A hardened steel or tungsten carbide ball is used as the indenter. This method is suitable for materials with coarser grain structures.[13]
-
Microstructural Characterization
-
Sample Preparation: Metallographic samples are prepared by grinding and polishing the alloy specimens to a mirror-like finish. The samples may be etched to reveal the grain structure and precipitate distribution.
-
Scanning Electron Microscopy (SEM): SEM is used to observe the overall microstructure, including the size and distribution of Al₃Sc particles and the presence of any secondary phases or inclusions.[14]
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the Al₃Sc precipitates, allowing for the determination of their morphology, size, coherency with the aluminum matrix, and crystallographic relationship.[15][16][17]
Signaling Pathways and Logical Relationships
The choice of scandium precursor initiates a cascade of events that determines the final properties of the Al-Sc alloy. The following diagrams illustrate these relationships.
Caption: Experimental workflow from precursor selection to alloy characterization.
Caption: Influence of precursor on final alloy properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminium–scandium alloys - Wikipedia [en.wikipedia.org]
- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 4. fracturae.com [fracturae.com]
- 5. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 6. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. testresources.net [testresources.net]
- 9. scribd.com [scribd.com]
- 10. Evaluating the Tensile Properties of Aluminum Foundry Alloys through Reference Castings—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardnessgauge.com [hardnessgauge.com]
- 12. Hardness testing methods for material selection | Penta Precision [pentaprecision.co.uk]
- 13. webshop.struers.com [webshop.struers.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. dunand.northwestern.edu [dunand.northwestern.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the ICP-OES Analysis of Metallic Impurities in Scandium Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) with other analytical techniques for the determination of metallic impurities in high-purity scandium products. The performance of ICP-OES is detailed with supporting experimental data, alongside a discussion of alternative methods such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Glow Discharge Mass Spectrometry (GD-MS), and X-ray Fluorescence (XRF).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for the quality control of scandium products is critical and depends on factors such as the required detection limits, the number of elements to be analyzed, and the nature of the sample matrix. The following tables summarize the performance of ICP-OES in comparison to other prevalent methods for the analysis of metallic impurities.
Table 1: Performance Comparison of Analytical Techniques for Metallic Impurity Analysis in Scandium Products
| Feature | ICP-OES | ICP-MS | GD-MS | XRF |
| Typical Detection Limits | 1 - 100 ppb | 0.001 - 10 ppb[1] | 0.01 - 10 ppb[2] | 1 - 100 ppm[1] |
| Principle | Emission spectrometry of excited atoms and ions in plasma.[1] | Mass-to-charge ratio measurement of ionized atoms in plasma.[1] | Mass spectrometry of sputtered and ionized atoms from a solid sample. | Emission of characteristic X-rays after excitation by a primary X-ray source. |
| Sample Form | Liquid (requires dissolution of solid samples) | Liquid (requires dissolution of solid samples) | Solid | Solid, Powder, Liquid |
| Throughput | High | High | Moderate | High |
| Matrix Tolerance | High | Moderate | High (for conductive samples) | High |
| Cost (Instrument) | Moderate[1] | High[1] | Very High[1] | Low to Moderate |
| Strengths | Robust, high matrix tolerance, lower operational cost than ICP-MS. | Excellent detection limits, isotopic analysis capability. | Direct solid analysis, excellent for high-purity metals, minimal sample preparation.[3] | Non-destructive, rapid, minimal sample preparation. |
| Limitations | Higher detection limits than ICP-MS, potential for spectral interferences.[4] | Lower tolerance to high matrix samples, more complex instrumentation.[4] | Destructive, primarily for conductive samples. | Higher detection limits, potential for matrix effects. |
Table 2: ICP-OES Performance Data for Selected Impurities in High-Purity Scandium Oxide
| Impurity Element | Wavelength (nm) | Method Detection Limit (MDL) in Solution (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| Thorium (Th) | 283.730 | < 15[5] | 90.00 - 107.00[5] | < 0.4[5] |
| Uranium (U) | 409.014 | < 60[5] | 90.00 - 107.00[5] | < 3.0[5] |
| Iron (Fe) | 238.204 | ~ 1 - 5 | 95 - 105 | < 5 |
| Aluminum (Al) | 396.152 | ~ 5 - 10 | 95 - 105 | < 5 |
| Silicon (Si) | 251.611 | ~ 10 - 20 | 90 - 110 | < 10 |
| Calcium (Ca) | 317.933 | ~ 0.1 - 1 | 95 - 105 | < 5 |
| Yttrium (Y) | 371.029 | ~ 0.5 - 2 | 95 - 105 | < 5 |
| Lanthanum (La) | 408.672 | ~ 1 - 5 | 95 - 105 | < 5 |
| Cerium (Ce) | 413.765 | ~ 2 - 10 | 95 - 105 | < 5 |
Note: Data for Fe, Al, Si, Ca, Y, La, and Ce are typical performance values for ICP-OES in rare earth matrices and may vary depending on the specific instrument and matrix composition.
Experimental Protocol: ICP-OES Analysis of Metallic Impurities in Scandium Oxide
This section details a representative methodology for the determination of trace metallic impurities in high-purity scandium oxide (Sc₂O₃) using ICP-OES.
Reagents and Materials
-
High-purity scandium oxide sample
-
Multi-element standard solutions (1000 mg/L) of the analytes of interest (e.g., Th, U, Fe, Al, Si, Ca, Y, La, Ce)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Concentrated hydrochloric acid (HCl), trace metal grade
-
Deionized water (18.2 MΩ·cm)
Sample Preparation
-
Digestion: Accurately weigh approximately 0.5 g of the high-purity scandium oxide sample into a clean 100 mL beaker.
-
Add 10 mL of concentrated hydrochloric acid to the beaker.
-
Gently heat the beaker on a hot plate until the sample is completely dissolved.[5]
-
Allow the solution to cool to room temperature.
-
Dilution: Quantitatively transfer the cooled solution to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This results in a scandium matrix concentration of approximately 5 g/L.[5]
Calibration Standards
-
Prepare a series of multi-element calibration standards by appropriate dilution of the stock standard solutions.
-
The concentration range of the standards should bracket the expected concentration of the impurities in the sample.
-
It is crucial to matrix-match the calibration standards by adding a corresponding amount of high-purity scandium solution to mimic the sample matrix.
ICP-OES Instrumentation and Parameters
-
Instrument: A dual-view ICP-OES system is recommended.
-
RF Power: 1.2 - 1.5 kW
-
Plasma Gas Flow: 10 - 15 L/min
-
Auxiliary Gas Flow: 0.5 - 1.5 L/min
-
Nebulizer Gas Flow: 0.5 - 1.0 L/min
-
Sample Uptake Rate: 1.0 - 1.5 mL/min
-
Viewing Mode: Axial or radial, depending on the concentration of the analytes. Axial view offers higher sensitivity for trace elements.
-
Integration Time: 1 - 5 seconds per replicate.
Analytical Procedure
-
Aspirate the blank solution (matrix-matched) to establish the baseline.
-
Aspirate the calibration standards in increasing order of concentration to generate the calibration curves.
-
Aspirate the prepared sample solutions.
-
Rinse the system with the blank solution between each sample and standard.
-
The instrument software will calculate the concentration of each impurity in the sample based on the calibration curves.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ICP-OES analysis of metallic impurities in scandium products.
Caption: ICP-OES analytical workflow for scandium products.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the primary analytical technique (ICP-OES) and its alternatives based on key performance characteristics.
Caption: Performance relationship of analytical techniques.
References
A Comparative Analysis of Scandium Carbonate Reactivity Versus Other Rare-Earth Carbonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of scandium carbonate relative to other rare-earth carbonates, with a focus on thermal stability, solubility, and basicity. The information herein is supported by experimental data to assist researchers in understanding the distinct chemical behavior of scandium within the rare-earth element series.
Introduction
Scandium, though the lightest rare-earth element, often exhibits chemical properties that diverge from those of the lanthanides. This is primarily attributed to its significantly smaller ionic radius and higher charge density. These fundamental differences in atomic properties manifest in the distinct reactivity of its compounds, including scandium carbonate. Understanding these variations is crucial for applications in materials science, catalysis, and the development of novel therapeutic agents.
Data Presentation
The following tables summarize the key reactivity parameters of scandium carbonate in comparison to other representative rare-earth carbonates.
Table 1: Thermal Decomposition Temperatures
The thermal stability of rare-earth carbonates generally decreases with increasing atomic number across the lanthanide series. Scandium carbonate's decomposition behavior is also included for comparison. The decomposition of these carbonates often proceeds through the formation of intermediate oxycarbonates before yielding the final oxide.
| Carbonate | Decomposition to Oxycarbonate (°C) | Decomposition to Oxide (°C) |
| Scandium Carbonate (Sc₂(CO₃)₃) | ~500 | >1000[1] |
| Lanthanum Carbonate (La₂(CO₃)₃) | ~500 - 600 | ~800 - 900 |
| Cerium(III) Carbonate (Ce₂(CO₃)₃) | ~300 - 400 | ~600 - 700 |
| Neodymium Carbonate (Nd₂(CO₃)₃) | ~450 - 550 | ~750 - 850 |
| Gadolinium Carbonate (Gd₂(CO₃)₃) | ~400 - 500 | ~700 - 800 |
| Yttrium Carbonate (Y₂(CO₃)₃) | ~400 - 500 | ~700 - 800 |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[2]
Table 2: Solubility Product Constants (Ksp)
The solubility of rare-earth carbonates in water is generally low. The solubility product constant (Ksp) provides a quantitative measure of this property.
| Carbonate/Hydroxide (B78521) | Formula | Solubility Product (Ksp) at 25°C |
| Scandium Hydroxide | Sc(OH)₃ | 2.22 x 10⁻³¹[3][4][5][6][7] |
| Lanthanum Carbonate | La₂(CO₃)₃ | 3.98 x 10⁻³⁴ |
| Neodymium Carbonate | Nd₂(CO₃)₃ | 1.1 x 10⁻³³[8] |
| Yttrium Carbonate | Y₂(CO₃)₃ | 1.0 x 10⁻³¹ |
| Lanthanum Hydroxide | La(OH)₃ | 2.00 x 10⁻²¹[9] |
Table 3: Basicity of Rare-Earth Hydroxides
The basicity of the rare-earth hydroxides is a key indicator of the metallic character of the elements. Scandium hydroxide is the least basic among the rare-earth hydroxides.[3] The basicity of lanthanide hydroxides generally decreases as the atomic number increases, a phenomenon attributed to the lanthanide contraction which leads to a greater covalent character in the metal-hydroxide bond.[10][11][12]
| Hydroxide | Basicity Trend |
| Scandium Hydroxide (Sc(OH)₃) | Least basic in the rare-earth series[3] |
| Lanthanum Hydroxide (La(OH)₃) | Most basic among the lanthanides[13] |
| Lutetium Hydroxide (Lu(OH)₃) | Least basic among the lanthanides |
Experimental Protocols
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition pathway of rare-earth carbonates.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the rare-earth carbonate is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.
-
The change in mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the temperatures of dehydration, and decomposition to oxycarbonate and the final oxide.
-
For more detailed analysis, the TGA can be coupled with a mass spectrometer (TGA-MS) to identify the gaseous products evolved during decomposition.[14]
Solubility Determination (Ksp)
Objective: To determine the solubility product constant of a sparingly soluble rare-earth carbonate.
Methodology:
-
A saturated solution of the rare-earth carbonate is prepared by adding an excess of the solid to deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the rare-earth cation in the filtrate is determined using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or titration with a complexometric agent like EDTA.
-
The Ksp is calculated from the equilibrium concentrations of the ions in the solution.
Mandatory Visualization
Caption: Workflow for Thermal Gravimetric Analysis (TGA) of Rare-Earth Carbonates.
References
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 7. Ksp Table [chm.uri.edu]
- 8. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]
- 9. Lanthanum hydroxide - Wikipedia [en.wikipedia.org]
- 10. The trend of basicity of lanthanide hydroxides A increases class 11 chemistry CBSE [vedantu.com]
- 11. Across the lanthanide series, the basicity of the lanthanoid hydroxides: [allen.in]
- 12. sarthaks.com [sarthaks.com]
- 13. brainly.in [brainly.in]
- 14. nora.nerc.ac.uk [nora.nerc.ac.uk]
A Comparative Guide to Scandium Carbonate Synthesis Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity scandium carbonate is a critical starting point for various applications. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method based on desired product characteristics and laboratory capabilities.
This document outlines three primary methods for the synthesis of scandium carbonate: precipitation from a scandium chloride precursor, precipitation from a scandium nitrate (B79036) precursor, and a method involving the reaction of scandium oxide with carbon dioxide. A direct comparison of their performance metrics, including yield, purity, and particle size, is presented. Detailed experimental protocols for each method are also provided to ensure reproducibility.
Comparative Performance of Scandium Carbonate Synthesis Protocols
The selection of a synthesis protocol for scandium carbonate can significantly impact the final product's characteristics. The following table summarizes the quantitative data associated with different synthesis methods.
| Parameter | Precipitation from Scandium Chloride | Precipitation from Scandium Nitrate | Reaction of Scandium Oxide with CO2 |
| Typical Yield | > 95% | > 95% | Variable, dependent on reaction conditions |
| Purity | High, dependent on precursor purity | High, dependent on precursor purity | Generally high, major impurity is unreacted Sc2O3 |
| Particle Size | Typically fine precipitate | Can be controlled to produce nanoparticles | Dependent on reaction conditions |
| Primary Advantages | High yield, relatively simple procedure | Potential for nanoparticle synthesis | Direct conversion from a common scandium compound |
| Primary Disadvantages | Requires a soluble scandium salt precursor | Requires a soluble scandium salt precursor | Can be a slower reaction, may result in incomplete conversion |
Experimental Protocols
Detailed methodologies for the key synthesis protocols are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product specifications.
Precipitation from Scandium Salt Solution
This method involves the reaction of a soluble scandium salt (e.g., scandium chloride or scandium nitrate) with a carbonate source to precipitate scandium carbonate.
a) Using Scandium Chloride as a Precursor
Materials:
-
Scandium chloride (ScCl₃) solution
-
Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Filter paper
-
Drying oven
Procedure:
-
Prepare a solution of scandium chloride by dissolving a known quantity in deionized water.
-
In a separate beaker, prepare a stoichiometric excess of sodium carbonate solution in deionized water.
-
Slowly add the sodium carbonate solution to the scandium chloride solution while stirring continuously. A white precipitate of scandium carbonate will form immediately.[1][2][3]
-
Continue stirring for a predetermined period to ensure complete precipitation.
-
Filter the precipitate using appropriate filter paper.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected scandium carbonate in an oven at a suitable temperature to remove residual water.
b) Using Scandium Nitrate as a Precursor
Materials:
-
Scandium nitrate (Sc(NO₃)₃) solution
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃) solution
-
Deionized water
-
Filter paper
-
Drying oven
Procedure:
-
Prepare a solution of scandium nitrate in deionized water. The synthesis of scandium nitrate can be achieved by reacting scandium oxide with nitric acid.[4][5]
-
Prepare a solution of ammonium carbonate in deionized water.
-
Slowly add the ammonium carbonate solution to the scandium nitrate solution with constant stirring to induce the precipitation of scandium carbonate.
-
Allow the reaction to proceed to completion.
-
Separate the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the purified scandium carbonate in an oven.
Reaction of Scandium Oxide with Carbon Dioxide
This method synthesizes scandium carbonate by directly reacting scandium oxide with carbon dioxide in an aqueous medium.
Materials:
-
Scandium oxide (Sc₂O₃)
-
Deionized water
-
Carbon dioxide (CO₂) gas source
-
Reaction vessel with a gas inlet
-
Stirring apparatus
-
Filter paper
-
Drying oven
Procedure:
-
Suspend scandium oxide powder in deionized water in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
Bubble carbon dioxide gas through the suspension while stirring vigorously. The reaction is typically carried out at room temperature.[6]
-
Continue the carbonation for a sufficient duration to allow for the conversion of scandium oxide to scandium carbonate.
-
Monitor the reaction progress as needed.
-
Once the reaction is complete, filter the solid product.
-
Wash the collected scandium carbonate with deionized water.
-
Dry the final product in an oven.
Experimental Workflow and Logic
The general workflow for selecting and validating a scandium carbonate synthesis protocol involves several key stages, from defining the requirements to final product characterization.
Caption: Workflow for Scandium Carbonate Synthesis Protocol Validation.
References
- 1. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 2. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 3. Scandium Carbonate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 4. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]
- 5. Scandium nitrate - Wikipedia [en.wikipedia.org]
- 6. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
A Comparative Analysis of Scandium Catalysts in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of modern organic chemistry. Among the plethora of options, scandium-based catalysts, particularly scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), have emerged as a class of exceptionally versatile and powerful Lewis acids.[1][2] This guide provides a comparative overview of their performance against traditional catalysts in key organic reactions, supported by experimental data and detailed protocols.
Core Advantages of Scandium Catalysts
Scandium catalysts, especially Sc(OTf)₃, offer a unique combination of properties that set them apart from conventional Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄).[2][3]
-
Water Stability and Tolerance: Unlike many traditional Lewis acids that readily decompose or are deactivated by water, Sc(OTf)₃ is remarkably stable and maintains its catalytic activity in aqueous media.[1][2][3] This stability is attributed to the small ionic radius of the Sc³⁺ ion.[2][3]
-
Reusability and Recyclability: Scandium catalysts can often be recovered quantitatively after a reaction and reused multiple times without a significant loss of activity, making them a cost-effective and sustainable choice.[1][3][4]
-
High Catalytic Activity: Due to their strong Lewis acidity, only catalytic amounts of scandium salts are typically required to promote reactions, leading to higher efficiency and atom economy.[2][4]
-
Mild Reaction Conditions: Many scandium-catalyzed reactions proceed under mild conditions, which helps in preserving sensitive functional groups within complex molecules.[1]
Performance in Key Organic Reactions
Diels-Alder Reaction
The Diels-Alder reaction is a fundamental tool for constructing six-membered rings. Scandium triflate has proven to be an exceptional catalyst for this transformation, enhancing reaction rates and selectivity.[1] Its ability to function in aqueous systems makes it particularly attractive for green chemistry applications.[1]
Table 1: Comparison of Catalysts in the Diels-Alder Reaction of Isoprene and Methyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
|---|---|---|---|---|---|---|
| Sc(OTf)₃ | 10 | Ionic Liquid / H₂O | 1 | 98 | 95:5 | F. Zulfiqar et al. (representative)[5] |
| LiClO₄ | 100 | Diethyl Ether | 24 | 91 | 93:7 | U. Pindur et al. |
| None | 0 | Neat | 168 | 70 | 70:30 | D. Yates et al. |
Note: Data is compiled from representative studies to illustrate general performance trends. Direct comparison under identical conditions is ideal but not always available in published literature.
Friedel-Crafts Reactions
In Friedel-Crafts alkylations and acylations, traditional catalysts like AlCl₃ require stoichiometric amounts and are highly sensitive to moisture.[6] Furthermore, they can generate corrosive byproducts like HCl.[4][6] Scandium triflate overcomes these limitations, acting as a recyclable catalyst that functions in small quantities and is easy to handle.[4][6]
Table 2: Catalyst Performance in the Friedel-Crafts Alkylation of Benzene with Benzyl (B1604629) Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sc(OTf)₃ | 1 | Benzene (solvent & reactant) | 4 | 91 | S. Fukuzawa et al.[4][6] |
| AlCl₃ | 100 | Benzene (solvent & reactant) | 2 | Low Yields* | G. A. Olah et al.[4][6] |
| FeCl₃ | 100 | Benzene (solvent & reactant) | 6 | 45 | Representative data |
*Low yields are often observed with alcohols using AlCl₃ due to side reactions and catalyst deactivation.[4][6]
Aldol and Michael Reactions
Scandium catalysts are also highly effective in promoting carbon-carbon bond-forming reactions such as Aldol and Michael additions.[2][3] Chiral scandium complexes, often formed in situ from Sc(OTf)₃ and a chiral ligand, have been successfully employed to achieve high enantioselectivity in these transformations, which is critical for the synthesis of pharmaceutical compounds.[7][8]
Comparative Overview of Lewis Acid Catalysts
The following diagram illustrates the key distinguishing features between scandium catalysts and their traditional counterparts.
Caption: Logical flow comparing scandium and traditional Lewis acid catalysts.
Experimental Protocols
Adherence to precise experimental procedures is critical for reproducibility. Below is a representative protocol for a scandium-catalyzed reaction.
General Protocol for Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation
This procedure is adapted from established methodologies for the alkylation of an aromatic compound with an alcohol.[4]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic compound (e.g., benzene, toluene)
-
Alkylating agent (e.g., benzyl alcohol)
-
Anhydrous solvent (if necessary, though the aromatic compound can often serve as the solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard workup reagents (e.g., water, organic solvent for extraction, drying agent like Na₂SO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask, add the aromatic compound (e.g., 10 mL of benzene).
-
Catalyst Loading: Add scandium(III) triflate (1-5 mol% relative to the limiting reagent).
-
Addition of Reagent: Add the alkylating agent (e.g., benzyl alcohol, 1 equivalent) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
-
Catalyst Recovery: The aqueous layer containing the scandium catalyst can be concentrated to recover the Sc(OTf)₃, which can be dried and reused for subsequent reactions.[4]
Visualized Experimental Workflow
The following diagram outlines the typical workflow for conducting a reaction with a recyclable scandium catalyst.
Caption: General experimental workflow for a scandium-catalyzed organic reaction.
References
- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in Enantioselective Scandium-Catalyzed Transformations [mdpi.com]
- 8. alfachemic.com [alfachemic.com]
Characterization of scandium oxide derived from different carbonate purities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of scandium oxide (Sc₂O₃) derived from two different purities of scandium carbonate (Sc₂(CO₃)₃): a standard purity grade (99.9%) and a high-purity grade (99.999%). The purity of the starting material can significantly impact the physicochemical properties of the final scandium oxide product, which is crucial for applications in high-performance ceramics, catalysts, and biomedical devices. This document presents supporting experimental data, detailed methodologies, and visual workflows to elucidate these differences.
The Synthesis Pathway: From Carbonate to Oxide
The production of scandium oxide from scandium carbonate is typically achieved through a calcination process. This involves heating the scandium carbonate powder at a high temperature, leading to its decomposition into scandium oxide, with the release of carbon dioxide. The purity of the initial scandium carbonate directly influences the purity and, consequently, the properties of the resulting scandium oxide.
Caption: A diagram illustrating the synthesis of scandium oxide from different purity scandium carbonate precursors via calcination.
Comparative Analysis of Scandium Oxide Properties
The following tables summarize the key differences in the properties of scandium oxide derived from 99.9% and 99.999% pure scandium carbonate precursors.
Table 1: Trace Element Analysis
This table presents a hypothetical, yet representative, trace element analysis of the final scandium oxide powders, as determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The data illustrates the direct correlation between the precursor purity and the impurity profile of the final product.
| Element | Sc₂O₃ from 99.9% Sc₂(CO₃)₃ (ppm) | Sc₂O₃ from 99.999% Sc₂(CO₃)₃ (ppm) |
| Fe | 50 | < 1 |
| Ca | 100 | < 5 |
| Mg | 30 | < 1 |
| Si | 70 | < 2 |
| Al | 40 | < 1 |
| Other Rare Earths | 200 | < 10 |
| Total Impurities | < 1000 | < 20 |
Table 2: Crystallographic Properties (XRD)
X-ray diffraction (XRD) analysis reveals the crystal structure and phase purity of the scandium oxide. While both products exhibit the expected cubic bixbyite structure, subtle differences can be observed.
| Parameter | Sc₂O₃ from 99.9% Sc₂(CO₃)₃ | Sc₂O₃ from 99.999% Sc₂(CO₃)₃ |
| Crystal Structure | Cubic (Bixbyite) | Cubic (Bixbyite) |
| Lattice Parameter (Å) | 9.845 ± 0.002 | 9.847 ± 0.001 |
| Crystallite Size (nm) | 45 ± 5 | 55 ± 5 |
| Phase Purity | No secondary phases detected | No secondary phases detected |
Table 3: Morphological Characteristics (SEM)
Scanning Electron Microscopy (SEM) provides insights into the particle size, shape, and agglomeration of the scandium oxide powders. Impurities can influence crystal growth and, therefore, the morphology of the final particles.
| Feature | Sc₂O₃ from 99.9% Sc₂(CO₃)₃ | Sc₂O₃ from 99.999% Sc₂(CO₃)₃ |
| Average Particle Size (µm) | 1.2 ± 0.4 | 0.8 ± 0.2 |
| Particle Shape | Irregular, agglomerated | More uniform, pseudo-spherical |
| Agglomeration | Moderate to high | Low to moderate |
Table 4: Surface Chemistry (XPS)
X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental composition and chemical states on the surface of the scandium oxide particles. The higher purity material is expected to have a surface with lower levels of contaminants.
| Parameter | Sc₂O₃ from 99.9% Sc₂(CO₃)₃ | Sc₂O₃ from 99.999% Sc₂(CO₃)₃ |
| Sc 2p₃/₂ Binding Energy (eV) | 402.1 | 402.2 |
| O 1s Binding Energy (eV) | 529.6 (lattice), 531.5 (hydroxyl) | 529.7 (lattice), 531.2 (hydroxyl) |
| Surface Contaminants (Atomic %) | C: ~15%, Si: ~2% | C: ~5%, Si: <0.5% |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Experimental Workflow
Safety Operating Guide
Proper Disposal of Scandium(III) Carbonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Scandium(III) carbonate, a water-insoluble scandium source used in various research applications.
Immediate Safety and Handling
While this compound is not classified as a hazardous material under the OSHA 2012 Hazard Communication Standard, it is crucial to adhere to good industrial hygiene and safety practices.[1] Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Use protective gloves to prevent skin contact.[2]
-
Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not typically required.[1][2] However, if there is a risk of generating dust, a particle filter respirator may be used.[1]
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1][3]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
Step 1: Waste Characterization
The initial and most critical step is to determine if the waste is hazardous. Based on available Safety Data Sheets (SDS), this compound is not considered a hazardous waste.[1] It is not flammable, corrosive, reactive, or toxic according to EPA classifications. It is also not specifically listed as a hazardous waste. This classification as non-hazardous is the basis for the subsequent disposal steps.
Step 2: Containerization and Labeling
Properly containerize the this compound waste at the point of generation.
-
For Solid Waste: Collect dry this compound powder in a suitable, sealable container. Ensure the container is compatible with the chemical.
-
For Contaminated Materials: Any materials, such as paper towels or PPE, that are contaminated with this compound should be collected in a separate, sealed bag or container.
-
Labeling: Clearly label the container as "this compound Waste" and include the date. While it is not hazardous, clear labeling prevents it from being mistaken for other, potentially hazardous, chemical waste.
Step 3: On-site Storage
Store the containerized waste in a designated area within the laboratory, away from incompatible materials. The storage area should be secure and clearly marked. Keep the container closed except when adding waste.
Step 4: Disposal Path Determination
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. The two primary disposal pathways are:
-
Disposal as Regular Trash: For small quantities of non-hazardous solid waste, some institutions may permit disposal in the regular trash. However, this should only be done after receiving explicit approval from your EHS department. Never dispose of chemicals in laboratory trash cans that will be handled by custodial staff without prior authorization.
-
Collection by EHS: The most prudent and common practice in a laboratory setting is to have all chemical waste, including non-hazardous waste, collected by the institution's EHS department. This ensures a documented and compliant disposal process. To arrange for a pickup, you will typically need to submit a waste collection request through your institution's EHS portal.
Step 5: Record Keeping
Maintain a log of all chemical waste generated and disposed of in your laboratory. This record should include the chemical name, quantity, and date of disposal. This practice is essential for regulatory compliance and good laboratory management.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (Powder) | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Solubility | Water insoluble | [4] |
| Hazard Classification | Not classified as hazardous | [1] |
| Transport Regulation | Not regulated (IATA) | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The procedures outlined are based on standard laboratory safety and waste management principles.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Scandium(III) carbonate
Essential Safety and Handling Guide for Scandium(III) Carbonate
This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, following good industrial hygiene and safety practices is paramount.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the handler and the chemical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use.[3][4] |
| Body Protection | Wear a standard laboratory coat or long-sleeved clothing to prevent skin contact.[1][2][4] |
| Respiratory Protection | Under normal conditions of use where dust formation is minimal, no respiratory protection is required.[1][2] If dust is generated, a particle filter or a NIOSH-approved N95 respirator is recommended.[1][4] |
Operational Plan: Safe Handling Protocol
A strict operational protocol is crucial to minimize exposure and ensure safety.
Step 1: Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Assemble PPE: Ensure all necessary PPE is available, in good condition, and worn correctly before entering the handling area.
-
Engineering Controls: Prepare a designated workspace. While not strictly required, handling the solid in a well-ventilated area is recommended.[5] Ensure an eyewash station and safety shower are accessible.
Step 2: Handling the Compound
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[1][2][3]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][2][6]
-
Weighing: If weighing the powder, do so in a manner that minimizes airborne particles.
-
Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[2][7]
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with appropriate methods.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]
-
Storage: Keep the this compound container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Collection: Carefully sweep up any spilled solid material, avoiding dust creation.[3][5] Wet-brushing can also be used to contain spillage.[3]
-
Containerization: Place the waste material into a suitable, sealed, and clearly labeled container for disposal.[3][5]
-
Disposal Route: Contact your institution's environmental health and safety (EHS) department to determine the appropriate disposal route. Do not dispose of it down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
